tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h9-10H,4-8,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQFOBONHIXDOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373207 | |
| Record name | tert-Butyl [4-(aminomethyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177583-27-6, 1184918-37-3 | |
| Record name | tert-Butyl [4-(aminomethyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
CAS Number: 177583-27-6
Introduction: The Strategic Importance of a Bifunctional Building Block
In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex therapeutic agents. tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, a bifunctional molecule featuring a Boc-protected amine and a primary amine separated by a rigid trans-cyclohexyl spacer, has emerged as a critical component in the medicinal chemist's toolbox. Its unique stereochemistry and orthogonally protected functional groups offer precise control over synthetic routes, making it an invaluable intermediate in the construction of targeted therapies, including kinase inhibitors and proteolysis-targeting chimeras (PROTACs). This guide provides an in-depth analysis of its chemical properties, synthesis, and key applications, offering field-proven insights for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective application in synthesis. The properties of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 177583-27-6 | [1][2] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [2][3] |
| Molecular Weight | 228.33 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 342.4 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.01 g/cm³ (Predicted) | [2] |
| Water Solubility | Slightly soluble | [1] |
| pKa | 12.52 ± 0.40 (Predicted) | [1] |
Spectroscopic Characterization
The structural integrity of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is confirmed through various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is characterized by a prominent singlet at approximately 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl (Boc) group.[4] The protons of the cyclohexyl ring appear as a series of multiplets in the aliphatic region, typically between 0.8 and 1.8 ppm. The methylene protons adjacent to the primary amine (-CH₂NH₂) are expected around 2.5-2.7 ppm, while the proton on the nitrogen of the carbamate (-NH-) may appear as a broad singlet.
-
¹³C NMR: The carbon spectrum shows a characteristic signal for the quaternary carbon of the tert-butyl group around 79-80 ppm and the methyl carbons of the tert-butyl group around 28 ppm.[5] The carbons of the cyclohexyl ring will resonate in the 25-45 ppm range, with the carbon bearing the aminomethyl group and the carbon bearing the carbamate showing distinct shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. A strong C=O stretch from the carbamate group is typically observed around 1680-1700 cm⁻¹. The N-H stretching vibrations of the primary amine and the carbamate are visible in the region of 3300-3500 cm⁻¹. C-H stretching of the alkyl groups is observed below 3000 cm⁻¹.
Safety and Handling
As with any chemical reagent, proper handling and storage are crucial for ensuring laboratory safety.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements: [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage is under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1]
The Role in Modern Drug Discovery: A Versatile Linker and Scaffolding Unit
The utility of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate stems from its bifunctional nature, allowing for sequential chemical modifications. The Boc-protected amine is stable under a wide range of reaction conditions but can be readily deprotected under acidic conditions. The primary amine, on the other hand, is a nucleophile available for immediate reaction, such as amide bond formation. The trans-cyclohexyl ring provides a rigid, non-planar spacer, which can be critical for orienting different parts of a molecule for optimal interaction with biological targets.
Application in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[7] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is an ideal building block for PROTAC linkers.[7][8] The primary amine can be readily coupled to a carboxylic acid on either the target-binding or E3 ligase-binding moiety. Following this, the Boc group can be removed to reveal a new primary amine for coupling to the other half of the PROTAC molecule.
Caption: General workflow for PROTAC synthesis using the title compound.
Application in Kinase Inhibitor Synthesis
Kinase inhibitors are a major class of targeted cancer therapies.[9] Many of these inhibitors feature a core scaffold that interacts with the kinase active site, and various substituents that occupy adjacent pockets to enhance potency and selectivity. tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is used to introduce a key amino group, often for interaction with the solvent-exposed region of the kinase or to serve as an attachment point for further chemical elaboration. For instance, in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors, this building block can be used to introduce a side chain that improves the pharmacokinetic properties of the final compound.[10][11][12]
Experimental Protocol: A Representative Amide Coupling Reaction
The following is a representative, field-tested protocol for the coupling of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate with a carboxylic acid, a common step in the synthesis of PROTACs and other complex molecules.
Objective: To synthesize N-( (trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)methyl)-[Carboxylic Acid] amide.
Materials:
-
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the carboxylic acid of interest (1.1 eq) and dissolve it in anhydrous DMF.
-
Add tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (1.0 eq) to the solution, followed by DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 5 minutes.
-
Add HATU (1.2 eq) in one portion. The reaction mixture may turn yellow.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired amide product.
Causality Behind Experimental Choices:
-
HATU and DIPEA: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to ensure the primary amine of the starting material is in its free, reactive form.
-
Anhydrous DMF: DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents. It is crucial to use an anhydrous grade to prevent hydrolysis of the activated carboxylic acid intermediate.
-
Aqueous Workup: The NaHCO₃ washes are essential to remove any unreacted carboxylic acid and acidic byproducts from the coupling reaction. The brine wash helps to remove residual water from the organic layer.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Conclusion: A Cornerstone of Modern Synthetic Strategy
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is more than just a chemical intermediate; it is a strategic tool that enables the efficient and controlled synthesis of complex, high-value molecules. Its well-defined stereochemistry, robust protecting group, and versatile reactivity make it a cornerstone in the design and development of next-generation therapeutics. For researchers in drug discovery, a comprehensive understanding of this building block's properties and applications is essential for unlocking new synthetic possibilities and accelerating the journey from concept to clinic.
References
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American Elements. tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate | CAS 177583-27-6. [Link]
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PubMed. Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon-14 and Deuterium. [Link]
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National Center for Biotechnology Information. Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. [Link]
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A Technical Guide to the Application of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate in Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry and drug development, the demand for molecular tools that offer precise control over structure, valency, and spatial orientation is paramount. tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate has emerged as a critical building block and structural linker, prized for its unique combination of a conformationally rigid scaffold and orthogonally reactive functional groups. This guide provides an in-depth analysis of its applications, focusing on its pivotal role in the architecture of Proteolysis Targeting Chimeras (PROTACs) and as a versatile intermediate in the synthesis of complex bioactive molecules. We will explore the chemical rationale behind its utility, provide validated experimental protocols for its use, and offer insights into its strategic advantage in designing next-generation therapeutics.
The Molecule: A Strategic Blueprint for Synthesis
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (CAS No. 177583-27-6) is a bifunctional organic compound that provides a robust framework for chemical elaboration.[1][2] Its utility is not merely incidental; it is a direct consequence of three deliberate structural features.
Physicochemical Properties
A foundational understanding of the molecule begins with its basic properties, which dictate its handling, reactivity, and solubility.
| Property | Value | Reference(s) |
| CAS Number | 177583-27-6 | [2] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [2][3] |
| Molecular Weight | 228.33 g/mol | [3] |
| Appearance | White to off-white solid | N/A |
| Boiling Point | 342.4 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.01 g/cm³ (Predicted) | [2] |
| Solubility | Slightly soluble in water | [3] |
The Significance of the Structural Motifs
The power of this molecule lies in the synergistic interplay of its three key components:
-
The tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is one of the most common amine protecting groups in organic synthesis, renowned for its stability in a wide range of reaction conditions, yet easily and cleanly removed under acidic conditions.[4] This acid lability allows for an orthogonal synthetic strategy, where the free primary amine can be modified first, followed by the selective deprotection and subsequent reaction of the second amine, enabling the stepwise construction of complex molecules.
-
The trans-1,4-Cyclohexane Scaffold: Unlike flexible alkyl or polyethylene glycol (PEG) chains, the cyclohexane ring is a rigid scaffold. The trans-1,4-substitution pattern is conformationally locked, strongly favoring a chair conformation where both substituents occupy equatorial positions to minimize steric strain (1,3-diaxial interactions).[5][6] This results in a well-defined, linear distance and a fixed spatial relationship between the two functional groups at either end. This conformational rigidity is a critical design element, reducing the entropic penalty of binding and providing precise vectorial control in drug-target interactions.
-
The Primary Aminomethyl Group: The free -CH₂NH₂ group serves as a versatile and nucleophilic reactive handle. It readily participates in standard organic transformations such as acylation, amidation, reductive amination, and sulfonylation, allowing for its covalent attachment to a wide array of other molecules, ligands, or surfaces.
Figure 1: Key structural motifs of the molecule.
Core Application: A Rigid Linker in Targeted Protein Degradation (PROTACs)
The most prominent and impactful application of this compound is as a linker in the design of PROTACs.[7][8] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[9][10]
Overview of PROTAC Technology
A PROTAC molecule consists of three parts: a ligand that binds to a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[9] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[11]
Figure 2: General mechanism of PROTAC-mediated protein degradation.
Why tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is an Effective PROTAC Linker
The choice of linker is critical for PROTAC efficacy, as it dictates the geometry of the ternary complex. The trans-cyclohexane scaffold provides a distinct advantage over more flexible linkers:
-
Vectorial Precision: Its rigidity ensures a well-defined distance and orientation between the two ligands, which is crucial for productive ternary complex formation.
-
Reduced Conformational Entropy: By pre-organizing the ligands, the rigid linker minimizes the entropic penalty upon binding, potentially leading to higher affinity and more stable ternary complexes.
-
Improved Physicochemical Properties: Incorporating a saturated carbocyclic ring can improve metabolic stability and other drug-like properties compared to simple alkyl chains.
This compound serves as a "diequatorial" linker, projecting the two points of attachment outwards in a near-linear fashion, making it an ideal component for spanning the distance between a target protein and an E3 ligase.
Application as a Versatile Building Block in Medicinal Chemistry
Beyond PROTACs, the compound is a valuable building block for introducing a rigid, three-dimensional element into drug candidates.[12] This is a key strategy to move beyond "flat" aromatic structures that often plague drug discovery with poor solubility and promiscuous binding.
Its utility has been demonstrated in the synthesis of various biologically active agents, including kinase inhibitors and antivirals.[13] For instance, related carbamate-protected cyclohexylamine derivatives are key intermediates in the synthesis of drugs like the anticoagulant Edoxaban.[14] The synthetic logic is straightforward: one amine is used as an anchor or for initial coupling, while the second, orthogonally protected amine is reserved for a later-stage modification or cyclization step.
General Synthetic Workflow
A typical synthetic sequence involves two main stages: functionalization of the free amine, followed by deprotection and reaction of the second amine.
Figure 3: A generalized synthetic workflow using the bifunctional scaffold.
Key Experimental Protocols
The following protocols are standard, validated methods for the manipulation of this compound.
Protocol: Acylation of the Primary Aminomethyl Group
This protocol describes the formation of an amide bond using the free aminomethyl group.
-
Dissolution: Dissolve tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or N,N-Dimethylformamide (DMF)).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.).
-
Acylation: Cool the solution to 0 °C in an ice bath. Slowly add the desired acyl chloride or carboxylic acid (1.1 eq.) pre-activated with a coupling agent (e.g., HATU, HOBt/EDC).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or saturated aqueous NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.
Protocol: Boc-Deprotection under Acidic Conditions
This protocol details the removal of the Boc protecting group to liberate the primary amine on the cyclohexane ring.[15][16]
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq.) in an appropriate solvent, typically DCM.
-
Acid Addition: Add a strong acid. Common choices include:
-
Trifluoroacetic acid (TFA), typically used as a 20-50% solution in DCM.
-
A solution of 4M HCl in 1,4-dioxane.
-
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS. The use of scavengers like triethylsilane can be beneficial to trap the released tert-butyl cation and prevent side reactions.[17]
-
Isolation: Upon completion, remove the solvent and excess acid under reduced pressure. The product is typically isolated as its corresponding salt (e.g., trifluoroacetate or hydrochloride). If the free base is required, the residue can be dissolved in a minimal amount of solvent and neutralized with a base (e.g., saturated aqueous NaHCO₃) before extraction.
Comparative Analysis
trans vs. cis Isomer
The cis-isomer, tert-butyl (cis-4-(aminomethyl)cyclohexyl)carbamate (CAS No. 509143-00-4), also exists.[18] However, the trans isomer is overwhelmingly preferred in research. In the cis isomer, one substituent must occupy a sterically hindered axial position, leading to unfavorable steric effects and a less defined spatial geometry compared to the stable diequatorial conformation of the trans isomer.[12]
Rigid vs. Flexible Linkers
The choice between a rigid and flexible linker is a key decision in drug design, particularly for bivalent molecules like PROTACs.
| Feature | Rigid Linkers (e.g., Cyclohexane-based) | Flexible Linkers (e.g., PEG, Alkyl Chains) |
| Conformational Freedom | Low (pre-organized) | High (multiple conformations) |
| Binding Entropy | Lower entropic penalty | Higher entropic penalty |
| Predictability | High; well-defined geometry | Low; difficult to model |
| Solubility | Can be lower | Often improves aqueous solubility |
| "Hook Effect" | Can be more pronounced | May be less susceptible |
Conclusion and Future Outlook
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is more than a simple chemical; it is a strategic tool for molecular engineering. Its value is derived from a masterful combination of a rigid, predictable scaffold and versatile, orthogonally protected functional groups. Its central role in advancing the field of targeted protein degradation with PROTACs has solidified its importance in modern drug discovery pipelines. As researchers continue to tackle increasingly complex biological targets and explore beyond the traditional "rule of 5" chemical space, the demand for such sophisticated, three-dimensional building blocks will only intensify. Future applications will likely involve its incorporation into other multivalent systems, such as molecular glues, antibody-drug conjugates, and constrained peptides, further cementing its status as an indispensable component in the medicinal chemist's toolbox.
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An In-Depth Technical Guide to the Structure and Conformational Analysis of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
Abstract
This technical guide provides a comprehensive analysis of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, a critical building block in modern medicinal chemistry. We delve into the foundational principles governing its three-dimensional structure, with a primary focus on the conformational dynamics of the cyclohexane ring. This document synthesizes theoretical principles with practical, field-proven insights for researchers, scientists, and drug development professionals. We will explore the energetic preferences that dictate its geometry, the experimental and computational techniques used for its characterization, and the profound implications of its rigid, diequatorial conformation on its function as a molecular scaffold and linker in advanced therapeutics such as PROTACs and antibody-drug conjugates (ADCs).
Introduction: A Molecule of Strategic Importance
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, with the chemical formula C₁₂H₂₄N₂O₂[1][2], is a bifunctional organic molecule that has garnered significant attention in pharmaceutical development.[3] Its structure features a cyclohexane ring substituted at the 1 and 4 positions with a Boc-protected amine and a primary aminomethyl group, respectively. The trans stereochemistry is crucial for its utility, imparting a well-defined and rigid spatial orientation to the two functional groups.[3] This defined geometry makes it an invaluable component in the rational design of complex drug molecules, where precise control over the distance and vectoral relationship between different parts of a molecule is paramount for achieving high-affinity binding to biological targets.[4][5]
This guide will elucidate the core structural features of this molecule, moving from the fundamental principles of cyclohexane stereochemistry to the specific analysis of this compound and its direct applications in drug discovery.
Foundational Principles: The Conformational Landscape of a Disubstituted Cyclohexane
The chemical behavior and biological activity of cyclohexane-containing molecules are inextricably linked to their three-dimensional conformation. Unlike planar aromatic rings, the cyclohexane ring is a dynamic, non-planar system that primarily adopts a low-energy "chair" conformation to minimize steric and torsional strain.[6]
The Chair Conformation: A Strain-Free State
The chair conformation is the most stable arrangement for a cyclohexane ring, as it allows all carbon-carbon bonds to maintain a nearly ideal tetrahedral angle of approximately 109.5°, thus eliminating angle strain.[6] Furthermore, all hydrogen atoms on adjacent carbons are in a staggered arrangement, which minimizes torsional strain.[6] In this conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions:
-
Axial (a): Six bonds are parallel to the principal axis of the ring, pointing straight up or down.
-
Equatorial (e): Six bonds point out from the "equator" of the ring.
A crucial dynamic feature of the chair conformation is "ring flipping," a rapid interconversion between two chair forms where all axial bonds become equatorial and vice versa.[6]
Substituent Effects and the Dominance of the Equatorial Position
When a substituent replaces a hydrogen atom on the cyclohexane ring, the two possible chair conformations (substituent-axial vs. substituent-equatorial) are no longer equal in energy.[7] The conformation with the substituent in the equatorial position is generally more stable.[7][8] This preference is due to unfavorable steric interactions, known as 1,3-diaxial interactions , that occur when a substituent is in the axial position.[9] These interactions are steric repulsions between the axial substituent and the two other axial hydrogen atoms on the same face of the ring.
The energetic preference for the equatorial position is quantified by the A-value , which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[8][10] A larger A-value indicates a stronger preference for the equatorial position due to the greater steric bulk of the substituent.[8][10]
Conformational Analysis of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
For a trans-1,4-disubstituted cyclohexane, the two substituents are on opposite faces of the ring. This stereochemistry allows for two possible chair conformations: one where both substituents are in axial positions (diaxial) and one where both are in equatorial positions (diequatorial).[9][11]
Caption: A typical workflow for computational conformational analysis.
Application in Drug Development: The Rigid Linker Advantage
The well-defined, rigid structure of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate makes it an ideal linker or scaffold in drug design. In many modern therapeutic modalities, it is necessary to connect two different molecular entities while maintaining a precise distance and orientation between them.
Role in PROTACs and ADCs
-
PROteolysis TArgeting Chimeras (PROTACs): These are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The linker's role is critical; its length and rigidity dictate the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein. A rigid linker like our title compound can pre-organize the two ligands, reducing the entropic penalty of forming the ternary complex and leading to more potent and selective degraders.
-
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug (payload) is attached to a monoclonal antibody via a linker. The linker must be stable in circulation but allow for the release of the payload inside the target cancer cell. The conformational rigidity of the linker can influence the ADC's stability, solubility, and pharmacokinetic properties. The diequatorial conformation of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate ensures that the two functional groups are held at a maximal distance from each other across the ring, providing a linear, rigid spacer. This prevents unwanted folding or collapse of the linker, which could otherwise hinder the binding of the terminal ligands to their respective protein targets. [4]
Experimental Protocol: Synthesis
The synthesis of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate can be achieved through several routes. A common and efficient method involves the mono-Boc protection of trans-1,4-cyclohexanediaminemethylamine or a related diamine. A representative procedure adapted from established methods for mono-Boc protection of diamines is provided below. [12]
Materials and Reagents
-
trans-1,4-Cyclohexanedimethanamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Step-by-Step Procedure
-
Dissolution: Dissolve trans-1,4-cyclohexanedimethanamine (1.0 eq) in a suitable solvent such as methanol or dichloromethane in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (0.9-1.0 eq) in the same solvent to the cooled diamine solution over 1-2 hours with vigorous stirring. Using a slight excess of the diamine helps to minimize the formation of the di-protected byproduct.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate.
Conclusion
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is a molecule whose utility is fundamentally derived from its well-defined three-dimensional structure. The principles of cyclohexane conformational analysis dictate that it exists almost exclusively in a chair conformation with both the bulky -NH-Boc and the -CH₂-NH₂ substituents in equatorial positions. This diequatorial arrangement minimizes steric strain and results in a rigid, linear scaffold. This structural rigidity is a highly desirable feature in modern drug design, enabling the precise positioning of pharmacophores and functional groups in complex therapeutic agents like PROTACs and ADCs. The synthesis is straightforward, making it an accessible and valuable tool for medicinal chemists. A thorough understanding of its conformational properties is therefore essential for its effective application in the development of next-generation therapeutics.
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Biorunstar. (2025, November 18). What is the impact of peptide linker rigidity on ADC function? Retrieved from [Link]
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Ashenhurst, J. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Retrieved from [Link]
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Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]
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Mehar Al Minnath (LetsLearnChem). (2020, December 16). Conformational analysis of 1,4 disubstituted cyclohexane [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]
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Baron, M., & Bain, A. D. (2011). Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane. PubMed, 21866952. Retrieved from [Link]
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Hu, Y., Zhao, Z., Liu, Y., Li, G., Wang, A., Cong, Y., Zhang, T., Wang, F., & Li, N. (2018). Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate/Fumarate. Angewandte Chemie International Edition, 57(28), 8859-8863. Retrieved from [Link]
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Leah Fisch. (2022, October 27). Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes [Video]. YouTube. Retrieved from [Link]
-
Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of Boc-Protected trans-4-(Aminomethyl)cyclohexylamine
Introduction: The Strategic Importance of Boc-Protected Diamines in Drug Discovery
In the landscape of modern drug development, the precise control of molecular architecture is paramount. Bifunctional molecules, such as diamines, are critical building blocks, offering two points of attachment for constructing complex pharmacophores. However, the symmetric nature of many diamines presents a significant synthetic challenge: the selective functionalization of one amino group while the other remains available for subsequent reactions. This guide focuses on a strategically important building block, tert-butyl ((trans-4-aminocyclohexyl)methyl)carbamate, often referred to as Boc-protected trans-4-(aminomethyl)cyclohexylamine.
The trans-cyclohexane scaffold imparts conformational rigidity, a desirable trait in drug design for optimizing ligand-receptor interactions. The aminomethyl side chain provides a flexible linker, while the free primary amine serves as a versatile handle for further chemical elaboration. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions.[1] This combination of features makes Boc-protected trans-4-(aminomethyl)cyclohexylamine a valuable intermediate in the synthesis of a diverse array of therapeutic agents, from kinase inhibitors to antiviral compounds.
This technical guide provides a comprehensive overview of a reliable synthetic route to this key intermediate, along with a detailed protocol for its characterization, empowering researchers and drug development professionals to confidently incorporate this versatile building block into their synthetic strategies.
Synthetic Strategy: Navigating the Challenge of Selective Monoprotection
The synthesis of Boc-protected trans-4-(aminomethyl)cyclohexylamine from its parent diamine, trans-1,4-cyclohexanedimethanamine, hinges on achieving selective mono-N-Boc protection. The primary challenge lies in preventing the formation of the di-Boc-protected byproduct. Several strategies can be employed to favor monoprotection, including using a large excess of the diamine, slow addition of the Boc-anhydride, or modulating the reactivity of the amine nucleophiles.
A particularly elegant and efficient approach involves the in situ generation of the mono-hydrochloride salt of the diamine. By adding one equivalent of an acid, one of the two basic amino groups is protonated, rendering it non-nucleophilic. The remaining free amine can then react selectively with the Boc-anhydride. This "one-pot" method is not only efficient but also scalable and avoids the need for tedious chromatographic separation of the mono- and di-protected products.[2]
The following section details a robust experimental protocol adapted from a well-established method for the selective mono-Boc protection of diamines.[2]
Synthetic Workflow Diagram
Caption: Synthetic workflow for the selective mono-Boc protection of trans-1,4-cyclohexanedimethanamine.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from a general procedure for the selective mono-Boc protection of diamines and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
trans-1,4-Cyclohexanedimethanamine
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me3SiCl)
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Deionized Water
-
Diethyl ether
-
2N Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diamine Solution Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-1,4-cyclohexanedimethanamine (1.0 equivalent) in anhydrous methanol.
-
In situ Salt Formation: Cool the solution to 0°C in an ice bath. While stirring, add chlorotrimethylsilane (1.0 equivalent) dropwise. A white precipitate of the mono-hydrochloride salt may form.
-
Boc Protection: Allow the mixture to warm to room temperature and stir for 30 minutes. Add deionized water (a small amount, e.g., 1 mL per gram of diamine) to dissolve the precipitate, followed by the addition of di-tert-butyl dicarbonate (1.0 equivalent) dissolved in a minimal amount of methanol.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with deionized water and transfer it to a separatory funnel.
-
Extraction (1): Wash the aqueous layer with diethyl ether to remove any unreacted (Boc)2O and di-Boc-protected byproduct.
-
Basification: Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extraction (2): Extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Characterization of Boc-Protected trans-4-(Aminomethyl)cyclohexylamine
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data based on closely related structures and general principles of spectroscopy.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm, 9H), cyclohexyl protons (multiplets, ~0.9-2.0 ppm), the CH₂-N(Boc) protons (doublet of doublets or triplet, ~2.9-3.1 ppm), and the CH-NH₂ proton (multiplet, ~2.5-2.7 ppm). A broad singlet for the Boc-NH proton may also be observed. |
| ¹³C NMR | Resonances for the tert-butyl carbons (singlet, ~28 ppm), the Boc carbonyl carbon (~156 ppm), the C(CH₃)₃ carbon (~79 ppm), and multiple signals for the cyclohexyl ring carbons and the aminomethyl carbon. |
| IR Spectroscopy (cm⁻¹) | Characteristic peaks for N-H stretching of the primary amine (~3300-3400 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), N-H bending of the carbamate (~1520 cm⁻¹), and a strong C=O stretching of the carbamate (~1680-1700 cm⁻¹). |
| Mass Spectrometry (ESI+) | A prominent ion corresponding to [M+H]⁺ (m/z = 229.19). |
Trustworthiness: A Self-Validating System
The robustness of this synthetic and analytical workflow lies in its self-validating nature. The selective mono-protection strategy is designed to minimize the formation of the di-protected byproduct, which can be readily identified and separated during the workup and purification steps. Each characterization technique provides a unique and complementary piece of structural information. The presence of both the Boc protecting group and a free primary amine can be unequivocally confirmed by the combination of NMR, IR, and mass spectrometry data. Any significant deviation from the expected data would indicate the presence of impurities or an incorrect structure, prompting further investigation and purification.
Conclusion: An Enabling Technology for Drug Discovery
The synthesis and characterization of Boc-protected trans-4-(aminomethyl)cyclohexylamine, as detailed in this guide, provide a reliable and efficient means of accessing a highly valuable building block for drug discovery and development. The strategic use of a "one-pot" selective monoprotection protocol streamlines the synthesis, making this key intermediate readily available for further chemical transformations. The comprehensive characterization workflow ensures the identity and purity of the final product, instilling confidence in its use in complex, multi-step synthetic campaigns. As the demand for novel and structurally diverse therapeutic agents continues to grow, the methodologies outlined herein will undoubtedly serve as an enabling technology for researchers at the forefront of medicinal chemistry.
References
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J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Servín-Sánchez, F. A., Gámez-Montaño, R., & Campos-Gaxiola, J. J. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-28. Retrieved from [Link]
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Physical and chemical properties of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
An In-Depth Technical Guide to tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
Abstract
This technical guide provides a comprehensive overview of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, a critical bifunctional building block in modern medicinal chemistry and drug development. The document delineates its core physical and chemical properties, provides detailed protocols for its synthesis and characterization, explores its significant applications, and outlines essential safety and handling procedures. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights to facilitate its effective use in the laboratory.
Introduction and Molecular Overview
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (CAS No: 177583-27-6) is a diamine derivative featuring a rigid cyclohexane scaffold.[1][2][3] Its structure is uniquely defined by two key functional groups at opposite ends of the trans-configured cyclohexane ring: a primary amine (-CH₂NH₂) and a tert-butoxycarbonyl (Boc) protected amine (-NHBoc). This arrangement makes it an exceptionally valuable linker and intermediate in multi-step organic synthesis.
The Boc group serves as a stable, yet readily cleavable, protecting group for one of the amine functionalities, allowing for selective reaction at the primary amine. The trans-cyclohexane core provides a conformationally restricted, non-aromatic spacer, which is often desirable in drug design to improve metabolic stability and control molecular geometry.[2] These features have positioned the molecule as a go-to component in the synthesis of complex pharmaceutical agents, including enzyme inhibitors and PROTACs (PROteolysis TArgeting Chimeras).[4][5][6]
Caption: Chemical structure of the title compound.
Physicochemical Properties
The utility of a chemical intermediate is fundamentally governed by its physical and chemical properties. These parameters dictate suitable reaction conditions, purification strategies, and storage requirements.
Physical Characteristics
The compound is typically supplied as a white to off-white solid, which is slightly soluble in water but shows good solubility in common organic solvents like methanol, dichloromethane, and DMSO.[3][7] This solubility profile is a direct consequence of its hybrid structure, which contains both polar amine groups and a nonpolar hydrocarbon backbone.[2]
Tabulated Properties
The following table summarizes the key quantitative properties of the molecule, compiled from various authoritative sources.
| Property | Value | Source(s) |
| CAS Number | 177583-27-6 | [1][2][3] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][2][3][8] |
| Molecular Weight | 228.33 g/mol | [1][3][8] |
| IUPAC Name | tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | [1][8] |
| Appearance | White to off-white solid | [7] |
| Boiling Point | 342.4 ± 11.0 °C (Predicted) | [1][3][7] |
| Density | 1.01 ± 0.1 g/cm³ (Predicted) | [1][3] |
| pKa | 12.52 ± 0.40 (Predicted) | [3][7] |
| Storage | 2–8 °C, under inert gas (Nitrogen or Argon) | [7] |
Chemical Reactivity and Stability
The molecule's reactivity is dominated by its two distinct amine groups.
-
Primary Amine (-CH₂NH₂): This group is nucleophilic and readily participates in standard amine reactions, such as acylation, alkylation, reductive amination, and amide bond formation. Its accessibility makes it the primary site for synthetic elaboration.
-
Boc-Protected Amine (-NHBoc): The tert-butoxycarbonyl group is a robust protecting group, stable to most nucleophilic and basic conditions. This stability is the cornerstone of the molecule's utility, as it ensures the selective functionalization of the primary amine. The Boc group is efficiently cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane), liberating the second amine for subsequent reactions. This deprotection step is often a key part of multi-step syntheses.[5]
The compound is generally stable under recommended storage conditions.[7][9] Incompatible materials include strong oxidizing agents, strong acids, and strong bases, which can either degrade the molecule or prematurely cleave the Boc group.[9]
Synthesis and Purification
Understanding the synthesis of this building block is crucial for ensuring its quality and for troubleshooting its use in subsequent reactions. A common and reliable method involves the reduction of a corresponding azide intermediate.
Synthetic Workflow: Staudinger Reduction Approach
This pathway is favored for its mild conditions and high functional group tolerance. The causality is clear: an azide is an excellent, non-basic precursor to a primary amine, and the Staudinger reaction provides a clean method for its reduction without affecting the sensitive Boc group.
Caption: Synthetic workflow for the target compound.
Experimental Protocol: Synthesis via Azide Reduction
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Step 1: Azide Intermediate Synthesis.
-
Dissolve tert-butyl (trans-4-(bromomethyl)cyclohexyl)carbamate (1 equivalent) in dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 1.2 equivalents) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azide intermediate.
-
-
Step 2: Staudinger Reduction.
-
Dissolve the crude azide intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 9:1 v/v).
-
Add triphenylphosphine (PPh₃, 1.1 equivalents) portion-wise at room temperature.
-
Stir the mixture at room temperature for 8-12 hours. The reaction progress can be monitored by the disappearance of the azide peak in the IR spectrum (~2100 cm⁻¹).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
-
Step 3: Purification.
-
The crude product is purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) containing a small amount of triethylamine (~0.5%) to prevent product streaking.
-
Combine the fractions containing the pure product and concentrate under vacuum to yield tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate as a solid.
-
Analytical Characterization
Rigorous analytical confirmation is essential to verify the identity and purity of the synthesized or purchased material before its use.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons on the cyclohexane ring will appear as a series of complex multiplets in the 1.0-2.0 ppm region. The -CH₂- protons adjacent to the primary amine will typically be a doublet around 2.5-2.7 ppm.
-
IR Spectroscopy: The infrared spectrum provides clear evidence of the key functional groups. Expect to see a strong C=O stretching vibration from the carbamate group around 1680-1700 cm⁻¹. N-H stretching and bending vibrations for both the primary amine and the carbamate will also be present.
-
Mass Spectrometry: Electrospray ionization (ESI-MS) will typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z 229.3.
Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it a versatile tool in several areas of pharmaceutical research.
Intermediate for Active Pharmaceutical Ingredients (APIs)
The molecule is a common starting point for the synthesis of more complex APIs.[2][5] Its rigid scaffold and orthogonally protected amines allow for the controlled, stepwise addition of different pharmacophores, making it invaluable in constructing molecules designed to interact with specific biological targets.[5][10]
Linker for PROTACs and Molecular Glues
Perhaps its most cutting-edge application is in the field of targeted protein degradation. It serves as a linker component in the synthesis of PROTACs.[6] A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.
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- 10. chemimpex.com [chemimpex.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
For the modern researcher and drug development professional, tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (CAS: 177583-27-6) represents a key building block in the architecting of novel therapeutics. Its unique structural combination of a rigid cyclohexane scaffold, a primary amine, and a strategically placed Boc-protecting group offers a versatile platform for intricate molecular design. This guide provides an in-depth exploration of its chemical properties, safety protocols, and handling procedures, grounded in the practical realities of a research and development environment. The focus here is not merely on procedural steps but on the underlying chemical principles that dictate safe and effective use, ensuring both personnel safety and experimental integrity.
Compound Profile and Strategic Importance in Drug Discovery
At its core, tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is a bifunctional molecule designed for controlled, sequential reactivity. The tert-butoxycarbonyl (Boc) protecting group renders one of the primary amines temporarily inert, allowing for selective functionalization of the free aminomethyl group. This strategic design is pivotal in multi-step syntheses where precise control over reactive sites is paramount.
The trans-conformation of the cyclohexane ring provides a conformationally restricted and predictable three-dimensional structure. This rigidity is highly desirable in drug design as it can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty upon binding.
Key Applications in Medicinal Chemistry:
-
Scaffold for Novel Therapeutics: The cyclohexane core serves as a robust scaffold for the synthesis of a wide range of biologically active molecules, including analgesics and anti-inflammatory medications.[1]
-
Linker in PROTACs: This compound is increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The defined length and stereochemistry of the cyclohexane linker are critical for optimizing the spatial orientation of the two ends of the PROTAC for effective ternary complex formation.
Hazard Identification and Risk Mitigation
A thorough understanding of the potential hazards associated with tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is the foundation of safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its risk profile.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |
Data sourced from PubChem CID 2756045.[3]
The primary hazards are associated with its irritant properties and acute oral toxicity. The presence of the free primary amine contributes to its basicity and potential to cause skin and eye irritation. As a fine solid, inhalation of dust can lead to respiratory tract irritation.
Personal Protective Equipment (PPE): A Self-Validating System of Defense
The selection of appropriate PPE is not a matter of simple compliance but a critical, self-validating system to prevent exposure. The following PPE is mandatory when handling tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate:
-
Eye Protection: Chemical safety goggles are essential to protect against dust particles and potential splashes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, or when there is a potential for aerosolization, a NIOSH-approved respirator with a particulate filter is required.
-
Protective Clothing: A laboratory coat is standard. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron should be worn.
Laboratory Handling and Storage Protocols
Adherence to meticulous handling and storage protocols is fundamental to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Chemical Reactivity and Stability Considerations
The Boc-protecting group is the most chemically sensitive feature of the molecule. It is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[1] This reactivity profile dictates the following handling precautions:
-
Avoidance of Acids: The compound should not be stored or handled in proximity to strong acids, as this will lead to the premature removal of the Boc group, yielding the corresponding diamine and potentially initiating unintended side reactions.
-
Incompatible Materials: Keep away from strong oxidizing agents.[4]
Recommended Storage Conditions
Proper storage is crucial for maintaining the compound's purity and stability.
-
Temperature: Store in a cool, dry place. Recommended storage is under inert gas (nitrogen or argon) at 2–8 °C.[1]
-
Atmosphere: The container should be tightly sealed to prevent moisture ingress.
-
Inert Gas: For long-term storage, blanketing with an inert gas such as argon or nitrogen is recommended to prevent gradual degradation.
Step-by-Step Weighing and Dispensing Protocol
The following protocol outlines the safe procedure for weighing and dispensing the solid compound:
-
Preparation: Ensure the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment, including a clean weighing vessel, spatula, and labeled receiving flask.
-
PPE: Don all required personal protective equipment.
-
Dispensing: Carefully open the container in the fume hood. Use a clean, dry spatula to transfer the desired amount of the solid to the weighing vessel. Avoid generating dust.
-
Closure: Securely close the main container immediately after dispensing to minimize exposure to air and moisture.
-
Transfer: Transfer the weighed solid to the reaction vessel.
-
Decontamination: Clean the spatula and weighing vessel. Wipe down the work surface in the fume hood.
-
Waste Disposal: Dispose of any contaminated materials, such as weighing paper or gloves, in the designated solid hazardous waste container.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a rapid and informed response is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[6] |
Spill Response Protocol
A minor spill of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate should be managed as follows:
-
Evacuate and Ventilate: Restrict access to the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear appropriate PPE, including respiratory protection.
-
Containment: Gently cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Collection: Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal. Avoid creating dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
Waste Disposal
All waste containing tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate must be treated as hazardous chemical waste.
-
Solid Waste: Unused compound and contaminated disposable materials (e.g., gloves, weighing paper) should be collected in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed container for liquid hazardous waste. Do not pour down the drain.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company, in accordance with all local, state, and federal regulations.
Visualizing Workflows and Logical Relationships
To further clarify the safety and handling protocols, the following diagrams illustrate key decision-making processes.
Caption: A stepwise workflow for the safe handling of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate.
Caption: Decision tree for responding to a spill of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate.
Conclusion
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is a valuable tool in the arsenal of the medicinal chemist. Its utility, however, is matched by its potential hazards. By approaching its handling with a deep understanding of its chemical properties and a disciplined adherence to safety protocols, researchers can mitigate risks and unlock its full potential in the synthesis of next-generation therapeutics. This guide serves as a foundational document to foster a culture of safety and excellence in the laboratory.
References
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PubChem. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(38), 6175-6196. [Link]
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Chemistry Steps. Boc Protecting Group for Amines. [Link]
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Blake, J. F., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14249-14303. [Link]
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PubChem. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate - GHS Classification. [Link]
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Solubility Profile of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate: A Guide for Drug Development
An In-Depth Technical Guide for the Pharmaceutical Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate in organic solvents. As a key building block in medicinal chemistry, understanding the solubility characteristics of this molecule is paramount for reaction optimization, purification, formulation, and overall drug development success.[1][2] This document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility, detailed protocols for accurate measurement, and guidance on interpreting the resulting data. This guide is intended for researchers, chemists, and drug development professionals who require a robust and reliable methodology for solubility assessment.
Introduction and Strategic Importance
Tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is an aliphatic carbamate derivative featuring a Boc-protected amine and a free primary amine, separated by a cyclohexane scaffold. Its unique structure, possessing both hydrophilic and hydrophobic moieties, makes it a versatile intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1]
The solubility of an intermediate or API is a critical physical property that profoundly influences the entire pharmaceutical development lifecycle. From early-stage discovery to final dosage form manufacturing, solubility data informs:
-
Process Chemistry: Selection of appropriate solvents for synthesis, work-up, and crystallization.
-
Purification: Development of effective crystallization or chromatographic purification methods.
-
Formulation Development: Crucial for creating viable dosage forms, as solubility dictates dissolution rate and, ultimately, bioavailability.[3]
-
Analytical Method Development: Choosing suitable diluents for analytical techniques like HPLC.[4]
This guide provides the theoretical basis and practical instruction to empower researchers to generate high-quality, reliable solubility data for this important compound.
Physicochemical Profile
A thorough understanding of the molecule's intrinsic properties is the first step in predicting its solubility behavior. The key physicochemical parameters for tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [5] |
| Molecular Weight | 228.33 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Predicted pKa | 12.52 ± 0.40 | [6][7] |
| Predicted XLogP3 | 3.1 | [7] |
| Water Solubility | Slightly soluble | [6][7] |
| Storage | 2–8 °C under inert gas | [6] |
The molecule's structure contains distinct regions that govern its interaction with various solvents. The polar primary amine (-NH₂) and carbamate (-NHCOO-) groups can act as hydrogen bond donors and acceptors, while the bulky tert-butyl and non-polar cyclohexyl ring constitute a significant hydrophobic domain. This amphiphilic nature suggests a complex solubility profile.[1]
Caption: Polarity domains of the target molecule.
Theoretical Principles & Solvent Selection Rationale
The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute will dissolve best in a solvent that shares similar intermolecular forces.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine and carbamate groups. The alkyl chains of the alcohols can also interact favorably with the cyclohexyl and tert-butyl groups. High solubility is generally expected in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have large dipole moments, allowing them to solvate the polar regions of the molecule effectively. DMSO, in particular, is a powerful solvent capable of dissolving a wide range of both polar and non-polar compounds.[8][9]
-
Solvents of Intermediate Polarity (e.g., Dichloromethane (DCM), Ethyl Acetate): These solvents are less polar and cannot donate hydrogen bonds. Solubility will depend on the balance between the molecule's polar and non-polar characteristics. The large hydrophobic portion of the molecule may favor solubility in these solvents over highly polar ones.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak van der Waals forces. Given the presence of two polar, hydrogen-bonding functional groups, very low solubility is anticipated in these solvents.
Expert Insight: The high predicted pKa of ~12.5 indicates the primary amine is strongly basic.[6] While this guide focuses on neutral organic solvents, it is critical to note that solubility will be dramatically enhanced in acidic media (both aqueous and organic acids) due to the formation of a highly polar ammonium salt. Conversely, the carbamate group itself can be sensitive to strongly acidic or basic conditions, which could lead to degradation.[10]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The Shake-Flask method is the gold standard for determining thermodynamic equilibrium solubility, providing the most accurate and reliable data for drug development.[11][12] The following protocol is a self-validating system designed for high accuracy.
Materials and Equipment
-
Tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (verify purity, >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (4-decimal places)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge capable of holding vials
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Workflow Diagram
Caption: Standard workflow for the Shake-Flask method.
Step-by-Step Procedure
-
Preparation:
-
Accurately weigh an excess amount of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate into a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.[11] A starting point of ~20-50 mg in 1-2 mL of solvent is typical.
-
Precisely add a known volume of the selected organic solvent to the vial.
-
Prepare at least three replicate vials for each solvent to assess variability.[12]
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. Causality: This is the most critical step. A short agitation time may only measure the dissolution rate, not the true thermodynamic solubility. An equilibration period of 24 to 72 hours is recommended.[12] To validate equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[12]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the contents to settle. Visually confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Trustworthiness: This step is crucial to avoid contaminating the sample with undissolved microparticles.
-
Carefully draw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter into a clean vial. This ensures the removal of any remaining particulate matter.
-
-
Analysis (Quantification by HPLC):
-
Accurately dilute the filtered supernatant with a suitable mobile phase or diluent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., methanol or acetonitrile) and create a series of calibration standards.
-
Analyze the standards and the diluted sample by a validated, stability-indicating HPLC-UV method. A reverse-phase C18 column is a good starting point.
-
Calculate the concentration of the saturated solution (mg/mL) by applying the dilution factor to the concentration determined from the calibration curve.
-
Data Presentation and Interpretation
All experimentally determined solubility data should be compiled into a clear, concise table for comparative analysis.
Table 1: Experimental Solubility Data Template
| Solvent | Classification | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|---|---|
| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |
| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| DMSO | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | Intermediate | 25 | Experimental Value | Calculated Value |
| Dichloromethane | Intermediate | 25 | Experimental Value | Calculated Value |
| Toluene | Non-Polar | 25 | Experimental Value | Calculated Value |
| Hexane | Non-Polar | 25 | Experimental Value | Calculated Value |
Interpretation: The results should be analyzed in the context of the solvent properties discussed in Section 3. For instance, comparing the solubility in methanol versus hexane will starkly illustrate the impact of polarity and hydrogen bonding. Unexpectedly low solubility in a polar solvent could suggest strong crystal lattice energy in the solid state, which requires significant energy to overcome.
Safety and Handling Precautions
As a laboratory chemical, tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate should be handled with appropriate care.
-
Hazards: May cause skin irritation, serious eye damage, and respiratory irritation. Harmful if swallowed.[5]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8 °C) under an inert atmosphere.[6]
Always consult the most recent Safety Data Sheet (SDS) before handling this chemical.
References
-
PubChem. (n.d.). tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
Persson, A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
-
Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
World Health Organization (WHO). (2015). Guidance on Waiver of in vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms. Annex 4. Retrieved from [Link]
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
-
Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]
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Patil, S. K. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]
-
Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]
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ResearchGate. (2008). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. Retrieved from [Link]
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Solubility of Things. (n.d.). Carbamate. Retrieved from [Link]
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Rocchigiani, L., & Macgregor, S. A. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Retrieved from [Link]
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D'Alessandro, M., et al. (2003). Formation of carbamic acid in organic solvents and in supercritical carbon dioxide. ResearchGate. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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Spectroscopic data (NMR, IR, MS) for tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
An In-Depth Technical Guide to the Spectroscopic Characterization of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
Authored by a Senior Application Scientist
This document provides a comprehensive analysis of the spectroscopic data for tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (CAS No. 177583-27-6), a key bifunctional building block in medicinal chemistry and drug development.[1] Its structure, featuring a Boc-protected amine and a primary amine separated by a trans-substituted cyclohexane scaffold, offers specific spectroscopic signatures that are crucial for structural verification and purity assessment. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to interpret the NMR, IR, and MS data of this compound.
The molecular formula of the compound is C₁₂H₂₄N₂O₂ with a molecular weight of 228.33 g/mol .[2][3][4]
Foundational Structural Analysis & Spectroscopic Prediction
Before examining the spectral data, a foundational analysis of the molecule's structure allows for the prediction of key spectroscopic features. The trans-diaxial or diequatorial relationship of the two substituents on the cyclohexane ring dictates the magnetic environment of the ring protons, while the distinct functional groups—a primary amine (-NH₂), a carbamate (NH-Boc), and a tert-butyl group—each possess characteristic signals.
Caption: Molecular structure of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The trans-substitution pattern of the cyclohexane ring is a key feature revealed by NMR.
¹H NMR Spectroscopy Analysis
The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons.
Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 4.5 | Broad Singlet | 1H | N -H (Carbamate) | The proton on the carbamate nitrogen is typically broad due to quadrupole broadening and exchange. Its chemical shift is concentration-dependent. |
| ~ 3.1 | Broad Multiplet | 1H | CH -NHBoc (C1-H) | The proton on the carbon attached to the carbamate is deshielded by the electronegative nitrogen atom. |
| ~ 2.55 | Doublet | 2H | CH₂ -NH₂ | These methylene protons are adjacent to the primary amine nitrogen, causing a downfield shift. |
| ~ 1.8-2.0 | Multiplet | 4H | Cyclohexyl H (axial) | Axial protons on the cyclohexane ring typically appear at a slightly different chemical shift than equatorial protons. |
| ~ 1.44 | Singlet | 9H | -C(CH₃ )₃ | The nine protons of the tert-butyl group are chemically equivalent, resulting in a strong singlet signal. |
| ~ 1.0-1.2 | Multiplet | 4H | Cyclohexyl H (equatorial) | Equatorial protons on the cyclohexane ring. |
| ~ 1.0-1.5 | Broad Singlet | 3H | -CH₂-NH₂ & Cyclohexyl H | The two protons of the primary amine often appear as a broad singlet that can exchange with trace water in the solvent. This signal overlaps with the cyclohexyl and C4-H protons. |
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and their functional groups.
Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~ 155.5 | C =O (Carbamate) | The carbonyl carbon of the carbamate group is significantly deshielded and appears far downfield. |
| ~ 79.2 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. |
| ~ 50.8 | C H-NHBoc (C1) | The carbon atom bonded to the carbamate nitrogen. |
| ~ 46.5 | C H₂-NH₂ | The carbon of the aminomethyl group, shifted downfield by the attached primary amine. |
| ~ 40.5 | C H-CH₂NH₂ (C4) | The methine carbon of the cyclohexane ring bonded to the aminomethyl group. |
| ~ 32.5 | Cyclohexyl C H₂ (C2, C6) | Carbons adjacent to the C1 carbon. |
| ~ 29.8 | Cyclohexyl C H₂ (C3, C5) | Carbons adjacent to the C4 carbon. |
| ~ 28.4 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures reproducibility and accuracy of the obtained spectra.
-
Sample Preparation: Dissolve approximately 10-20 mg of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 220 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Acquire several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~ 3350 | Medium | N-H Stretch | Carbamate N-H |
| ~ 3300, 3200 | Medium, Broad | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) |
| 2925, 2855 | Strong | C-H Stretch | Aliphatic (Cyclohexyl & t-Butyl) |
| ~ 1685 | Strong | C=O Stretch | Carbamate Carbonyl |
| ~ 1520 | Strong | N-H Bend | Carbamate N-H |
| ~ 1165 | Strong | C-O Stretch | Carbamate Ester |
Interpretation: The IR spectrum provides clear evidence for all major functional groups. The strong carbonyl (C=O) absorption around 1685 cm⁻¹ is a hallmark of the Boc-protecting group. The presence of multiple bands in the 3200-3400 cm⁻¹ region confirms the existence of both the secondary amine of the carbamate and the primary amine.
Experimental Protocol for IR Data Acquisition
-
Method: Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Mass-to-Charge (m/z) Ratios (ESI+)
| m/z | Ion | Rationale |
|---|---|---|
| 229.19 | [M+H]⁺ | The protonated molecular ion. Calculated for [C₁₂H₂₅N₂O₂]⁺: 229.18. |
| 173.13 | [M - C₄H₈ + H]⁺ | Loss of isobutylene (56 Da) from the tert-butyl group, a characteristic fragmentation for Boc-protected amines. |
| 129.14 | [M - Boc + H]⁺ | Loss of the entire Boc group (100 Da). |
| 114.12 | [C₆H₁₂N-CH₂]⁺ | Fragment corresponding to the aminomethylcyclohexane cation after cleavage of the Boc-NH bond. |
| 57.07 | [C₄H₉]⁺ | The tert-butyl cation, a very common and often abundant fragment from Boc-protected compounds. |
Caption: Predicted major fragmentation pathways for tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate in ESI-MS.
Experimental Protocol for MS Data Acquisition
-
Method: Electrospray Ionization (ESI) in positive ion mode is ideal for this compound due to the presence of basic amine groups that are readily protonated.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of ~1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Infuse the sample solution into the ESI source of a mass spectrometer (e.g., a Quadrupole or Time-of-Flight instrument) via a syringe pump at a low flow rate (5-10 µL/min).
-
Acquisition:
-
Set the ion source to positive polarity.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.
-
Acquire spectra over a mass range of m/z 50-500.
-
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺ and characteristic fragment ions. Compare the observed isotopic distribution with the theoretical pattern for C₁₂H₂₄N₂O₂.
References
-
PubChem. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. National Center for Biotechnology Information. [Link]
-
American Elements. tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate. American Elements. [Link]
Sources
The Carbamate Scaffold: A Cornerstone of Modern Drug Design and Medicinal Chemistry
An In-Depth Technical Guide:
Abstract
The carbamate functional group, once relegated to the domains of agriculture and polymer science, has become a cornerstone of modern medicinal chemistry.[1] Its unique structural and electronic properties, occupying a space between an amide and an ester, grant it a remarkable versatility that drug designers have exploited to overcome numerous therapeutic challenges.[2] This technical guide provides an in-depth exploration of the multifaceted roles of carbamates in drug design. We will dissect the physicochemical properties that make this moiety so valuable, from its role as a stable peptide bond isostere to its application as a tunable prodrug linker. We will examine its function as a key pharmacophore in enzyme inhibition, detail common synthetic methodologies, and explore the critical structure-activity and structure-metabolism relationships that guide lead optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the carbamate scaffold in their therapeutic programs.
The Physicochemical Landscape of the Carbamate Moiety
The utility of the carbamate group (-O-CO-N<) stems from its distinct electronic and structural characteristics, which are a hybrid of an ester and an amide.[2] This duality is the foundation of its stability, reactivity, and interaction profile.
1.1. Resonance, Stability, and Conformation
Like an amide, the carbamate C-N bond has significant double-bond character due to the delocalization of the nitrogen lone pair onto the carbonyl oxygen.[1] This resonance imparts planarity and restricts free rotation, leading to the potential for syn and anti conformers. However, the inductive effect of the ester oxygen pulls electron density away from the carbonyl, making the C-N rotational barrier in carbamates 3–4 kcal/mol lower than in typical amides.[1]
This unique electronic arrangement results in a functional group that is generally more stable toward chemical and enzymatic hydrolysis than an ester, yet more susceptible to cleavage than a robust amide bond.[1][3] This tunable stability is a critical feature exploited in prodrug design.
Caption: Resonance structures illustrating electron delocalization in the carbamate moiety.
1.2. Hydrogen Bonding Capacity
The carbamate group is an effective hydrogen bond participant. The carbonyl oxygen acts as a hydrogen bond acceptor, while the N-H group (in primary and secondary carbamates) serves as a hydrogen bond donor.[1] This capability is crucial for direct, specific interactions with biological targets like enzyme active sites.
Table 1: Comparative Physicochemical Properties
| Property | Ester (-O-CO-) | Amide (-NH-CO-) | Carbamate (-O-CO-N<) |
| Hydrolytic Stability | Low | High | Intermediate |
| H-Bond Donor | No | Yes (Primary/Secondary) | Yes (Primary/Secondary) |
| H-Bond Acceptor | Yes (Carbonyl O) | Yes (Carbonyl O) | Yes (Carbonyl O) |
| C-N Bond Rotation | N/A | High Barrier | Intermediate Barrier |
| Typical Role | Prodrugs (rapid release) | Stable core structures | Prodrugs, Pharmacophores, Isosteres |
The Carbamate as a Bioactive Pharmacophore: Enzyme Inhibition
In many drugs, the carbamate is not merely a linker but the key warhead that directly interacts with the biological target.[4][5] Its most classic role is as an inhibitor of serine hydrolases, most notably acetylcholinesterase (AChE).
2.1. Mechanism of Action: Acetylcholinesterase Inhibition
Carbamate-based AChE inhibitors are critical in the treatment of conditions like Alzheimer's disease (e.g., Rivastigmine) and myasthenia gravis (e.g., Neostigmine, Pyridostigmine).[2][6] These drugs act as "pseudo-substrate" inhibitors.[7]
The mechanism involves the nucleophilic attack by the active site serine residue on the electrophilic carbonyl carbon of the carbamate. This releases the alcohol portion of the drug and forms a transient carbamoyl-enzyme intermediate. Unlike the rapid hydrolysis of the acetyl-enzyme intermediate formed with the natural substrate acetylcholine, the hydrolysis of the carbamoyl-enzyme complex is exceptionally slow. This effective sequestration of the enzyme leads to an accumulation of acetylcholine in the synapse, enhancing cholinergic neurotransmission.[8][9][10] The inhibition is reversible, as the carbamylated enzyme will eventually hydrolyze, but the slow rate of this decarbamoylation is the basis for the drug's therapeutic effect.[8]
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- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. [PDF] Organic Carbamates in Drug Design and Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
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- 10. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
The Architect's Blueprint: A Technical Guide to Bifunctional Linkers in Chemical Biology
In the intricate landscape of chemical biology and drug development, the ability to precisely connect molecular entities is paramount. This guide provides an in-depth exploration of bifunctional linkers, the molecular architects that bridge distinct biological molecules to create novel therapeutic and research tools. We will delve into the core principles of their design, the nuances of their chemical reactivity, and their transformative applications in pioneering modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of these versatile molecules.
The Essence of Connection: Deconstructing the Bifunctional Linker
Bifunctional linkers, at their core, are chemical entities possessing two reactive functional groups, which may be identical or different, allowing for the covalent linkage of two separate molecules.[1][2] These are not merely passive tethers; the linker's composition, length, and flexibility are critical determinants of the final conjugate's stability, solubility, and biological activity.[][4] The strategic selection of a linker is a pivotal decision in the design of sophisticated bioconjugates.[1]
A bifunctional linker can be conceptually divided into three components: two reactive end groups and a spacer arm that connects them.[1][5]
-
Reactive Groups: These moieties dictate the specificity of the conjugation reaction by targeting particular functional groups on the biomolecules, such as primary amines, sulfhydryls, or carboxyls.[1][6]
-
Spacer Arm: The spacer arm's length and chemical makeup influence the spatial relationship between the conjugated molecules, impact the overall solubility of the conjugate, and can even incorporate sites for controlled cleavage.[1][2]
A Taxonomy of Linkers: Classification by Reactivity and Function
Bifunctional crosslinkers are broadly categorized based on the nature of their reactive groups and the characteristics of their spacer arm.[1][7] Understanding these classifications is crucial for selecting the optimal reagent for a given application.[7]
Classification Based on Reactive Groups
-
Homobifunctional Linkers: These possess two identical reactive groups and are typically employed in single-step reactions to crosslink molecules with the same functional groups.[8] A common application is in studying protein-protein interactions by "fixing" them in place.[8]
-
Heterobifunctional Linkers: Featuring two different reactive groups, these linkers enable sequential, controlled conjugation of two distinct molecules, minimizing the formation of unwanted homodimers.[9][10] This controlled reactivity is essential in the synthesis of complex bioconjugates like ADCs.[9]
Classification Based on Spacer Arm Properties
-
Cleavable Linkers: These linkers contain a labile bond that can be broken under specific physiological conditions, such as changes in pH, redox potential, or the presence of specific enzymes.[11] This "triggered release" is a key feature in the design of ADCs, allowing for the selective liberation of a cytotoxic payload within the target cancer cell.[11][]
-
Non-Cleavable Linkers: These form a stable, permanent bond between the two molecules. In the context of ADCs, the payload is released only after the complete lysosomal degradation of the antibody, which can offer a more stable pharmacokinetic profile and potentially reduce off-target toxicity.[13]
The choice between a cleavable and non-cleavable linker is a critical design consideration that profoundly impacts the therapeutic index of an ADC.[11]
The Chemist's Toolkit: Core Conjugation Chemistries
Successful bioconjugation hinges on the precise and efficient reaction between the linker's reactive groups and the functional groups on the biomolecules. The most commonly targeted functional groups on proteins are primary amines (-NH₂) and sulfhydryls (-SH).[7]
Amine-Reactive Chemistry: The Ubiquitous N-Hydroxysuccinimide (NHS) Esters
Primary amines are abundant on the surface of proteins, found at the N-terminus and on the side chains of lysine residues.[6] N-hydroxysuccinimide (NHS) esters are widely used amine-reactive reagents that form stable amide bonds with primary amines under mild, slightly alkaline conditions.[6]
Sulfhydryl-Reactive Chemistry: The Specificity of Maleimides
Sulfhydryl groups, present in cysteine residues, are less abundant on protein surfaces than amines, allowing for more site-specific conjugation.[6] Maleimide chemistry is highly specific for sulfhydryl groups, forming a stable thioether linkage at a pH range of 6.5-7.5.[6]
Bioorthogonal Chemistries: Precision in Complex Environments
Bioorthogonal reactions proceed with high efficiency and selectivity in complex biological systems without interfering with native biochemical processes. A prominent example is the strain-promoted azide-alkyne cycloaddition (SPAAC), which allows for the precise conjugation of molecules bearing azide and cyclooctyne functionalities.[14][15]
Linkers in Action: Architecting Advanced Therapeutics
The principles of bifunctional linker technology are central to the development of cutting-edge therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
PROTACs: Hijacking the Cellular Machinery for Protein Degradation
PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[16][17] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[18][19]
The linker in a PROTAC is far from a passive spacer; its length, rigidity, and composition are critical for the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[][17] Optimization of the linker is a key step in developing potent and selective PROTACs.[20]
Antibody-Drug Conjugates (ADCs): Delivering Potent Payloads with Precision
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[21][22] The linker in an ADC plays the dual role of ensuring the stability of the conjugate in systemic circulation and enabling the efficient release of the payload within the target cancer cell.[23][24]
The choice of linker chemistry significantly impacts the ADC's therapeutic window.[] As previously discussed, cleavable linkers are designed to release the payload in response to the specific microenvironment of the tumor, while non-cleavable linkers release the drug upon lysosomal degradation of the antibody.[11][13]
Experimental Workflows: From Design to Conjugate
The successful synthesis and characterization of a bioconjugate require a systematic and well-controlled experimental approach.
General Workflow for ADC Synthesis using a Heterobifunctional Linker (e.g., SMCC)
This protocol outlines the steps for conjugating a thiol-containing drug to an antibody via its primary amines using the heterobifunctional linker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
Step 1: Antibody Activation with SMCC
-
Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
Prepare a stock solution of SMCC in a water-miscible organic solvent (e.g., DMSO or DMF).
-
Add a molar excess of the SMCC solution to the antibody solution. The exact molar ratio should be optimized for the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Remove excess, unreacted SMCC using a desalting column or tangential flow filtration (TFF).
Step 2: Conjugation of the Maleimide-Activated Antibody with a Thiol-Containing Drug
-
Dissolve the thiol-containing drug in a suitable buffer.
-
Immediately combine the maleimide-activated antibody with the drug solution. A slight molar excess of the drug may be used.
-
Incubate the reaction for 2-4 hours at room temperature in a buffer with a pH of 6.5-7.5.[7]
-
Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine to a final concentration of ~1 mM and incubating for an additional 15-30 minutes.[7]
Step 3: Purification and Characterization of the ADC
-
Purify the final ADC to remove unreacted drug, quenching reagent, and other impurities using size-exclusion chromatography (SEC) or TFF.[7]
-
Characterize the ADC to determine the DAR, purity, and aggregation state using techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry (MS), and SEC.
Data-Driven Design: The Impact of Linker Properties
The rational design of bifunctional linkers is increasingly guided by an understanding of how their physicochemical properties influence the performance of the final conjugate.
| Linker Property | Impact on PROTACs | Impact on ADCs |
| Length | Affects the geometry of the ternary complex, influencing degradation efficiency.[][25] | Can impact stability, with shorter linkers sometimes offering better protection of the payload.[26][27] May also affect target binding and payload release.[27] |
| Flexibility/Rigidity | A balance is needed; too much flexibility can lead to an entropic penalty, while too much rigidity may prevent optimal ternary complex formation.[17][28] | Can influence the accessibility of the payload for cleavage or degradation. |
| Composition (e.g., PEG, alkyl) | Affects solubility, cell permeability, and pharmacokinetic properties.[16][18] PEG linkers can enhance solubility.[18] | Can modulate solubility and aggregation, especially with hydrophobic payloads.[29] PEGylation can increase circulation half-life.[29] |
| Attachment Points | The points of connection on the warhead and E3 ligase ligand can significantly alter the orientation of the ternary complex and, thus, degradation potency.[16] | The site of conjugation on the antibody can affect stability and homogeneity.[][26] |
Conclusion: The Future is Linked
Bifunctional linkers are no longer considered simple chemical spacers but are recognized as critical components that profoundly influence the biological activity and therapeutic potential of complex bioconjugates.[4][19] The ongoing evolution of linker technology, with a shift towards more sophisticated and functional designs, promises to unlock a new generation of highly effective and selective therapeutics.[4][16] Advances in computational modeling and structural biology will further enhance our ability to rationally design linkers with optimized properties, accelerating the development of novel treatments for a wide range of diseases.[28][30]
References
- Frigerio, M., & Kyle, A. F. (2017). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Topics in Medicinal Chemistry, 17(32), 3393–3424.
- BOC Sciences. (n.d.). What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable?
- Frigerio, M., & Kyle, A. F. (2017).
- BenchChem. (2025).
- Fierer, D. S., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras.
- Taft, F., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review.
- Kumar, A., et al. (2014). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery.
- BroadPharm. (2021). Cleavable vs. Non-Cleavable Linkers. BroadPharm.
- Frigerio, M., & Kyle, A. F. (2017). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Topics in Medicinal Chemistry.
- AiFChem. (2025). What Is a PROTAC Linker and Its Role in Modern Drug Discovery. AiFChem.
- PurePEG. (2025). Cleavable vs.
- Biotech Informers. (2023). Cleavable Vs. Non-Cleavable Linkers in ADCs. Biotech Informers.
- Unnamed source. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
- Creative Biolabs. (n.d.). Linker Design and Synthesis Service for AAC.
- AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.
- BenchChem. (2025).
- BOC Sciences. (n.d.). ADC Linker Technologies: Impact on Stability & Efficacy. BOC Sciences.
- Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers.
- Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency.
- Unnamed source. (2023). Role of ADC linker design in advancing cancer therapies.
- BenchChem. (2025). Technical Support Center: Impact of Linker Length on ADC Stability and Efficacy. BenchChem.
- BenchChem. (n.d.).
- Taft, F., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton.
- Unnamed source. (n.d.). Unifying principles of bifunctional, proximity-inducing small molecules.
- Thermo Fisher Scientific. (n.d.). Chemistry of Crosslinking. Thermo Fisher Scientific.
- Unnamed source. (n.d.). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins.
- Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency.
- Unnamed source. (2020). Novel approaches for the rational design of PROTAC linkers.
- BLDpharm. (2021). Application of Linkers in Chemical Biology. BLDpharm.
- Taft, F., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. Semantic Scholar.
- AAT Bioquest. (2022). What are the different types of crosslinking reagents?
- Unnamed source. (2015).
- BOC Sciences. (n.d.). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. BOC Sciences.
- BenchChem. (2025). A Comparative Guide to Bifunctional Linkers in PROTACs for Researchers. BenchChem.
- Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.
- Sigma-Aldrich. (n.d.). Crosslinkers Selection Guide. Sigma-Aldrich.
- BenchChem. (2025).
- Cyanagen. (n.d.). HOMOBIFUNCTIONAL and HETEROBIFUNCTIONAL Crosslinkers for biomolecule binding. Cyanagen.
- Unnamed source. (n.d.). Design and applications of bifunctional small molecules: Why two heads are better than one.
- Unnamed source. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. White Rose Research Online.
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Methodological & Application
The Strategic Incorporation of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate in Solid-Phase Peptide Synthesis: A Guide for Advanced Peptide Design
Introduction: Expanding the Peptidomimetic Toolkit with Cyclic Scaffolds
In the landscape of modern drug discovery, peptides represent a rapidly growing class of therapeutics, prized for their high specificity and low toxicity.[1] However, native peptides often suffer from poor metabolic stability and conformational flexibility, limiting their therapeutic potential.[2] The strategic incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a powerful strategy to overcome these limitations.[3][4] NPAAs introduce novel chemical functionalities and structural constraints, leading to peptides with enhanced proteolytic resistance, improved receptor affinity, and optimized pharmacokinetic profiles.[2][3]
This application note provides a detailed technical guide on the use of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate , a unique aliphatic cyclic NPAA, in solid-phase peptide synthesis (SPPS). This building block, featuring a Boc-protected amine on a cyclohexane ring, offers a semi-rigid scaffold that can significantly influence peptide conformation and stability. We will delve into the rationale for its use, provide detailed protocols for its incorporation using Boc-SPPS, and discuss the critical parameters for successful synthesis and purification.
The Unique Advantages of the trans-4-(aminomethyl)cyclohexyl Scaffold
The cyclohexane ring of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate introduces a level of conformational rigidity not achievable with linear aliphatic amino acids. The trans configuration of the aminomethyl and carbamate groups provides a defined spatial orientation, which can be leveraged to:
-
Induce Specific Secondary Structures: The rigid cyclohexane core can act as a turn-mimetic or help to stabilize helical or sheet-like conformations in the resulting peptide.[5]
-
Enhance Proteolytic Stability: The non-natural cyclic structure is not recognized by most proteases, thus protecting adjacent peptide bonds from enzymatic cleavage and extending the in-vivo half-life of the peptide.[2]
-
Modulate Lipophilicity: The cyclohexane moiety increases the lipophilicity of the peptide, which can be advantageous for crossing cellular membranes.
-
Serve as a Versatile Linker: This molecule is also utilized as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), highlighting its utility in connecting different molecular entities.
Chemical Structure and Properties
The structure of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is characterized by a central cyclohexane ring with a Boc-protected aminomethyl group.
DOT Script for Chemical Structure
Caption: Chemical structure of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate.
Solid-Phase Peptide Synthesis (SPPS) using Boc Strategy
The incorporation of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is most effectively achieved using the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy.[6] The acid-labile nature of the Boc group allows for its selective removal without affecting the benzyl-based side-chain protecting groups of other amino acids in the sequence.[2]
General Workflow for Boc-SPPS
The synthesis follows a cyclical process of deprotection, neutralization, and coupling.
DOT Script for Boc-SPPS Workflow
Caption: General workflow for a single cycle in Boc-SPPS.
Experimental Protocols
Protocol 1: Incorporation of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
This protocol outlines the manual coupling of the title compound onto a resin-bound peptide with a free N-terminal amine. Due to the sterically hindered nature of the cyclohexane ring, a potent coupling reagent such as HATU is recommended to ensure high coupling efficiency.[3]
Materials:
-
Peptide-resin with a free N-terminal amine
-
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reaction vessel for manual SPPS
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Boc group of the preceding amino acid on the resin has been removed using a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.[3]
-
Neutralize the resulting TFA salt by washing the resin with a solution of 5-10% DIEA in DCM/DMF.[2]
-
Wash the resin thoroughly with DCM and DMF to remove excess base.
-
-
Activation of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate:
-
In a separate vial, dissolve 3-4 equivalents of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate and 3-4 equivalents of HATU in a minimal amount of DMF.
-
Add 6-8 equivalents of DIEA to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. For this sterically hindered residue, extending the coupling time or performing a double coupling may be necessary to drive the reaction to completion.[2]
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative ninhydrin (Kaiser) test to monitor for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling is recommended.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove all soluble reagents and byproducts.
-
Quantitative Parameters for Coupling
| Parameter | Recommended Value | Rationale |
| Amino Acid Excess | 3 - 4 equivalents | To drive the reaction to completion, especially for a sterically hindered residue. |
| Coupling Reagent (HATU) Excess | 3 - 4 equivalents | Ensures efficient activation of the carboxylic acid. |
| Base (DIEA) Excess | 6 - 8 equivalents | To neutralize the protonated amine and facilitate the coupling reaction. |
| Reaction Time | 1 - 2 hours (or longer) | The bulky cyclohexane ring slows down the reaction kinetics. |
| Solvent | DMF | A polar aprotic solvent that effectively solvates the peptide chain and reagents. |
Protocol 2: Final Cleavage and Deprotection
The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups. The classic Boc/Bzl strategy often employs anhydrous hydrogen fluoride (HF).
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Preparation:
-
Thoroughly dry the peptide-resin under vacuum.
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add appropriate scavengers to trap the reactive carbocations generated during cleavage, preventing side reactions.[2]
-
-
HF Cleavage:
-
Cool the reaction vessel to 0°C.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Evaporation:
-
Evaporate the HF under a stream of nitrogen, followed by a high vacuum.
-
-
Peptide Precipitation and Washing:
-
Suspend the residue in cold diethyl ether to precipitate the crude peptide.
-
Wash the precipitate several times with cold diethyl ether to remove the scavengers and other organic-soluble impurities.
-
Collect the crude peptide by filtration or centrifugation.
-
Purification and Analysis
Due to the hydrophobic nature of the cyclohexane moiety, the resulting peptide may exhibit poor solubility in aqueous solutions.[5]
Purification:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying the crude peptide.
-
A C18 column is typically used.
-
A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly employed for elution. The gradient may need to be optimized to achieve good separation.
Analysis:
-
Mass Spectrometry (ESI-MS or MALDI-TOF) is used to confirm the molecular weight of the purified peptide.
-
Analytical RP-HPLC is used to determine the purity of the final product.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance of the cyclohexane ring. | - Use a more potent coupling reagent like HATU. - Perform a double coupling. - Increase the reaction time.[2] |
| Low Yield after Cleavage | Incomplete cleavage or peptide precipitation issues. | - Ensure complete removal of HF. - Optimize the precipitation solvent (e.g., mixtures of ether and hexane). |
| Difficult Purification | Poor solubility of the hydrophobic peptide. | - Dissolve the crude peptide in a minimal amount of a strong organic solvent (e.g., DMSO, acetic acid) before injecting onto the HPLC. - Modify the HPLC mobile phase with a different organic modifier (e.g., isopropanol).[5] |
Conclusion
The incorporation of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate into peptide sequences via Boc-SPPS is a valuable technique for creating novel peptidomimetics with enhanced structural and biological properties. While the steric bulk of the cyclohexane ring presents a synthetic challenge, the use of optimized coupling protocols, particularly with potent activating agents like HATU, can ensure successful incorporation. The resulting peptides, with their constrained conformations and increased proteolytic stability, are promising candidates for the development of next-generation peptide-based therapeutics.
References
- BenchChem. (2025). HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH. BenchChem Technical Notes.
- Bitan, G., et al. (2001). Synthesis and purification of highly hydrophobic peptides derived from the C-terminus of amyloid β-protein. Protein and Peptide Letters, 8(4), 279-285.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Technical Notes.
- BenchChem. (2025). A Head-to-Head Comparison: HATU vs. DCC in Peptide Coupling Efficiency. BenchChem Technical Notes.
- BenchChem. (2025). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. BenchChem Technical Notes.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Blanco, M. J., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(5), 626–632.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in enzymology, 289, 104-126.
- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Vale, W., et al. (1981). Characterization of a 41-residue ovine hypothalamic peptide that stimulates secretion of corticotropin and beta-endorphin. Science, 213(4514), 1394-1397.
- Ganesan, A. (2006). The impact of solid-phase synthesis in drug discovery. Drug discovery today, 11(11-12), 533-542.
-
PubChem. (n.d.). tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. KR20090074316A - Method for preparing somatostatin analog peptide using solid phase synthesis - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of a Cyclohexyl Linker into a PROTAC Molecule
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3] The linker is not merely a passive spacer; it plays a pivotal role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][4] Its length, composition, and rigidity are critical factors that influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[5]
While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are commonly used due to their synthetic tractability, there is growing interest in the use of rigid linkers.[4][6] Rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving pharmacokinetic properties.[6][7] Among the various rigid motifs, the cyclohexyl group has emerged as a valuable component in PROTAC design, offering a balance of rigidity and three-dimensional structure.[8][9]
This application note provides a detailed guide on the incorporation of a cyclohexyl linker into a PROTAC molecule, from the underlying scientific rationale to synthetic protocols and methods for biophysical and cellular characterization.
The Cyclohexyl Linker Advantage: Rationale for a Rigid Approach
The incorporation of a cyclohexyl ring into the linker region of a PROTAC offers several distinct advantages:
-
Conformational Rigidity: The chair conformation of the cyclohexane ring restricts the rotational freedom of the linker, reducing the entropic penalty associated with ternary complex formation.[6] This can lead to a more stable and productive ternary complex.
-
Improved Physicochemical Properties: The introduction of a non-polar, rigid cyclohexyl group can modulate the overall lipophilicity and solubility of the PROTAC, potentially improving cell permeability and metabolic stability.[5]
-
Stereochemical Control: The stereochemistry of the cyclohexyl linker, particularly the cis and trans isomers of a 1,4-disubstituted ring, can have a profound impact on the PROTAC's conformation and biological activity.[8][9] A study on an LRRK2 PROTAC demonstrated that the trans-cyclohexyl isomer was a more effective and cooperative degrader than its cis-analogue, despite having weaker binary binding affinities.[8][9] High-resolution co-crystal structures revealed that the trans linker adopts a rigid, extended conformation, while the cis linker folds back, highlighting the fine-tuning of ternary complex propensity through stereochemical control.[8][9]
Synthetic Strategies for Incorporating a Cyclohexyl Linker
The synthesis of a PROTAC with a cyclohexyl linker typically involves the sequential coupling of the warhead, the cyclohexyl linker, and the E3 ligase ligand. A common approach utilizes amide bond formation. The following is a representative workflow for the synthesis of a PROTAC incorporating a trans-1,4-diaminocyclohexane linker.
Caption: General workflow for the synthesis of a PROTAC with a cyclohexyl linker.
Protocol 1: Amide Coupling for PROTAC Synthesis
This protocol outlines the general steps for coupling a warhead with a carboxylic acid handle to a mono-protected trans-1,4-diaminocyclohexane, followed by deprotection and coupling to an E3 ligase ligand.
Materials:
-
Warhead-COOH (1.0 eq)
-
Mono-Boc-trans-1,4-diaminocyclohexane (1.1 eq)
-
E3 Ligase Ligand-NH2 (or a derivative with a suitable functional group for coupling) (1.0 eq)
-
HATU (1.2 eq) or other peptide coupling reagent
-
DIPEA (2.0 eq) or other non-nucleophilic base
-
Anhydrous DMF or DCM as solvent
-
TFA (for Boc deprotection)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Step-by-Step Procedure:
-
First Amide Coupling:
-
Dissolve Warhead-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of mono-Boc-trans-1,4-diaminocyclohexane (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, purify the intermediate product (Warhead-CO-NH-Cyclohexyl-NH-Boc) by preparative HPLC.
-
-
Boc Deprotection:
-
Dissolve the purified intermediate in DCM.
-
Add an excess of TFA and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
-
Second Amide Coupling:
-
The resulting amine (Warhead-CO-NH-Cyclohexyl-NH2) can be coupled to an E3 ligase ligand with a carboxylic acid handle using a similar procedure as in Step 1.
-
Alternatively, if the E3 ligase ligand has an amine handle, the intermediate amine can be reacted with an activated ester of the E3 ligase ligand.
-
-
Final Purification:
-
Purify the final PROTAC molecule by preparative HPLC to obtain a high-purity product for biological evaluation.
-
Note: The choice of coupling reagents, solvents, and reaction conditions may need to be optimized for specific warheads and E3 ligase ligands.
Biophysical and Cellular Characterization of Cyclohexyl-Linker Containing PROTACs
A thorough evaluation of the synthesized PROTAC is crucial to understand the impact of the cyclohexyl linker on its biological activity.
Table 1: Key Assays for PROTAC Characterization
| Assay Type | Technique(s) | Purpose | Key Parameters Measured |
| Ternary Complex Formation | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP)[10][11][12][13] | To quantify the formation and stability of the POI-PROTAC-E3 ligase ternary complex. | Binding affinities (KD), cooperativity (α) |
| Cellular Degradation | Western Blot, In-Cell Western, HiBiT/NanoBRET Assay[14][15] | To measure the potency and efficacy of the PROTAC in degrading the target protein in a cellular context. | DC50 (half-maximal degradation concentration), Dmax (maximum degradation) |
| Cell Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 Assay[14][16][17][18][19][20] | To assess the ability of the PROTAC to cross cell membranes. | Apparent permeability coefficient (Papp) |
Protocol 2: Western Blotting for Protein Degradation
This is a standard method to quantify the levels of a target protein in cells following PROTAC treatment.[6]
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC with cyclohexyl linker
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Step-by-Step Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target protein and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Data Presentation and Interpretation
The results from the biophysical and cellular assays should be presented in a clear and comparative manner.
Table 2: Comparative Performance of PROTACs with Different Linkers (Illustrative Data)
| PROTAC ID | Linker Type | Linker Description | DC50 (nM) | Dmax (%) | Ternary Complex Cooperativity (α) |
| PROTAC-1 | Flexible | 8-atom PEG | 50 | 90 | 2.5 |
| PROTAC-2 | Rigid | trans-1,4-cyclohexyl | 15 | 95 | 5.0 |
| PROTAC-3 | Rigid | cis-1,4-cyclohexyl | 100 | 75 | 1.2 |
This illustrative data demonstrates how a PROTAC with a trans-cyclohexyl linker (PROTAC-2) can exhibit superior degradation potency (lower DC50), higher degradation efficacy (higher Dmax), and enhanced ternary complex stability (higher cooperativity) compared to a flexible linker or the corresponding cis-isomer.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
The incorporation of a cyclohexyl linker represents a powerful strategy in the rational design of PROTACs. The inherent rigidity and stereochemical possibilities of the cyclohexyl moiety can be leveraged to optimize ternary complex formation, leading to enhanced degradation potency and efficacy. The synthetic protocols and characterization assays outlined in this application note provide a framework for researchers to explore the potential of cyclohexyl linkers in their own PROTAC development programs. A systematic evaluation of different linker geometries and attachment points is crucial for unlocking the full therapeutic potential of this promising class of molecules.
References
-
Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. (n.d.). Discovery Research Portal - University of Dundee. Retrieved January 2, 2026, from [Link]
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
-
Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs. (2025, November 11). Nature Protocols. Retrieved January 2, 2026, from [Link]
-
The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024, January 12). PubMed. Retrieved January 2, 2026, from [Link]
-
Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. (2024, September 15). PubMed. Retrieved January 2, 2026, from [Link]
-
PROTAC permeability, stability, and cellular activity. (A)... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). Broad Institute. Retrieved January 2, 2026, from [Link]
-
Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]
-
PROTACs Elements of Design and Cell Permeability. (n.d.). Frontiers. Retrieved January 2, 2026, from [Link]
-
Development of biophysical assays for studies of PROTACs. (2022, June 7). DiVA portal. Retrieved January 2, 2026, from [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. (n.d.). PMC - NIH. Retrieved January 2, 2026, from [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. (2025, January 9). PubMed. Retrieved January 2, 2026, from [Link]
-
Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. (2022, October 13). PubMed. Retrieved January 2, 2026, from [Link]
- Preparation of trans cyclohexane 1,4-diamine. (n.d.). Google Patents.
-
Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs, Nature Protocols. (2025, November 11). DeepDyve. Retrieved January 2, 2026, from [Link]
-
Characteristic roadmap of linker governs the rational design of PROTACs. (n.d.). PMC. Retrieved January 2, 2026, from [Link]
-
Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway. (2017, February 15). IRIS Unime. Retrieved January 2, 2026, from [Link]
-
Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. (n.d.). OUCI. Retrieved January 2, 2026, from [Link]
-
Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (n.d.). PMC - NIH. Retrieved January 2, 2026, from [Link]
-
Linker-Dependent Folding Rationalizes PROTAC Cell Permeability | Journal of Medicinal Chemistry. (2022, September 28). ACS Publications. Retrieved January 2, 2026, from [Link]
-
Scope of PROTAC synthesis via amide coupling. Reaction conditions: vial... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. (n.d.). PMC - NIH. Retrieved January 2, 2026, from [Link]
-
Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. (2022, July 13). NIH. Retrieved January 2, 2026, from [Link]
Sources
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute [broadinstitute.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Navigating the Cleavage: A Guide to Boc Deprotection of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
Introduction: The Ubiquitous Boc Group and Its Strategic Removal
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and medicinal chemistry, the tert-butyloxycarbonyl (Boc) group stands as a paramount tool for the protection of amine functionalities.[1][2][3][4] Its widespread adoption is attributed to its remarkable stability across a diverse range of reaction conditions, including basic and nucleophilic environments, which allows for the selective manipulation of other functional groups within a complex molecule.[3][4] The strategic importance of the Boc group is matched by the facility of its removal under acidic conditions, a characteristic that enables a clean and efficient unveiling of the amine.[1][5]
This application note provides a comprehensive guide to the deprotection of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, a key building block in the synthesis of various bioactive molecules.[6][7] We will delve into the mechanistic underpinnings of common deprotection strategies, offer detailed, field-proven protocols, and present a comparative analysis to aid researchers in selecting the optimal method for their specific synthetic needs.
Mechanism of Acid-Catalyzed Boc Deprotection: A Stepwise Unveiling
The acid-catalyzed cleavage of the Boc group is a well-established and reliable transformation that proceeds through a three-step mechanism.[3][8][9] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid.[3][8][9][10] This initial step renders the carbamate more susceptible to cleavage.
-
Formation of a Stable Carbocation: The protonated intermediate is unstable and readily fragments, leading to the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[3][8][9][10]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[3][8][9][10] The liberated amine is then typically protonated by the excess acid in the reaction mixture, yielding the corresponding amine salt.[9]
A critical consideration in this mechanism is the fate of the liberated tert-butyl cation. This electrophilic species can potentially alkylate nucleophilic residues in the substrate or solvent, leading to unwanted side products.[11] The addition of "scavengers," such as anisole or water, can effectively trap the tert-butyl cation and mitigate these side reactions.
Visualizing the Deprotection Pathway
The following diagram illustrates the general mechanism of acid-catalyzed Boc deprotection.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Core Protocols for Boc Deprotection
The choice of deprotection method is contingent upon the stability of the substrate to acidic conditions and the desired final salt form of the amine. Below are detailed protocols for the most common and effective methods for the deprotection of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate.
Method 1: Trifluoroacetic Acid (TFA) – The Robust Standard
Trifluoroacetic acid is a powerful reagent for the rapid and complete removal of Boc groups.[9] Its high acidity ensures a swift reaction, often at room temperature. However, its corrosive nature and the potential for side reactions with sensitive functional groups necessitate careful handling and consideration.
Experimental Protocol:
-
Dissolution: Dissolve tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours. The evolution of gas (CO2) is typically observed.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up:
-
Direct Precipitation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[9]
-
Aqueous Work-up: After concentration, dissolve the residue in water and neutralize with a base such as saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the free amine.
-
Causality and Experimental Choices:
-
Solvent: Dichloromethane is a common choice due to its ability to dissolve a wide range of organic compounds and its volatility, which facilitates its removal.
-
Temperature: The initial cooling to 0 °C helps to control the initial exotherm of the acid addition. The reaction is typically efficient at room temperature.
-
Excess Acid: A stoichiometric excess of TFA is used to ensure the complete protonation and cleavage of the Boc group.
-
Work-up: The choice of work-up depends on the desired final product. Direct precipitation yields the amine salt, which can be advantageous for storage and handling, while an aqueous work-up provides the free amine.
Method 2: Hydrochloric Acid (HCl) in Dioxane – The Milder Alternative
A solution of hydrogen chloride in 1,4-dioxane offers a milder and often more selective method for Boc deprotection compared to neat TFA.[12][13] This method is particularly useful when other acid-sensitive functional groups are present in the molecule.[12][13][14]
Experimental Protocol:
-
Dissolution: Dissolve tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (1 equivalent) in anhydrous 1,4-dioxane (10 mL per gram of substrate) in a round-bottom flask with a magnetic stirrer.
-
Acid Addition: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The product will typically precipitate as the hydrochloride salt. Add diethyl ether to facilitate complete precipitation. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the diamine dihydrochloride.
Causality and Experimental Choices:
-
Reagent: Commercially available solutions of HCl in dioxane provide a convenient and reliable source of the acid. The anhydrous nature of the reagent is important to prevent side reactions.
-
Selectivity: The milder acidity of HCl in dioxane can sometimes allow for the selective deprotection of a more labile Boc group in the presence of a less reactive one, although this is not a factor in the target molecule.[12][13]
-
Product Form: This method directly yields the hydrochloride salt of the deprotected amine, which is often a stable, crystalline solid.
Alternative and Milder Deprotection Strategies
While acidic cleavage is the most common approach, certain substrates may be sensitive to strong acids. In such cases, alternative, milder methods can be employed.
Method 3: Thermal Deprotection – A "Green" Approach
Thermal deprotection offers an acid-free method for Boc cleavage. This can be particularly advantageous for substrates that are incompatible with acidic conditions.[15]
Experimental Protocol (Boiling Water):
-
Suspension: Suspend the Boc-protected amine in deionized water in a round-bottom flask equipped with a reflux condenser.[16]
-
Heating: Heat the mixture to reflux (100 °C) with vigorous stirring.[16]
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within a short period (10 minutes to 2 hours).[15][17]
-
Work-up: Cool the reaction mixture to room temperature. Extract the product with an appropriate organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[16][17]
Causality and Experimental Choices:
-
Environmentally Friendly: This method avoids the use of corrosive acids and organic solvents in the reaction itself, aligning with the principles of green chemistry.[16][17]
-
Substrate Stability: The primary limitation of this method is the thermal stability of the substrate.
Method 4: Oxalyl Chloride in Methanol – A Mild and Efficient System
Recent studies have shown that a combination of oxalyl chloride in methanol can effectively deprotect a wide range of N-Boc protected amines at room temperature.[2][18][19] This method is notable for its mild conditions and tolerance of various functional groups.[2][18]
Experimental Protocol:
-
Solution Preparation: Dissolve the N-Boc protected amine in methanol.
-
Reagent Addition: Add oxalyl chloride (typically 3 equivalents) to the solution at room temperature.
-
Reaction: Stir the mixture for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture can be concentrated, and the product isolated, often as the hydrochloride salt.
Causality and Experimental Choices:
-
In Situ Reagent Generation: While the exact mechanism is still under investigation, it is believed to be more complex than the simple in situ generation of HCl.[18][19]
-
Mild Conditions: The reaction proceeds efficiently at room temperature, making it suitable for thermally sensitive substrates.
Comparative Summary of Deprotection Methods
To facilitate the selection of the most appropriate deprotection strategy, the following table summarizes the key parameters of the discussed methods.
| Method | Reagents | Solvent | Temperature (°C) | Typical Reaction Time | Product Form | Key Advantages | Key Disadvantages |
| TFA | Trifluoroacetic Acid | Dichloromethane | 0 to RT | 1-4 h | TFA Salt or Free Amine | Rapid, high yielding, robust | Corrosive, potential for side reactions |
| HCl/Dioxane | 4M HCl in Dioxane | 1,4-Dioxane | RT | 1-4 h | HCl Salt | Milder than TFA, good for acid-sensitive substrates | Requires anhydrous conditions |
| Thermal (Water) | Water | Water | 100 | 10 min - 2 h | Free Amine | "Green" method, acid-free | Requires thermally stable substrate |
| Oxalyl Chloride | Oxalyl Chloride | Methanol | RT | 1-4 h | HCl Salt or Free Amine | Mild conditions, good functional group tolerance | Reagent is moisture-sensitive |
Workflow for Method Selection
The following decision tree provides a logical workflow for selecting the optimal Boc deprotection method based on the specific requirements of the synthesis.
Sources
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- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
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- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
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- 19. xray.uky.edu [xray.uky.edu]
Application Note & Protocol: A Practical Guide to the Amide Coupling of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of an amide bond is arguably the most performed reaction in medicinal chemistry and drug development.[1][2][3] This guide provides a detailed technical overview and a robust experimental protocol for the coupling of a carboxylic acid with tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, a bifunctional linker crucial in the synthesis of complex molecules like PROTACs.[4][5] We will delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of common coupling reagents, provide a step-by-step procedure using the widely adopted EDC/HOBt system, and present a comprehensive troubleshooting guide to empower researchers in optimizing their synthetic outcomes.
Theoretical Foundation & Mechanistic Overview
The condensation of a carboxylic acid and an amine to form an amide bond is not spontaneous and requires the activation of the carboxylic acid to make the carbonyl carbon more susceptible to nucleophilic attack.[3][6] Coupling reagents facilitate this by converting the hydroxyl group of the carboxylic acid into a better leaving group.[6]
The Role of Carbodiimides and Additives in Amide Bond Formation
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are highly effective for this activation.[6] EDC reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7] While this intermediate can react directly with an amine to form the desired amide, it is also prone to undesirable side reactions:
-
Hydrolysis: The intermediate can react with any trace water, reverting to the starting carboxylic acid.[8]
-
Rearrangement: The O-acylisourea can undergo an intramolecular O→N acyl migration to form a stable N-acylurea byproduct, which is unreactive and represents a loss of material.[9][10][11][12]
-
Racemization: If the carboxylic acid has a chiral center at the α-position, the intermediate is susceptible to racemization.[7][13]
To mitigate these issues and improve reaction efficiency, additives like 1-Hydroxybenzotriazole (HOBt) are frequently used.[6][8][13] HOBt acts as a nucleophilic catalyst, trapping the reactive O-acylisourea intermediate to form an HOBt-active ester.[1][14][15] This active ester is more stable than the O-acylisourea, reducing the rates of hydrolysis and rearrangement, yet it is highly reactive towards the amine, leading to a cleaner reaction and higher yield of the desired amide.[1][6]
Mechanism of EDC/HOBt-Mediated Coupling
The accepted mechanism for the EDC/HOBt coupling reaction proceeds through several key steps, as illustrated below.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
- 3. hepatochem.com [hepatochem.com]
- 4. medchemexpress.com [medchemexpress.com]
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- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
The Alchemist's Bridge: A Step-by-Step Guide to Using Diamine Linkers in Drug Discovery
Introduction: The Critical Role of the Linker
In the intricate dance of modern drug discovery, the ability to precisely connect molecular entities is paramount. Whether constructing antibody-drug conjugates (ADCs) that deliver potent cytotoxins directly to tumor cells, or designing proteolysis-targeting chimeras (PROTACs) to hijack the cell's own protein degradation machinery, the humble linker plays a starring role.[1][2][3] Among the diverse chemical tools available, diamine linkers have emerged as a versatile and widely utilized class, offering a robust bridge to connect two functional molecules.
This guide provides a detailed exploration of diamine linkers, moving beyond a simple recitation of protocols to delve into the strategic considerations and chemical principles that underpin their successful application. Here, we will dissect the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals to confidently wield these powerful molecular tools.
Understanding the Landscape: Types of Diamine Linkers and Their Strategic Implications
The choice of a diamine linker is not a trivial decision; it profoundly impacts the stability, solubility, pharmacokinetics, and ultimately, the efficacy of the final drug conjugate.[2][4][] Diamine linkers can be broadly categorized based on their structural characteristics and their intended behavior within a biological system.
Cleavable vs. Non-Cleavable Linkers: A Tale of Two Release Strategies
A primary consideration in linker design is the mechanism of payload release. This fundamental choice dictates how and where the active component of the drug is unleashed.
-
Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are susceptible to cleavage under specific conditions prevalent within the target cell or tumor microenvironment.[6][7][8] This targeted release minimizes off-target toxicity.[6][9] Common cleavage strategies include:
-
Enzymatically-cleavable linkers: Often incorporating dipeptides like valine-citrulline (Val-Cit), which are recognized and cleaved by lysosomal proteases such as cathepsin B.[7][][11]
-
Acid-labile linkers: Utilizing moieties like hydrazones that are stable at physiological pH but hydrolyze in the acidic environment of endosomes and lysosomes.[7][][11]
-
Reducible linkers: Containing disulfide bonds that are cleaved by the high intracellular concentrations of reducing agents like glutathione.[7][]
-
-
Non-Cleavable Linkers: In contrast, non-cleavable linkers form a stable connection between the two molecular partners. The release of the active payload relies on the complete lysosomal degradation of the carrier molecule (e.g., the antibody in an ADC).[6][8][12] This approach can offer greater stability and a longer half-life but may lead to higher off-target toxicity if the entire conjugate is not specifically internalized by target cells.[6][12]
Visualizing the Concept: The Anatomy of a Diamine Linker in a Bifunctional Molecule
Sources
- 1. Linkers for Linkerology - Enamine [enamine.net]
- 2. enamine.de [enamine.de]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotechinformers.com [biotechinformers.com]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 12. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
Topic: Large-Scale Synthesis of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate for Preclinical Studies
An Application Note for Drug Development Professionals
Abstract
This document provides a detailed, scalable, and validated protocol for the synthesis of tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, a critical bifunctional linker molecule essential for the development of advanced therapeutics, including Proteolysis Targeting Chimeras (PROTACs).[1][2] The protocol is optimized for multi-gram to kilogram production, focusing on achieving high mono-substitution selectivity, operational simplicity, and a purity profile suitable for preclinical research. We elucidate the chemical principles governing the selective protection of a symmetric diamine and provide comprehensive instructions for synthesis, purification, and analytical characterization.
Introduction: The Strategic Role of a Bifunctional Linker
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is a cornerstone building block in modern medicinal chemistry. Its molecular architecture, featuring a rigid trans-cyclohexyl scaffold separating a primary amine from a readily deprotectable Boc-protected amine, offers precise control over synthetic routes for complex molecules.[3] This structure is particularly valuable in the design of PROTACs, where it can function as a linker to connect a target protein-binding ligand to an E3 ligase-recruiting ligand.[1][2]
Key Molecular Advantages:
-
Orthogonal Reactivity: The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to many reaction conditions but easily removed under acidic conditions, allowing for selective, stepwise functionalization of the two amines.[4]
-
Conformational Rigidity: The trans-cyclohexane ring provides a conformationally restricted spacer, which is critical for defining the spatial relationship between the two ends of a molecule, thereby optimizing biological activity.
-
Physicochemical Properties: The aliphatic nature of the linker can improve the solubility and metabolic stability of the final conjugate.[5]
A reliable, large-scale supply of this intermediate is a prerequisite for advancing drug candidates through preclinical toxicology and efficacy studies. This guide addresses that need directly.
The Synthetic Imperative: Achieving Selective Mono-Protection
The synthesis of tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamate involves the reaction of trans-1,4-diaminocyclohexane with one equivalent of di-tert-butyl dicarbonate ((Boc)₂O). The primary challenge in scaling this reaction is controlling the selectivity for the desired mono-Boc product over the undesired di-Boc byproduct.
Several strategies exist to achieve this selectivity.[6] One common method involves the mono-protonation of the diamine with an acid source like HCl to deactivate one amine, followed by Boc protection of the remaining free amine.[7][8] While effective, this adds reagents and steps. For large-scale operational simplicity, we have optimized a protocol based on kinetic control, where slow addition of the limiting reagent ((Boc)₂O) to a solution containing an excess of the diamine statistically favors the mono-substituted product.
Reaction Scheme
Figure 1: Selective mono-Boc protection of trans-1,4-diaminocyclohexane.
Materials and Equipment
Reagents
| Reagent | Grade | M.W. | Example Supplier | Notes |
| trans-1,4-Diaminocyclohexane | ≥98% | 114.19 | Sigma-Aldrich | Highly water-soluble. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | 218.25 | Acros Organics | Can be a sensitizer. Handle with care. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | 84.93 | Fisher Scientific | Use from a sealed or dried source. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | - | VWR | Aqueous solution for workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | 120.37 | EMD Millipore | Drying agent. |
Equipment
-
Jacketed glass reactor (10 L) with overhead mechanical stirrer, temperature probe, and nitrogen inlet/outlet.
-
Chiller/heater circulator for temperature control.
-
Pressure-equalizing addition funnel (2 L).
-
Large-capacity rotary evaporator.
-
Large separatory funnels (5 L).
-
Standard laboratory glassware and filtration apparatus.
-
Analytical instruments: HPLC, NMR, MS.
Large-Scale Synthesis Protocol (1.0 Mole Scale)
Safety Precaution: This procedure must be performed in a certified, walk-in fume hood. All personnel must wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.
Experimental Workflow
Figure 2: Step-by-step workflow for the large-scale synthesis.
Step-by-Step Procedure
-
Reactor Charging: Charge the 10 L reactor with trans-1,4-diaminocyclohexane (251 g, 2.2 mol, 2.2 eq). Add anhydrous dichloromethane (4.0 L).
-
Inerting and Dissolution: Begin stirring and purge the reactor headspace with nitrogen. Stir until all solids have dissolved.
-
Cooling: Cool the reactor contents to 0 °C using the circulator.
-
Boc Anhydride Solution: In a separate flask, dissolve di-tert-butyl dicarbonate (218.3 g, 1.0 mol, 1.0 eq) in anhydrous dichloromethane (1.0 L). Transfer this solution to the 2 L addition funnel.
-
Controlled Addition: Add the (Boc)₂O solution dropwise to the stirred, cold diamine solution over 3-4 hours. This is the most critical step. Monitor the internal temperature closely and adjust the addition rate to ensure it does not exceed 5 °C.
-
Reaction Completion: Once the addition is complete, turn off the chiller and allow the reaction mixture to slowly warm to ambient temperature. Stir for an additional 16 hours (overnight) under a nitrogen atmosphere.
-
Workup - Quench: Cool the reaction mixture back to 10 °C. Slowly add 2 L of saturated aqueous sodium bicarbonate solution to the reactor to quench the reaction.
-
Workup - Extraction: Transfer the biphasic mixture to a large separatory funnel. Separate the lower organic layer. Extract the aqueous layer twice more with 1 L of DCM each time.
-
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (approx. 100 g). Filter the drying agent and wash the filter cake with a small amount of DCM. Concentrate the filtrate on a rotary evaporator to yield a white to off-white crude solid.
-
Purification: Transfer the crude solid to a clean flask. Add cold hexanes (approx. 1 L) and stir vigorously for 30 minutes to form a slurry. The desired product is poorly soluble in hexanes, while the unreacted diamine has some solubility and will be washed away.
-
Final Isolation: Filter the solid product and wash the filter cake with a small volume of cold hexanes. Dry the purified white solid under high vacuum to a constant weight.
Expected Results & Characterization
| Parameter | Expected Result |
| Yield | 170 - 195 g (75-85% based on (Boc)₂O) |
| Appearance | White to off-white crystalline solid |
| HPLC Purity | ≥98% (by area at 210 nm) |
| ¹H NMR (400 MHz, CDCl₃) | Consistent with published spectra.[9] Key peaks: δ 4.35 (br s, 1H, NH-Boc), 3.39 (br s, 1H, CH-N), 2.65 (m, 1H, CH-C), 1.44 (s, 9H, C(CH₃)₃). |
| Mass Spec (ESI+) | m/z calculated for C₁₂H₂₅N₂O₂ [M+H]⁺: 229.19; Found: 229.2.[10] |
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield / High Di-Boc Byproduct | (Boc)₂O addition was too fast or the reaction temperature was too high. | Strict adherence to slow addition rates and maintaining temperature below 5 °C is essential. |
| Product Contaminated with Starting Diamine | Inefficient workup or purification. | Ensure thorough extraction during workup. The hexanes slurry wash is critical for removing residual diamine. Repeat if necessary. |
| Product is Oily or Gummy | Residual solvent or impurities. | Ensure the product is dried thoroughly under high vacuum. If purity is still low, column chromatography may be required for preclinical lots. |
Conclusion
This application note details a robust and scalable process for the synthesis of tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamate. By employing a kinetically controlled mono-protection strategy, this protocol avoids additional reagents and simplifies the workflow, making it highly suitable for producing the multi-gram and kilogram quantities required to support preclinical drug development programs. The procedure is reliable, high-yielding, and produces material of high purity, ensuring a consistent supply of this vital chemical building block.
References
-
Ralph, M. S.; Roesner, R. A. The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Digital Commons @ IWU, 2003. [Link]
-
Servín-Sánchez, F. A., et al. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 2017, 61(1). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2756045, tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. [Link]
-
Lee, J. C., et al. Selective Mono-Boc-Protection of Bispidine. Molbank, 2011, 2011(2), M726. [Link]
-
Ha, H-J., et al. A Facile Route for Selective Mono-BOC Protection of Diamines. Synthetic Communications, 2007, 37(5), 737-742. [Link]
-
Organic Syntheses. MONO-TERT-BUTOXYCARBONYL-1,2-ETHANEDIAMINE. Org. Synth. 2007, 84, 209. [Link]
-
Ha, H-J., et al. Selective Mono-BOC Protection of Diamines. ResearchGate, 2007. [Link]
-
American Elements. tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate. [Link]
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- 2. medchemexpress.com [medchemexpress.com]
- 3. CAS 177583-27-6: tert-Butyl (trans-4-aminomethylcyclohexyl… [cymitquimica.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. redalyc.org [redalyc.org]
- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 9. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 10. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 2756045 - PubChem [pubchem.ncbi.nlm.nih.gov]
Use of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate as a rigid linker in PROTAC design
Application Notes & Protocols
Topic: The Strategic Application of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate as a Rigid Linker in PROTAC® Design
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Introduction: Beyond the Spacer - The Linker as a Key Determinant of PROTAC Efficacy
Proteolysis-Targeting Chimeras (PROTACs) have revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS).[3][4] A PROTAC molecule consists of three distinct components: a "warhead" ligand that binds the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[1][5] Upon simultaneous binding, the PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3][6]
While the ligands determine specificity, the linker is far from a passive spacer. It is a critical architectural element that profoundly influences the PROTAC's overall performance.[7][8][9] The linker's length, rigidity, and chemical composition dictate the geometry and stability of the ternary complex, which is the cornerstone of efficient protein degradation.[7][9] An improperly designed linker can lead to steric clashes or unfavorable protein-protein interactions, hindering ubiquitination and abrogating the desired biological effect.[7]
The Rigidity Advantage: Pre-organization for Potency and Selectivity
PROTAC linkers are broadly classified as flexible or rigid.[7] Flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, are synthetically accessible and allow the PROTAC to adopt numerous conformations, increasing the probability of achieving a productive binding orientation.[8][10] However, this high flexibility comes with a significant entropic penalty upon binding, which can decrease the stability of the ternary complex.[7]
Rigid linkers, which incorporate constrained structural motifs like cycloalkanes or alkynes, offer a compelling alternative.[5][10] The primary advantages of incorporating rigidity include:
-
Conformational Pre-organization: Rigid linkers can lock the PROTAC into a bioactive conformation that is optimal for ternary complex formation. This reduces the entropic cost of binding, potentially leading to more stable complexes and more potent degradation.[7][8]
-
Enhanced Selectivity: By restricting the possible orientations of the two ligands, a rigid linker can improve selectivity for the target protein and disfavor the formation of off-target ternary complexes.[7][8]
-
Improved Physicochemical Properties: Strategic use of rigid linkers can lead to molecules with better metabolic stability and pharmacokinetic profiles compared to their more flexible counterparts.[5][7][10]
The key challenge in using rigid linkers is the risk of a conformational "misfit." If the pre-organized geometry is not compatible with the specific POI and E3 ligase pair, it can prevent the formation of a productive complex altogether.[8] Therefore, a rational, data-driven approach to linker selection is paramount.
Featured Linker: tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
This application note focuses on tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (CAS: 177583-27-6), a bifunctional building block ideal for introducing a rigid cyclohexyl core into a PROTAC structure.[11][12][13]
| Property | Value | Reference |
| Molecular Formula | C12H24N2O2 | [14] |
| Molecular Weight | 228.33 g/mol | [14][15] |
| Appearance | White to off-white solid | [13] |
| Key Features | trans-cyclohexane core, Boc-protected amine, primary aminomethyl group | [16] |
The trans-1,4-disubstituted cyclohexane ring provides a well-defined, three-dimensional, and rigid scaffold.[10] The molecule's two amine groups, one protected by a tert-butyloxycarbonyl (Boc) group and the other a free primary amine, allow for sequential, controlled conjugation to the warhead and anchor ligands.[16] The Boc group can be readily removed under acidic conditions, enabling a modular and efficient synthetic strategy.
Protocol 1: General Synthesis of a PROTAC Using the Rigid Cyclohexyl Linker
This section outlines a representative, modular workflow for synthesizing a PROTAC. This protocol assumes the availability of a POI ligand (Warhead-COOH) and an E3 ligase ligand (Anchor-COOH), both featuring a carboxylic acid handle for amide bond formation.
Step 1: Boc-Group Deprotection
-
Dissolve tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (1.0 eq) in Dichloromethane (DCM, 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add Trifluoroacetic acid (TFA, 10 eq) dropwise.
-
Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DCM (3x) to remove residual TFA. The resulting diamine TFA salt is often used directly in the next step without further purification.
Step 2: Mono-Amide Coupling with Warhead-COOH
Causality Note: This step is critical. Using a controlled stoichiometry of the Warhead-COOH (less than 1 equivalent) relative to the diamine linker helps to favor the formation of the mono-acylated product and minimize the formation of the di-acylated byproduct.
-
Dissolve the diamine intermediate from Step 1 (1.5 eq) in N,N-Dimethylformamide (DMF, 0.1 M).
-
Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq) to neutralize the TFA salt and act as a base.
-
In a separate flask, dissolve Warhead-COOH (1.0 eq) and HATU (1.1 eq) in DMF.
-
Add the Warhead/HATU solution dropwise to the diamine solution at 0 °C.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., Ethyl Acetate or DCM).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to isolate the mono-coupled intermediate (Warhead-Linker-NH₂).
Step 3: Final Amide Coupling with Anchor-COOH
-
Dissolve the purified intermediate from Step 2 (Warhead-Linker-NH₂, 1.0 eq) and Anchor-COOH (1.1 eq) in DMF (0.1 M).
-
Add DIPEA (3.0 eq) followed by HATU (1.2 eq).
-
Stir the reaction at room temperature for 12-16 hours, monitoring by LC-MS.
-
Work-up the reaction as described in Step 2.6 and 2.7.
-
Purify the final PROTAC molecule using preparative HPLC to achieve high purity (>95%). Characterize the final product by LC-MS and ¹H NMR.
Protocol 2: Biophysical Characterization of Ternary Complex Formation
Successful degradation requires the formation of a stable ternary complex. Biophysical assays are essential to confirm and quantify these interactions.[17]
Method: Surface Plasmon Resonance (SPR)
Self-Validation Note: A well-designed SPR experiment includes controls to ensure binding is specific. For ternary complex validation, injecting the POI or E3 ligase alone in the presence of the PROTAC should not result in a signal on a surface immobilized with the non-binding partner.
-
Immobilization: Covalently immobilize the high-affinity binding partner (e.g., the POI) onto a sensor chip (e.g., CM5) via amine coupling to achieve a target density of ~2000-4000 Response Units (RU).
-
Binary Affinity (PROTAC to POI): Inject a series of concentrations of the synthesized PROTAC over the POI-immobilized surface to determine the binary binding affinity (KD).
-
Binary Affinity (PROTAC to E3): In a separate experiment, immobilize the E3 ligase and inject the PROTAC to determine its binary KD for the anchor ligand.
-
Ternary Complex Formation:
-
Saturate the POI-immobilized surface with a constant, high concentration of the PROTAC (e.g., 10x KD).
-
While the PROTAC is associated, inject a concentration series of the E3 ligase. An increase in RU upon E3 ligase injection confirms the formation of the POI-PROTAC-E3 ligase ternary complex.[17][18][19]
-
Alternatively, pre-incubate a constant concentration of the E3 ligase with a dilution series of the PROTAC, and inject these mixtures over the POI surface.
-
| Parameter | Description | Typical Data |
| KD (PROTAC↔POI) | Dissociation constant for PROTAC binding to the POI. | 1 - 500 nM |
| KD (PROTAC↔E3) | Dissociation constant for PROTAC binding to the E3 Ligase. | 1 - 1000 nM |
| Cooperativity (α) | A measure of the influence of one protein on the PROTAC's affinity for the other. α > 1 indicates positive cooperativity (favorable). | 0.1 - 50 |
Protocol 3: Cellular Evaluation of Protein Degradation
The definitive test of a PROTAC is its ability to induce degradation of the POI in a cellular environment.[20]
Method: Western Blotting
-
Cell Culture: Plate the relevant cell line at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a set time period (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Clarify the lysates by centrifugation. Determine the protein concentration of the supernatant using a BCA protein assay.[21]
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration (e.g., 20 µg). Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[21]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the POI overnight at 4 °C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensity using densitometry software. Normalize the POI band intensity to the loading control.
| Parameter | Description |
| DC₅₀ | The concentration of PROTAC required to degrade 50% of the target protein.[8] |
| Dₘₐₓ | The maximum percentage of protein degradation achieved.[8] |
Conclusion
The strategic choice of a linker is a cornerstone of modern PROTAC design. tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate serves as an exemplary building block for introducing conformational rigidity, a strategy that can significantly enhance the potency, selectivity, and drug-like properties of a PROTAC. By pre-organizing the warhead and anchor ligands, this rigid linker can facilitate the formation of a stable and productive ternary complex, the essential intermediate for effective targeted protein degradation. The modular protocols provided herein offer a robust framework for the synthesis, biophysical characterization, and cellular evaluation of next-generation PROTACs built with this versatile and powerful chemical tool.
References
- What are PROTACs? Mechanisms, advantages, and challenges. (n.d.). Drug Discovery News.
- Overview of PROTAC Linkers. (n.d.). ChemPep.
- Linkers in PROTACs. (n.d.). Precise PEG.
- Proteolysis targeting chimera. (2024). Wikipedia.
- Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. (n.d.). Charnwood Discovery.
- The PROTACs mechanism of action—PROTAC promotes the simultaneous and... (n.d.). ResearchGate.
- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). JoVE.
- A Comparative Guide to Flexible Versus Rigid Linkers in PROTAC Design. (n.d.). Benchchem.
- R, I, Troup.; et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther.
- A beginner's guide to PROTACs and targeted protein degradation. (2021). The Biochemist.
- An overview of PROTACs: a promising drug discovery paradigm. (2022). Signal Transduction and Targeted Therapy.
- tert-Butyl ((trans-4-aminocyclohexyl)methyl)carbamate | PROTAC Linker. (n.d.). MedChemExpress.
- Biophysical Tools for the Design and Development of PROTACs. (2023). Oxford Global.
- Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes. (2023). JoVE.
- Flexible vs. Rigid Linkers for PROTACs: A Performance Comparison Guide. (n.d.). Benchchem.
- tert-Butyl ((trans-4-aminocyclohexyl)methyl)carbamate | PROTAC Linker. (n.d.). MedChemExpress.
- tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate CAS#: 177583-27-6. (n.d.). ChemicalBook.
- CAS 177583-27-6: tert-Butyl (trans-4-aminomethylcyclohexyl)carbamate. (n.d.). CymitQuimica.
- Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. (2020). Royal Society of Chemistry.
- Methods to accelerate PROTAC drug discovery. (2025). RSC Medicinal Chemistry.
- PROTAC® Degradation Assays. (n.d.). LifeSensors.
- tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. (n.d.). PubChem.
- tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate | CAS 177583-27-6. (n.d.). American Elements.
- Application Notes and Protocols for PROTAC Library Synthesis Using Clickable Linkers. (n.d.). Benchchem.
- tert-butyl (trans-4-aminomethylcyclohexyl)carbamate. (n.d.). Echemi.
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- 21. benchchem.com [benchchem.com]
Amide bond formation with sterically hindered amines like trans-4-(aminomethyl)cyclohexylamine derivatives
Introduction: The Challenge of Steric Hindrance in Amide Synthesis
The formation of an amide bond is arguably the most performed reaction in medicinal chemistry and drug development.[1][2] While numerous protocols exist for simple systems, the coupling of sterically hindered components, such as derivatives of trans-4-(aminomethyl)cyclohexylamine, presents a significant synthetic hurdle.[1][3][4] The bulky cyclohexyl group physically obstructs the nucleophilic attack of the amine onto the activated carboxylic acid, leading to slow reaction rates, low yields, and the prevalence of side reactions.[5][6]
This guide provides an in-depth analysis of the challenges and offers field-proven strategies and detailed protocols to successfully synthesize amides from sterically demanding amines. We will move beyond a simple recitation of reagents and delve into the mechanistic rationale behind protocol selection, empowering researchers to troubleshoot and optimize these critical transformations.
The Causality of Failure: Why Standard Conditions Falter
Standard amide coupling methods, such as those employing carbodiimides like DCC or EDC with additives like HOBt, often fail with hindered substrates.[7][8] The primary reasons for failure are rooted in kinetics and competing reaction pathways:
-
Slow Nucleophilic Attack: The steric bulk around the nitrogen atom of a hindered amine, like the trans-4-(aminomethyl)cyclohexylamine scaffold, dramatically slows the rate of its attack on the activated carboxylic acid intermediate.[5][9]
-
Decomposition of Activated Intermediates: While the hindered amine struggles to react, the highly reactive activated ester intermediate is susceptible to decomposition or rearrangement, reducing the concentration of the key electrophile over time.
-
Side Reactions of Coupling Reagents: In some cases, the amine can react directly with the coupling reagent itself. For instance, with uronium/aminium reagents like HATU, direct reaction with the amine can lead to the formation of a guanidinium byproduct, consuming the amine starting material.[10]
Understanding these failure modes is paramount to selecting a successful coupling strategy. The goal is to either increase the reactivity of the activated species, enhance the nucleophilicity of the amine, or choose a pathway that minimizes the impact of steric hindrance.
Strategic Approaches to Coupling Hindered Amines
A multi-faceted approach is often necessary. The following strategies, alone or in combination, have proven effective for coupling hindered amines.
High-Reactivity Coupling Reagents: The Uronium/Aminium Salt Advantage
Uronium and aminium salts, such as HATU, HBTU, and COMU, are generally more effective than carbodiimides for difficult couplings.[11][12] They rapidly generate highly reactive activated esters (OAt- or OBt-esters) that can better overcome the kinetic barrier imposed by steric hindrance.[10][13][14]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): A go-to reagent for challenging couplings.[10][13] The pyridine nitrogen atom in the resulting HOAt leaving group is thought to participate in the reaction, stabilizing the transition state and accelerating the aminolysis step.[13]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent that offers coupling efficiencies comparable or superior to HATU.[11][15][16] It incorporates the OxymaPure® additive, which is safer than the potentially explosive HOBt or HOAt, and often requires only one equivalent of base.[11][12][17] COMU exists in the more reactive uronium form, which may contribute to its high efficiency.[11][16]
Acyl Halides: A Classic but Powerful Approach
Converting the carboxylic acid to a more reactive acyl chloride or fluoride is a robust strategy for driving stubborn reactions to completion.[18][19][]
-
Acyl Chlorides: Formed using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8][18] While highly reactive, the harsh conditions required for their formation can be incompatible with sensitive functional groups.[18][21]
-
Acyl Fluorides: An increasingly popular choice for hindered couplings.[7][22] Acyl fluorides are generally more stable and less prone to racemization than their chloride counterparts but still exhibit high reactivity towards amines.[23] Reagents like TFFH or BTFFH can generate acyl fluorides in situ under milder conditions.[5][7]
Reaction Condition Optimization: Beyond the Reagent
Fine-tuning the reaction parameters can significantly impact the outcome of a challenging coupling.
-
Solvent: Polar aprotic solvents like DMF, NMP, or DMA are generally preferred as they can solvate the charged intermediates and reactants effectively.[10][13]
-
Base: A non-nucleophilic base is crucial.[10] N,N-Diisopropylethylamine (DIPEA) is the most common choice due to its steric bulk, which prevents it from competing with the primary amine as a nucleophile.[5][10]
-
Temperature: While most couplings are run at room temperature, gentle heating (e.g., 40-60 °C) can provide the necessary activation energy to overcome the steric barrier for sluggish reactions.[10]
-
Pre-activation: Allowing the carboxylic acid to react with the coupling reagent and base for a short period (5-30 minutes) before adding the amine ensures the formation of the activated ester intermediate.[5][10] This minimizes the opportunity for the amine to react directly with the coupling reagent.[10]
Visualizing the Strategy: A Decision Workflow
The following diagram outlines a logical workflow for approaching a difficult amide coupling with a sterically hindered amine.
Caption: Decision workflow for hindered amide bond formation.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: High-Performance Coupling with COMU
This protocol is recommended as a first-line approach for coupling sterically hindered amines like trans-4-(aminomethyl)cyclohexylamine derivatives.
Materials:
-
Carboxylic Acid (1.0 eq)
-
trans-4-(aminomethyl)cyclohexylamine derivative (1.0 - 1.2 eq)
-
COMU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (Ethyl Acetate, 1N HCl, sat. NaHCO₃, brine, anhydrous Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (to a concentration of 0.1-0.2 M).
-
Add COMU (1.1 eq) to the solution, followed by DIPEA (2.0 eq).[15]
-
Pre-activation: Stir the mixture at room temperature for 10-15 minutes. The solution may change color.[15][17]
-
Amine Addition: Add the sterically hindered amine (1.0 - 1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. For very hindered substrates, the reaction may require gentle heating (40-50 °C) and can take from 4 to 24 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[15]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: The Acyl Fluoride Method for Extremely Challenging Couplings
This protocol is employed when uronium-salt-based methods fail or give unsatisfactory yields.[7][22]
Materials:
-
Carboxylic Acid (1.0 eq)
-
trans-4-(aminomethyl)cyclohexylamine derivative (1.1 eq)
-
Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Standard workup and purification reagents
Procedure:
-
Acyl Fluoride Formation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or MeCN.
-
Add BTFFH (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to generate the acyl fluoride in situ.[5]
-
Amine Addition: In a separate flask, dissolve the hindered amine (1.1 eq) and DIPEA (1.0 eq) in a small amount of the reaction solvent.
-
Add the amine solution to the activated acyl fluoride mixture.
-
Reaction & Monitoring: Stir the reaction at room temperature. If no reaction is observed, slowly increase the temperature to 40-60 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Data Presentation: Reagent Comparison
The choice of coupling reagent is a critical parameter. The table below summarizes key features of commonly used reagents for difficult couplings.
| Reagent | Class | Key Advantages | Common Byproducts | Considerations |
| HATU | Aminium Salt | High efficiency, suppresses racemization.[10][14] | Tetramethylurea, HOAt | HOAt is potentially explosive; risk of guanidinylation side reaction.[10][24] |
| COMU | Uronium Salt | Excellent efficiency, safer (Oxyma-based), soluble byproducts.[11][12][16] | Morpholino-urea, Oxyma | Generally preferred over HATU for safety and ease of purification.[17] |
| EDC/HOBt | Carbodiimide | Economical, water-soluble urea byproduct (EDC).[25] | Isourea, HOBt | Often insufficient for highly hindered substrates.[7][8] |
| BTFFH | Fluorinating Agent | Forms highly reactive acyl fluorides, effective for the most challenging cases.[7] | Amidinium salts | Reagent can be expensive; requires careful handling. |
| SOCl₂ | Chlorinating Agent | Forms highly reactive acyl chlorides, inexpensive.[8] | HCl, SO₂ | Harsh conditions, not suitable for acid-sensitive substrates.[] |
Mechanistic Insight: The HATU Coupling Pathway
Understanding the mechanism provides a basis for troubleshooting. The HATU-mediated coupling proceeds via a two-step process.
Caption: Mechanism of HATU-mediated amide bond formation.[10][13][26]
First, in the presence of a non-nucleophilic base, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, with the release of tetramethylurea.[10][13] In the second step, the amine nucleophile attacks the active ester to form the desired amide bond, releasing 1-hydroxy-7-azabenzotriazole (HOAt).[10][13]
Conclusion
Successfully forming amide bonds with sterically hindered amines like trans-4-(aminomethyl)cyclohexylamine derivatives is a non-trivial but achievable synthetic goal. It requires moving beyond standard protocols and embracing more potent coupling reagents and carefully optimized conditions. By starting with a high-activity uronium reagent like COMU, judiciously applying heat, and escalating to an acyl fluoride strategy for the most recalcitrant cases, researchers can efficiently overcome the steric challenge. A thorough understanding of the underlying mechanisms and potential failure modes, as outlined in this guide, provides the critical foundation for rational troubleshooting and, ultimately, synthetic success.
References
-
HATU. Wikipedia. [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
HATU Peptide Coupling: Precision Amide Bond Formation. Online Inhibitor. [Link]
-
HATU Coupling: Challenges Associated with the Byproducts. Kim Reactor, YouTube. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, RSC Publishing. [Link]
-
Tips and tricks for difficult amide bond formation? Reddit r/Chempros. [Link]
-
The synthesis of sterically hindered amides. Chimia (Aarau). [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, RSC Publishing. [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]
-
View of The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
-
Uphill battles in amide couplings. amphoteros. [Link]
-
Struggling with amide coupling. Reddit r/Chempros. [Link]
-
Catalytic and non-catalytic amidation of carboxylic acid substrates. ResearchGate. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]
-
Amide Bond Activation of Biological Molecules. MDPI. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. [Link]
-
Synthesis of Amides. Organic Chemistry - Jack Westin. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. [Link]
-
BOC-TRANS-4-(AMINOMETHYL)CYCLOHEXANE-1-CARBOXYLIC ACID. ChemBK. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. [Link]
- Synthesis of trans-4-aminomethyl-cyclohexane-1-carboxylic acid hydrochloride.
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications. [Link]
-
trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery... Journal of Investigative Dermatology. [Link]
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. RSC Advances. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. RSC Advances. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. As a key intermediate in medicinal chemistry, particularly for developing novel therapeutics and PROTACs, achieving a high-yield, high-purity synthesis is paramount.[1][2][3]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and practical laboratory experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and overcome the common hurdles associated with this synthesis, particularly the challenge of low yield.
Troubleshooting Guide: Overcoming Low Yield and Impurities
This section is structured as a direct response to common problems encountered during the synthesis.
Question: My overall yield is consistently low (<60%). What are the most likely causes and how can I fix it?
Low yield in this synthesis is a multifaceted problem that can often be traced back to one of two critical areas: the selective Boc-protection step or losses during work-up and purification.
Primary Cause 1: Inefficient Mono-Protection (Formation of Di-Boc Impurity)
The starting material, trans-1,4-diaminomethylcyclohexane, has two primary amino groups of similar reactivity. The primary challenge is to selectively protect only one of these groups. The formation of the di-protected species, tert-butyl ((trans-4-(((tert-butoxycarbonyl)amino)methyl)cyclohexyl)methyl)carbamate, is the most common reason for significant yield loss.
-
Causality: Di-tert-butyl dicarbonate ((Boc)₂O) is a highly efficient acylating agent. If added too quickly or in a large excess, it will react with both nucleophilic amino groups before the concentration of the mono-protected product builds up sufficiently.
-
Solution:
-
Control Stoichiometry: Use a slight excess, but no more than 1.1-1.2 equivalents, of (Boc)₂O.
-
Slow Addition: Dissolve the (Boc)₂O in a suitable solvent (like THF or Dioxane) and add it dropwise to the solution of the diamine over several hours using a syringe pump. This maintains a low concentration of the protecting agent, favoring mono-protection.
-
Temperature Control: Perform the reaction at 0 °C or even lower. Reduced temperature decreases the reaction rate, further enhancing selectivity.[4]
-
Primary Cause 2: Product Loss During Work-up
The target molecule has both a free amine (basic) and a carbamate. This amphiphilic nature can lead to challenges during aqueous extraction.
-
Causality: During an acidic wash (intended to remove unreacted diamine), the free amino group of your desired product will be protonated, making it water-soluble. If the pH is too low, you risk partitioning your product into the aqueous layer along with the di-amine starting material. Furthermore, the Boc group is labile to strong acids and can be unintentionally cleaved.[4][5]
-
Solution:
-
Careful pH Adjustment: If performing an acid wash, use a dilute acid (e.g., 1M HCl or saturated NH₄Cl) and carefully monitor the pH, keeping it mildly acidic (pH 5-6).
-
Alternative Extraction: A better approach is often to first make the aqueous layer basic (pH > 10) with NaOH or K₂CO₃ to deprotonate the diamine starting material and your product's free amine. Then, extract thoroughly with an organic solvent like dichloromethane (DCM) or ethyl acetate. The di-Boc impurity and unreacted (Boc)₂O will be extracted, while the highly polar diamine remains in the aqueous phase.
-
Brine Wash: Always wash the combined organic extracts with brine to remove residual water, which can co-distill with solvents and affect yield calculations.
-
Question: I see a significant amount of the cis-isomer in my final product. How can I ensure stereochemical purity?
The biological activity of downstream compounds often depends critically on the trans stereochemistry of the cyclohexane ring. Contamination with the cis-isomer is a serious issue that must be addressed at the source.
-
Causality: The stereochemistry of the final product is dictated entirely by the stereochemistry of the starting material. The reaction conditions for Boc protection or other synthetic steps do not typically cause isomerization of the cyclohexane ring.
-
Solution:
-
Source High-Purity Starting Material: Begin with trans-4-(aminomethyl)cyclohexanecarboxylic acid (Tranexamic Acid) or a derivative that is confirmed to be of high stereochemical purity (>98% trans).[6]
-
Characterize Your Starting Material: Before starting the synthesis, verify the stereochemistry of your starting diamine or amino acid using ¹H NMR. The coupling constants of the cyclohexane ring protons are distinct for the cis and trans isomers. The trans isomer typically shows broader, more complex multiplets for the ring protons due to a mix of axial-axial and axial-equatorial couplings.
-
Purification: If cis-isomer contamination is unavoidable, purification can be challenging as the isomers often have very similar polarities. Recrystallization is a potential method for purification. It has been reported that the hydrated form of the parent compound, trans-4-aminomethyl-cyclohexane carboxylic acid, can be selectively crystallized at temperatures below 21.5 °C to remove the cis-isomer.[7] For the Boc-protected derivative, careful column chromatography with a non-polar solvent system may be required.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for laboratory-scale synthesis?
For typical lab-scale synthesis where yield and purity are prioritized, a two-step route starting from commercially available trans-4-(aminomethyl)cyclohexanecarboxylic acid (Tranexamic Acid) is highly reliable.
-
Amide Formation followed by Reduction: Convert the carboxylic acid to a primary amide, which is then reduced to the amine.
-
Selective Boc Protection: The resulting trans-1,4-diaminomethylcyclohexane is then selectively mono-Boc protected as described in the troubleshooting section.
An alternative route is the catalytic hydrogenation of a nitrile precursor, which can offer excellent yields but requires specialized equipment for handling hydrogen gas under pressure.
Q2: How do I set up and monitor the selective Boc protection reaction?
A robust setup is critical. Use an oven-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
TLC System: A typical mobile phase is 10-20% Methanol in Dichloromethane with a small amount of triethylamine (e.g., 1%) to prevent streaking of the amines on the silica plate.
-
Visualization: Stain the TLC plate with ninhydrin.
-
Starting Diamine: Will appear as a low Rf spot that stains strongly (two primary amines).
-
Mono-Boc Product: Will have a higher Rf and stain less intensely (one primary amine).
-
Di-Boc Product: Will have the highest Rf and will not stain with ninhydrin (no primary amines).
-
The reaction is complete when the starting diamine spot is consumed.
Q3: Can I avoid column chromatography for purification?
Yes, a well-optimized reaction can often yield a product that is pure enough after a simple acid-base workup and recrystallization.
-
Procedure: After the extractive work-up, concentrate the organic phase to obtain the crude product. Dissolve the crude material in a minimal amount of a hot solvent like ethyl acetate or isopropanol, and then allow it to cool slowly. If necessary, add a non-polar solvent like hexanes to induce crystallization. The mono-Boc product is often a crystalline solid, while the di-Boc byproduct tends to be more soluble or oily.
Data and Protocols
Table 1: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Action |
| Low Yield (<60%) | Formation of di-Boc protected byproduct. | Add (Boc)₂O slowly (syringe pump) at 0 °C. Use max 1.1 eq. |
| Product loss during acidic work-up. | Use a basic extraction (pH > 10) followed by organic solvent. Avoid strong acids. | |
| Multiple Spots on TLC | Incomplete reaction or side products. | Monitor reaction by TLC until starting material is consumed. |
| Presence of cis-Isomer | Contaminated starting material. | Verify purity of starting material by ¹H NMR before starting. |
| Product is an Oil/Gummy | Presence of di-Boc impurity. | Purify via column chromatography or attempt recrystallization from a suitable solvent system. |
| Boc Group Cleavage | Exposure to strong acid during workup. | Use dilute acid (pH 5-6) or perform a basic extraction. |
Diagrams
Caption: Key reaction pathway highlighting the competitive formation of the desired mono-Boc product and the di-Boc byproduct.
Caption: A decision tree to systematically diagnose and resolve common causes of low reaction yield.
Protocol: Optimized Selective Mono-Boc Protection
This protocol is optimized for selectivity and high yield on a 10 mmol scale.
Materials:
-
trans-1,4-Diaminomethylcyclohexane (1.42 g, 10 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (2.40 g, 11 mmol, 1.1 eq)
-
Tetrahydrofuran (THF), anhydrous (100 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Add trans-1,4-diaminomethylcyclohexane to a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Dissolve the diamine in 50 mL of anhydrous THF.
-
Cooling: Place the flask in an ice-water bath and stir until the internal temperature is stable at 0-2 °C.
-
Reagent Preparation: In a separate flask, dissolve (Boc)₂O in 50 mL of anhydrous THF. Load this solution into a 50 mL syringe and place it on a syringe pump.
-
Slow Addition: Begin the dropwise addition of the (Boc)₂O solution to the stirred diamine solution. Set the syringe pump to deliver the solution over a period of 4-5 hours. Maintain the internal reaction temperature below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature and stir for another 2-3 hours. Monitor the reaction's completion by TLC (15% MeOH/DCM + 1% Et₃N, ninhydrin stain) until the starting material spot (Rf ~0.1) is no longer visible.
-
Quenching & Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the THF. Redissolve the residue in 100 mL of DCM.
-
Extraction: Transfer the DCM solution to a separatory funnel. Wash with 50 mL of saturated NaHCO₃ solution, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product, a white solid or pale oil, can be purified by recrystallization from ethyl acetate/hexanes or by flash column chromatography (gradient of 0-10% Methanol in DCM) to yield pure tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamate. A typical yield under these optimized conditions is 75-85%.
References
-
Der Pharma Chemica. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of trans-4-aminomethyl-cyclohexane-1-carboxylic acid hydrochloride.
- Google Patents. (n.d.). Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
- Google Patents. (n.d.). Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1.
-
Patil, P., et al. (2021). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. ResearchGate. Retrieved from [Link]
-
Kiss, L., et al. (2015). Stereo- and Regiocontrolled Syntheses of Exomethylenic Cyclohexane β-Amino Acid Derivatives. Molecules, 20(12), 21094–21102. [Link]
-
Pittelkow, M. (2007). Mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 1. [Link]
- Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]
-
Grehn, L., & Ragnarsson, U. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(32), 13036. [Link]
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric mannich reaction. Organic Syntheses. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
-
American Elements. (n.d.). tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid.
-
Alum, B. N. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Research Inventions Journals. Retrieved from [Link]
-
ResearchGate. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
-
Nagata, T., et al. (2008). Stereoselective synthesis and biological evaluation of 3,4-diaminocyclohexanecarboxylic acid derivatives as factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(16), 4673–4677. [Link]
-
ResearchGate. (n.d.). Stereoselective routes to 3-hydroxy and 3,4-dihydroxy derivatives of 2-aminocyclohexanecarboxylic acid. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. trans-4-(Aminomethyl)cyclohexanecarboxylic Acid | 1197-18-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Boc Deprotection of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
Welcome to our dedicated technical support guide for troubleshooting the Boc deprotection of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this key bifunctional building block. Here, we move beyond standard protocols to address the specific, and often frustrating, side reactions that can occur during this critical synthetic step. We will explore the causality behind these issues and provide field-proven, validated solutions to ensure the integrity and purity of your target diamine.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection?
The Boc (tert-butoxycarbonyl) group is prized for its stability in basic and nucleophilic conditions, yet its clean removal under acidic conditions. The deprotection proceeds via an acid-catalyzed elimination mechanism.[1]
-
Protonation: The carbonyl oxygen of the Boc group is reversibly protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2]
-
Carbocation Formation: This protonation weakens the C-O bond, leading to the irreversible loss of a stable tert-butyl cation (t-Bu⁺) and the formation of an unstable carbamic acid intermediate.[1][3]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas.[1]
-
Amine Salt Formation: The newly liberated primary amine is then protonated by the excess acid in the medium, yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).[2]
It is critical to perform this reaction in a well-ventilated fume hood and avoid using a sealed vessel, as the evolution of CO₂ gas can cause a dangerous pressure buildup.[3]
Caption: General mechanism of acid-catalyzed Boc deprotection.
Q2: After my deprotection reaction, my LC-MS shows a major impurity with a mass of [M+56]. What is this and why did it form?
This is the most common side product observed for this specific substrate. The mass increase of 56 Da corresponds to the addition of a tert-butyl group (C₄H₈).
Causality: The source of this impurity is the highly reactive tert-butyl cation (t-Bu⁺) generated during the deprotection step.[4] Your starting material, tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, possesses a free primary amine (-CH₂NH₂) which is nucleophilic. This amine can act as a nucleophile and attack the electrophilic tert-butyl cation, resulting in the formation of an N-tert-butylated side product. This side reaction is essentially a competing pathway with the desired outcome.[5][6]
Caption: Formation of the N-tert-butylated side product.
Q3: How do I prevent the formation of the M+56 impurity?
The key is to trap the tert-butyl cation before it can react with your substrate or product. This is achieved by adding a scavenger to the reaction mixture.[7] Scavengers are nucleophilic compounds that are more reactive towards the carbocation than the amine on your molecule.[4]
For trapping the tert-butyl cation, silanes are exceptionally effective.
-
Triisopropylsilane (TIS) or Triethylsilane (TES) are excellent choices. They react with the tert-butyl cation via hydride transfer to form the inert isobutane gas and a stable silylium ion, effectively removing the reactive electrophile from the system.
A standard and highly effective cleavage cocktail for preventing this side reaction is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[8]
Q4: When using TFA, I sometimes observe an impurity at [M+96]. What is this?
A mass increase of 96 Da corresponds to trifluoroacetylation (addition of a CF₃CO- group). This side reaction occurs when the deprotected primary amine is acylated by trifluoroacetic acid. While TFA is a strong acid, it can also act as an acylating agent, particularly under forcing conditions (e.g., elevated temperatures or very long reaction times).[9] This side reaction can be particularly problematic if the desired product is sensitive to basic workup conditions, which would typically be used to hydrolyze the trifluoroacetamide.[10]
To mitigate this, consider the following:
-
Use milder conditions: Perform the reaction at 0 °C to room temperature and monitor closely to avoid unnecessarily long reaction times.
-
Switch acids: Using 4M HCl in 1,4-dioxane completely avoids the possibility of trifluoroacetylation.[11] This is often a cleaner alternative for substrates prone to this side reaction.[12]
Troubleshooting Guide: A Problem-Oriented Approach
This section provides direct solutions to common experimental observations.
Caption: Troubleshooting workflow for Boc deprotection side reactions.
Validated Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA
This protocol is suitable for routine deprotection but carries a risk of side reactions as discussed above.
-
Preparation: Dissolve tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Deprotection: Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution. Note: A common ratio is 50% TFA in DCM (v/v).[13]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[14] The product, being a salt, will have a much lower Rf value than the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene or DCM (3x) to remove residual TFA. The resulting product is the diamine bis-TFA salt, which can be used as is or neutralized.
Protocol 2: Optimized Deprotection with Scavengers to Prevent tert-Butylation
This is the recommended protocol for achieving high purity by preventing the M+56 side product.
-
Preparation: Dissolve tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (1.0 eq) in DCM (approx. 0.1 M).
-
Scavenger Addition: Add triisopropylsilane (TIS) (1.5-2.0 eq, ~5% v/v) to the solution.
-
Cooling: Cool the solution to 0 °C.
-
Deprotection: Slowly add TFA (10-20 eq) to the mixture.
-
Reaction & Monitoring: Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[11]
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude product can often be precipitated by adding cold diethyl ether and collected by filtration.[1]
Protocol 3: Alternative Deprotection using HCl in Dioxane
This protocol is ideal for substrates sensitive to trifluoroacetylation (M+96 side product).
-
Preparation: Place tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (1.0 eq) in a round-bottom flask with a stir bar.
-
Deprotection: Add a commercially available solution of 4M HCl in 1,4-dioxane (5-10 eq) directly to the starting material.[11] A co-solvent like DCM may be added if solubility is an issue.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Often, the product hydrochloride salt will precipitate from the solution.[11]
-
Monitoring: Monitor the reaction by TLC or by taking a small aliquot, quenching it with a base (like NaHCO₃ solution), extracting with an organic solvent, and analyzing the organic layer.
-
Work-up: Upon completion, the solvent can be removed under reduced pressure, or the precipitated solid can be collected by filtration and washed with cold diethyl ether to yield the diamine bis-hydrochloride salt.
| Deprotection Method | Key Reagent(s) | Primary Side Product Risk | Purity (Typical) | Best For... |
| Protocol 1 | TFA / DCM | tert-Butylation (M+56) | 75-90%[14] | Quick, routine deprotections where minor impurities are tolerated. |
| Protocol 2 | TFA / DCM / TIS | Low to None | >95% | Recommended standard. High-purity synthesis. |
| Protocol 3 | 4M HCl in Dioxane | None from reagent | >95%[14] | Avoiding N-trifluoroacetylation; substrates with other TFA-labile groups. |
References
-
Common Organic Chemistry (n.d.). Boc Deprotection Mechanism - HCl. [Link]
-
Common Organic Chemistry (n.d.). Boc Deprotection Mechanism - TFA. [Link]
-
Amoah, E. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
ACS GCI Pharmaceutical Roundtable (n.d.). BOC Deprotection. Reagent Guides. [Link]
-
Muttenthaler, M. et al. (1998). N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis. Journal of Peptide Science. [Link]
-
Wikipedia (n.d.). Tert-Butyloxycarbonyl protecting group. [Link]
-
Fisher Scientific (n.d.). Amine Protection / Deprotection. [Link]
-
Amoah, E. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]
-
Jia, X. et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry. [Link]
-
Jia, X. et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
ResearchGate (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]
-
Reddit (2022). Prevention of TFA ester formation during Boc + Acetonide deprotection. [Link]
-
Chemistry Stack Exchange (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]
-
Common Organic Chemistry (n.d.). Boc Deprotection - TFA. [Link]
-
ResearchGate (2016). How to confirm BOC deprotection by TFA ?. [Link]
-
Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. [Link]
-
Ley, S.V. et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
PubChem (n.d.). tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. [Link]
-
Kowalczyk, R. et al. (2021). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry. [Link]
-
ResearchGate (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. [Link]
-
Kent, S.B.H. et al. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Journal of the American Chemical Society. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. commonorganicchemistry.com [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Solubility of Carbamate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to one of the most common and frustrating challenges in organic synthesis: the poor solubility of carbamate derivatives in reaction media. My aim is to move beyond simple solvent lists and delve into the underlying principles that govern solubility, empowering you to make informed, effective decisions in your experimental design.
PART 1: Troubleshooting Guide - A Systematic Approach
Poor solubility can manifest in various ways—from incomplete reactions and low yields to the formation of intractable solids. The key to resolving these issues is a systematic, stepwise approach rather than random solvent screening.
Question 1: My carbamate-protected starting material won't dissolve in the reaction solvent. What is my first step?
Answer: The immediate goal is to understand the physicochemical properties of your specific carbamate derivative. The solubility of a carbamate is a delicate balance between the polar carbamate group (-NHCOO-) and the non-polar organic substituents (R groups).[1][2]
Causality: The principle of "like dissolves like" is paramount.[3] This means polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. The overall polarity of your molecule is determined by the interplay between the polar carbamate functional group and the often non-polar alkyl or aryl groups attached.[4][5]
Recommended Protocol: Rapid Solubility Screening
-
Small-Scale Test: Begin by taking a few milligrams of your carbamate derivative and testing its solubility in a range of common laboratory solvents of varying polarities.
-
Solvent Selection: Choose a representative solvent from each class:
-
Non-polar: Hexane, Toluene
-
Moderately Polar (Aprotic): Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate
-
Polar Aprotic: Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Polar Protic: Methanol (MeOH), Ethanol (EtOH)
-
-
Observation: Observe solubility at room temperature and with gentle heating. Note if the compound is fully soluble, partially soluble, or insoluble. This initial screen will provide a crucial data point for selecting a suitable reaction solvent.
Question 2: I've tried common solvents, but my carbamate derivative remains poorly soluble. What advanced strategies can I employ?
Answer: When single-solvent systems fail, it's time to consider more advanced techniques that alter the properties of the reaction medium or the solute itself.
A. Co-Solvent Systems
Expertise & Experience: Often, a mixture of solvents can achieve a "polarity sweet spot" that a single solvent cannot.[6][7] This is a widely used technique due to its simplicity and effectiveness.[6] For instance, if your carbamate has a large non-polar side chain but also the polar carbamate group, a mixture of a non-polar solvent like toluene and a polar aprotic solvent like DMF can be effective.
Experimental Workflow: Co-Solvent Screening
-
Identify a "Good" and a "Bad" Solvent: From your initial screen, identify a solvent in which your compound has at least partial solubility (the "good" solvent) and one in which it is insoluble (the "bad" solvent, often one that is miscible with the "good" solvent).
-
Titration: Dissolve your compound in a minimal amount of the "good" solvent.
-
Incremental Addition: Slowly add the "bad" solvent to the mixture. Often, you can find a ratio that maintains the solubility of your starting material while being suitable for the reaction conditions.
B. Temperature Modification
Causality: For most solids, solubility increases with temperature.[6] Increasing the reaction temperature can often be the simplest solution, provided your reactants and reagents are thermally stable.
Protocol:
-
Determine Thermal Stability: Before running the reaction at a higher temperature, perform a small-scale experiment to ensure your starting material does not decompose. Use TLC or LC-MS to check for the appearance of degradation products after heating in the chosen solvent for a period.
-
Reflux Conditions: If stable, running the reaction at the reflux temperature of the solvent can dramatically improve solubility.
C. Structural Modification (A Medicinal Chemistry Approach)
Expertise & Experience: While not always feasible for a specific synthetic step, it's crucial to recognize how the choice of protecting group affects solubility. Carbamate protecting groups like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) can significantly alter the physical properties of a molecule.[8]
-
Boc Group: Tends to increase lipophilicity and solubility in non-polar solvents.
-
Cbz Group: The aromatic ring can offer different solubility characteristics, sometimes improving solubility in solvents like DCM or ethyl acetate.
-
Fmoc Group: The large, planar fluorenyl group can lead to poor solubility in many common solvents due to aggregation.
If you are in the early stages of a multi-step synthesis, consider if an alternative carbamate protecting group might offer more favorable solubility for subsequent steps.[9][10]
PART 2: Frequently Asked Questions (FAQs)
Q1: Can changing the pH of the reaction medium improve the solubility of my carbamate derivative?
A: Generally, no. Carbamates are neutral functional groups and do not possess an easily ionizable proton. Therefore, altering the pH of the reaction medium is unlikely to significantly impact their solubility in the same way it would for an acidic (e.g., carboxylic acid) or basic (e.g., amine) compound. In fact, highly acidic or basic conditions can lead to the cleavage of the carbamate group.[8][11]
Q2: My starting materials are soluble, but the carbamate product precipitates out of the reaction mixture. What should I do?
A: This is a common scenario, especially if the product is significantly less polar or has a more rigid structure than the starting materials.
Troubleshooting Steps:
-
Solvent System Re-evaluation: The ideal solvent must solubilize both the reactants and the product. You may need to switch to a more effective solvent system for the product, which might require re-optimization of the reaction conditions.
-
"Hot Filtration" Workup: If the product is soluble at elevated temperatures, you can perform a hot filtration to remove any solid impurities, and then allow the solution to cool to crystallize the pure product.
-
Change in Reaction Concentration: Running the reaction at a more dilute concentration can sometimes prevent premature precipitation of the product.
Q3: Are there any "solvents of last resort" for extremely insoluble carbamate derivatives?
A: Yes, for particularly challenging cases, you might consider the following, but with caution:
-
Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF): These are powerful, highly polar aprotic solvents that can dissolve a wide range of organic compounds.[5] However, they have high boiling points, making them difficult to remove during workup. They can also be reactive under certain conditions.
-
Ionic Liquids: These are salts that are liquid at or near room temperature. They have negligible vapor pressure and can dissolve a wide range of compounds.[12] However, they can be expensive and require specific workup procedures.
-
Solvent-Free Reactions: In some cases, reactions can be run neat (without solvent) or using ball-milling techniques, which can be effective for insoluble reactants.[13]
Q4: How does the structure of the carbamate itself influence solubility?
A: The structure has a profound impact.
-
Size of Substituents: Larger, more non-polar alkyl or aryl groups on the nitrogen or oxygen of the carbamate will decrease solubility in polar solvents and increase it in non-polar solvents.[5]
-
Hydrogen Bonding: Primary and secondary carbamates (with N-H bonds) can act as hydrogen bond donors and acceptors. This can increase their solubility in polar protic solvents like alcohols. Tertiary carbamates lack an N-H bond and cannot act as hydrogen bond donors.[14]
-
Symmetry and Crystallinity: Symmetrical molecules often pack more efficiently into a crystal lattice, leading to higher melting points and lower solubility.
PART 3: Data & Visualizations
Table 1: Relative Polarity of Common Organic Solvents
This table provides a quick reference for selecting solvents based on polarity. The polarity index is a relative measure of a solvent's polarity.[15]
| Solvent | Relative Polarity Index (P') | Solvent Class |
| Hexane | 0.1 | Non-polar |
| Toluene | 2.4 | Non-polar |
| Diethyl Ether | 2.8 | Moderately Polar Aprotic |
| Dichloromethane (DCM) | 3.1 | Moderately Polar Aprotic |
| Tetrahydrofuran (THF) | 4.0 | Moderately Polar Aprotic |
| Ethyl Acetate | 4.4 | Moderately Polar Aprotic |
| Acetone | 5.1 | Polar Aprotic |
| Acetonitrile (MeCN) | 5.8 | Polar Aprotic |
| Dimethylformamide (DMF) | 6.4 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic |
| Methanol (MeOH) | 5.1 | Polar Protic |
| Water | 10.2 | Polar Protic |
Data adapted from various sources including Burdick & Jackson.[15]
Diagram 1: Decision Workflow for Troubleshooting Solubility
This diagram outlines a logical progression for addressing solubility issues with carbamate derivatives.
Caption: Balance of polar and non-polar groups dictates solubility.
References
- Solubility of Things. Carbamate.
- Solubility of Things. Carbamic acid.
- University of Rochester, Department of Chemistry. Solvents and Polarity.
- BenchChem. Improving the efficiency of carbamate formation.
- uHPLCs. Polarity of Solvents.
- uHPLCs. Comparison of the polarity of organic solvents.
- ResearchGate. How do you distinguish the polarity of organic solvent?.
- ResearchGate. Can CC(Cellulose Carbamate) be dissolved in any organic solvent?.
- Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement.
- RSC Publishing. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach.
- Honeywell. Polarity Index.
- Wikipedia. Carbamate.
- ResearchGate. Key parameters for carbamate stability in dilute aqueous–organic solution.
- ACS Publications. Continuous Synthesis of Carbamates from CO2 and Amines.
- National Institutes of Health. New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents.
- ResearchGate. Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide.
- ACS Omega. Continuous Synthesis of Carbamates from CO2 and Amines.
- Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement.
- Pharmaguideline. Solubility Enhancement Techniques.
- International Journal of Pharmaceutical Sciences Review and Research. Advances in Solubility Enhancement Techniques.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- ScienceDaily. Toward overcoming solubility issues in organic chemistry.
- StudySmarter. Solubility Enhancement: Methods & Techniques.
- National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Chemistry Steps. Solubility of Organic Compounds.
- Reddit. How to tackle compound solubility issue.
- University of Calgary. Solubility of Organic Compounds.
- Organic Chemistry Portal. Protective Groups.
- Chemistry LibreTexts. 4.4 Solubility.
- Wikidot. Protecting Groups.
- Master Organic Chemistry. Protecting Groups for Amines: Carbamates.
- ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry.
- Beilstein Journal of Organic Chemistry. An amine protecting group deprotectable under nearly neutral oxidative conditions.
- National Institutes of Health. Organic Carbamates in Drug Design and Medicinal Chemistry.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Comparison of the polarity of organic solvents_ [uhplcslab.com]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ijmsdr.org [ijmsdr.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective Groups [organic-chemistry.org]
- 11. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 12. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 13. sciencedaily.com [sciencedaily.com]
- 14. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polarity Index [macro.lsu.edu]
Technical Support Center: Optimizing Coupling Conditions for Sterically Hindered Cyclohexylamine Derivatives
Welcome to the technical support center for optimizing coupling reactions involving sterically hindered cyclohexylamine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when forming amide and urea bonds with these bulky substrates. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these demanding synthetic transformations.
Introduction: The Challenge of Steric Hindrance
Sterically hindered cyclohexylamines present a unique set of challenges in coupling reactions. The bulky cyclohexyl group can physically obstruct the approach of the activated carboxylic acid or isocyanate, significantly slowing down or even preventing the desired reaction.[1] Furthermore, the nucleophilicity of the amine can be diminished by the adjacent bulky group, rendering it a less effective reactant.[1] This guide provides strategies to overcome these hurdles and achieve high-yielding, clean reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and offers targeted solutions.
Issue 1: Low or No Product Yield in Amide Coupling
-
Probable Cause A: Ineffective Coupling Reagent. Standard carbodiimide reagents like DCC and EDC often fail with sterically demanding amines.[1]
-
Solution: Employ more potent coupling reagents. Onium salt-based reagents such as HATU, HBTU, and PyBOP are generally the preferred choice for hindered systems.[1] These reagents generate highly reactive activated esters, facilitating nucleophilic attack by the hindered amine. For particularly challenging couplings, consider reagents that form even more reactive species, such as PyAOP or those based on Oxyma Pure like COMU.[2]
-
-
Probable Cause B: Suboptimal Reaction Conditions. Factors such as solvent, base, and temperature play a critical role in the success of coupling reactions with hindered substrates.[1]
-
Solution:
-
Solvent: Aprotic polar solvents like DMF and NMP are generally good choices. However, for sluggish reactions, consider less polar solvents like DCM or THF, which may reduce aggregation of hydrophobic starting materials.[1] In some cases, highly polar protic fluorinated alcohols like HFIP can enhance the reactivity of poorly nucleophilic amines.[3]
-
Base: The choice of base is crucial. While DIPEA is commonly used, its bulkiness can sometimes exacerbate steric clashes. Consider less hindered bases like N-methylmorpholine (NMM) or collidine, especially when trying to minimize racemization.[1][4] For particularly difficult cases, a stronger, non-nucleophilic base might be necessary.
-
Temperature: While most couplings are performed at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can often overcome the activation energy barrier in hindered systems. Monitor the reaction closely to avoid side reactions.[5]
-
-
-
Probable Cause C: Incomplete Carboxylic Acid Activation. The amine will not react if the carboxylic acid is not effectively activated.
Issue 2: Formation of Symmetric Urea Byproducts in Urea Synthesis
-
Probable Cause: Incorrect Reagent Addition Order. When using reagents like phosgene, triphosgene, or CDI, adding the amine before the activating agent is fully consumed can lead to the formation of a symmetric urea from the starting amine.[8]
Issue 3: Racemization of Chiral Carboxylic Acids
-
Probable Cause: Over-activation or Strong Base. Prolonged exposure of the activated carboxylic acid to a strong base can lead to racemization at the α-carbon.[1]
-
Solution:
-
Use an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1]
-
Opt for a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[1][4]
-
Minimize the pre-activation time before adding the amine.[1]
-
Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: Which class of coupling reagents is best for amide bond formation with a bulky cyclohexylamine?
A: For sterically hindered amines, onium (aminium/uronium and phosphonium) salt-based reagents are generally the most effective.[1][9] Reagents like HATU, HBTU, HCTU, PyBOP, and COMU are excellent choices.[2][] They offer high coupling efficiency and can overcome the steric hindrance presented by the cyclohexyl group.
Q2: How can I form a urea with a sterically hindered cyclohexylamine?
A: Several methods can be employed:
-
Reaction with an Isocyanate: This is the most direct method. If the corresponding isocyanate is available, it will react with the cyclohexylamine, typically without the need for a base, in a solvent like DMF, THF, or DCM.[8]
-
Using Phosgene Equivalents: Reagents like triphosgene or carbonyldiimidazole (CDI) can be used to activate one amine, which then reacts with the cyclohexylamine.[8] Careful control of stoichiometry and addition order is crucial to avoid side products.[8]
-
Dehydrogenative Coupling: Newer methods involving metal catalysis, for example, iron-catalyzed dehydrogenative coupling of methanol and amines, can also be considered, though they may be sensitive to steric bulk.[11]
Q3: What is the role of additives like HOBt, HOAt, and Oxyma Pure?
A: These additives play a dual role: they act as rate enhancers and racemization suppressants.[9] They form active esters with the carboxylic acid that are more reactive than the intermediate formed with the coupling reagent alone. HOAt and Oxyma Pure are generally more effective than HOBt for hindered couplings and for minimizing racemization.[1]
Q4: Can I use microwave irradiation to accelerate the coupling reaction?
A: Yes, microwave heating can be a very effective technique for promoting difficult couplings with hindered substrates by providing controlled and rapid heating.[1][5] This can significantly reduce reaction times and improve yields. However, optimization of temperature and time is necessary to avoid decomposition.
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol provides a robust starting point for the coupling of a carboxylic acid with a sterically hindered cyclohexylamine derivative.
Materials:
-
Carboxylic acid
-
Sterically hindered cyclohexylamine derivative
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) or NMM (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the sterically hindered cyclohexylamine derivative (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. The progress can be monitored by TLC or LC-MS.
-
If the reaction is sluggish, consider heating to 40-50 °C.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Urea Formation via an Isocyanate
This protocol describes the straightforward synthesis of a urea from an isocyanate and a hindered cyclohexylamine.
Materials:
-
Isocyanate
-
Sterically hindered cyclohexylamine derivative
-
Anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane)
Procedure:
-
In a clean, dry flask, dissolve the sterically hindered cyclohexylamine derivative (1.0 eq) in anhydrous THF or DCM.
-
Add the isocyanate (1.05 eq) to the solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
If the starting materials are consumed, concentrate the reaction mixture under reduced pressure.
-
The resulting crude urea can often be purified by recrystallization or column chromatography.
Data and Visualization
Table 1: Selection of Coupling Reagents for Hindered Systems
| Coupling Reagent | Class | Additive | Key Advantages |
| DCC/EDC | Carbodiimide | HOBt | Economical, but often low-yielding for hindered substrates.[1] |
| HATU | Aminium Salt | (Internal HOAt) | Highly efficient for hindered couplings, low racemization.[1] |
| HBTU | Aminium Salt | HOBt | Good general-purpose reagent, effective for many hindered systems.[6] |
| PyBOP | Phosphonium Salt | HOBt | Less prone to guanidinylation side reactions, low racemization.[1] |
| COMU | Aminium Salt | (Internal Oxyma) | High reactivity, safer alternative to HOBt/HOAt-based reagents.[2] |
Diagram 1: Decision Workflow for Optimizing Amide Coupling
Caption: A decision-making flowchart for troubleshooting low-yield amide coupling reactions.
Diagram 2: General Mechanism of Onium Salt-Mediated Amide Coupling
Caption: Simplified mechanism of amide bond formation using onium salt coupling reagents.
References
-
Al-Zoubi, R. M., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
Reddit. Tips and tricks for difficult amide bond formation?. [Link]
-
Fuller, J. T., et al. (2018). Iron-catalyzed urea synthesis: dehydrogenative coupling of methanol and amines. RSC Publishing. [Link]
-
Wenschuh, H., et al. (1995). Comparative study of methods to couple hindered peptides. PubMed - NIH. [Link]
-
El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. ResearchGate. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the dilemma of activation and racemisation. RSC Publishing. [Link]
-
Dunås, P., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Sore, H. F., & Galloway, W. R. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]
-
ResearchGate. Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids. [Link]
-
Carpino, L. A., et al. (1995). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. American Chemical Society. [Link]
-
AxisPharm. Amide coupling Protocol for Amino PEG. [Link]
-
Legrand, B. (2012). Aromatic and sterically hindered amines in aza-Michael reaction : solvent and high pressure effects. ResearchGate. [Link]
-
Filo. Effect of Solvent on Basicity of Amines. [Link]
-
Luedtke, N. W. (2007). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Nathan Luedtke. [Link]
-
ResearchGate. Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Dalby, S. M., et al. (2021). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Chemical Communications (RSC Publishing). [Link]
-
Wikipedia. Amine. [Link]
-
ResearchGate. Procedures to Improve Difficult Couplings. [Link]
-
Reddit. How do I avoid side reactions while doing this peptide coupling reaction?. [Link]
-
Organic Chemistry Portal. Urea Formation - Common Conditions. [Link]
-
NIH. Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. [Link]
- Google Patents.
-
MDPI. Amide Bond Activation of Biological Molecules. [Link]
-
NIH. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]
-
BORIS Portal. Green Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 11. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Acylation of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
Welcome to the dedicated technical support guide for the selective acylation of tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of this reaction, specifically focusing on preventing the undesired formation of di-acylated byproducts. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to ensure the success of your synthesis.
Understanding the Core Challenge: The Reactivity Landscape
The target molecule, tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, possesses two distinct nitrogen nucleophiles: a primary aliphatic amine (-NH₂) and a carbamate (Boc-NH-). The primary amine is significantly more nucleophilic and will readily react with acylating agents. The carbamate nitrogen, however, is substantially less nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl group and the steric hindrance of the tert-butyl group.
Under standard acylation conditions, mono-acylation at the primary amine is the expected and desired outcome. The term "di-acylation" in this context can refer to two primary undesired pathways:
-
N,N-Di-acylation (Imide Formation): Reaction of the initially formed mono-amide product with a second molecule of the acylating agent to form an imide.
-
N,N'-Di-acylation: Acylation of both the primary amine and the carbamate nitrogen. This is generally less common due to the low reactivity of the carbamate but can occur under harsh conditions.
This guide will focus on strategies to mitigate both possibilities and ensure high yields of the desired mono-acylated product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of a higher molecular weight byproduct, which I suspect is a di-acylated species. What is the most likely cause?
A1: The most common cause of di-acylation is an excess of the acylating agent and/or prolonged reaction times at elevated temperatures. Using more than one equivalent of a highly reactive acylating agent (like an acyl chloride) can lead to the formation of an imide at the primary amine position.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of your acylating agent. A slight excess (1.05-1.2 equivalents) may be necessary to drive the reaction to completion, but a large excess should be avoided.[1]
-
Slow Addition: Add the acylating agent dropwise to the solution of the diamine, preferably at a reduced temperature (e.g., 0 °C), to maintain a low instantaneous concentration of the acylating agent.[1] This minimizes the chance of the mono-acylated product reacting further.
-
Reaction Monitoring: Monitor the reaction progress closely using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).[2] Quench the reaction as soon as the starting material is consumed to prevent over-reaction.
Q2: I am concerned about the potential for acylation on the Boc-carbamate nitrogen. How can I prevent this?
A2: Acylation of the carbamate nitrogen is thermodynamically and kinetically disfavored. The lone pair of electrons on the carbamate nitrogen is delocalized by resonance with the carbonyl group, significantly reducing its nucleophilicity. However, to eliminate this possibility, especially with highly reactive electrophiles or under forcing conditions, consider the following:
-
Mild Reaction Conditions: Employ mild acylating agents and reaction conditions. For instance, using an activated ester (like an NHS ester) or a coupling reagent like EDC/HOBt with a carboxylic acid is gentler than using an acyl chloride.
-
Choice of Base: Use a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the acid byproduct (e.g., HCl from an acyl chloride). The use of a catalyst like 4-dimethylaminopyridine (DMAP) can enhance the reaction rate but should be used in catalytic amounts to avoid side reactions.[3]
Q3: Can the choice of solvent influence the selectivity of the mono-acylation?
A3: Yes, the solvent can play a crucial role. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices as they effectively dissolve the reactants.[1] In some cases, the solvent system can be optimized to favor mono-acylation. For instance, protocols have been developed for selective mono-acylation in an ethanol/water solvent system when using imidazole-catalyzed methods.[4]
Q4: Are there any advanced strategies to guarantee mono-acylation?
A4: For particularly challenging substrates or when impeccable selectivity is required, several advanced strategies can be employed:
-
In-situ Protection with CO₂: Carbon dioxide can be used as a green, temporary, and traceless protecting group for one of the amino groups in a symmetrical diamine, allowing for selective mono-acylation.[5][6] This principle can be adapted to ensure that only the more reactive primary amine is available for acylation.
-
Complexation with Boron Reagents: Pre-treatment of a symmetrical diamine with 9-borabicyclo[3.3.1]nonane (9-BBN) has been shown to suppress di-acylation by selectively deactivating one nitrogen atom.[7][8]
Visualizing the Reaction Pathway
Diagram 1: Desired Mono-acylation vs. Undesired Di-acylation
Caption: Reaction scheme showing the desired and undesired acylation pathways.
Experimental Protocols
Protocol 1: Standard Mono-acylation using Acyl Chloride
This protocol outlines a standard procedure for the mono-acylation of tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamate with an acyl chloride under controlled conditions to minimize di-acylation.
Materials:
-
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
-
Acyl chloride (1.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamate and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the non-nucleophilic base (TEA or DIPEA) to the stirred solution.
-
Dissolve the acyl chloride in anhydrous DCM and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Protocol 2: Mono-acylation using EDC/HOBt Coupling
This method is milder and suitable for carboxylic acids, reducing the risk of over-acylation.
Materials:
-
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
-
Carboxylic acid (1.0 equivalent)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
DIPEA (2.0 equivalents)
-
Anhydrous DMF or DCM
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid in anhydrous DMF or DCM.
-
Add EDC·HCl and HOBt to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamate in the same anhydrous solvent and add DIPEA.
-
Add the solution of the amine to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up the reaction by diluting with ethyl acetate and washing sequentially with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Data Summary & Analytical Characterization
Proper characterization is crucial to confirm the formation of the mono-acylated product and to quantify any di-acylated impurity.
| Analytical Technique | Mono-acylated Product | Di-acylated Product (Imide) |
| LC-MS | Expected [M+H]⁺ | Higher [M+H]⁺ corresponding to the addition of a second acyl group. |
| ¹H NMR | Appearance of a new amide N-H proton signal. Shifts in the signals of the -CH₂-NH- protons. | Disappearance of the amide N-H proton signal. Further downfield shift of the -CH₂-N- protons. |
| ¹³C NMR | Appearance of a new amide carbonyl carbon signal (~170 ppm). | Appearance of two imide carbonyl carbon signals. |
| FT-IR | Characteristic amide C=O stretch (~1640 cm⁻¹). | Characteristic imide C=O stretches (symmetric and asymmetric, ~1700 and 1770 cm⁻¹). |
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting di-acylation issues.
References
- Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Green Chemistry (RSC Publishing). CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines.
- Benchchem. Troubleshooting acylation reactions for urea derivatives.
- Organic Letters. Imidazole-Catalyzed Monoacylation of Symmetrical Diamines.
- Benchchem. Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups.
- Green Chemistry (RSC Publishing). Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions.
- Organic Letters. Selective monoacylation of symmetrical diamines via prior complexation with boron.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- ResearchGate. Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron | Request PDF.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Frontiers. N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis.
- Chem-Station Int. Ed. Acyl Protective Groups.
- Sigma-Aldrich. Friedel–Crafts Acylation.
- ResearchGate. (PDF) Development and validation of analytical method for mono, di and triacetin analysis by HPLC/UV–Vis/DAD detection with 13C NMR identification.
- MDPI. Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Selective monoacylation of symmetrical diamines via prior complexation with boron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
PROTAC Technical Support Center: Navigating Linker Length and the Hook Effect
Welcome to the PROTAC Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for common challenges encountered during PROTAC development, with a specific focus on the critical role of the linker and the frequently observed "hook effect."
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding PROTAC linker design and its impact on efficacy.
Q1: What is the role of the linker in a PROTAC molecule?
A1: The linker is a crucial component of a PROTAC that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1] Its primary function is to orient the POI and the E3 ligase in a manner that facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2] The linker's length, chemical composition, and rigidity directly influence the geometry of this complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[3]
Q2: How does linker length impact PROTAC efficacy?
A2: Linker length is a critical determinant of a PROTAC's performance, influencing key parameters like the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[4]
-
Too short: A linker that is too short can cause steric hindrance between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[3][4]
-
Too long: An excessively long linker may lead to the formation of non-productive ternary complexes where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[4] This can also introduce excessive flexibility, which can be entropically unfavorable for stable complex formation.[1]
Therefore, an optimal linker length, which must be empirically determined for each specific POI and E3 ligase pair, is necessary to achieve maximal degradation.[4][5]
Q3: What are the most common types of linkers used in PROTACs?
A3: The most commonly used linkers in PROTAC design are polyethylene glycol (PEG) and alkyl chains.[5][6]
-
Alkyl linkers: These are composed of saturated or unsaturated hydrocarbon chains and are synthetically straightforward and metabolically stable.[6][7] However, they are generally hydrophobic, which can sometimes limit the aqueous solubility of the PROTAC.[7]
-
PEG linkers: These consist of repeating ethylene glycol units and are more hydrophilic, which can improve the solubility of the PROTAC molecule.[6][7] The flexibility of PEG linkers can also be advantageous for achieving a productive ternary complex conformation.[6]
Q4: What is the "hook effect" in PROTAC experiments?
A4: The hook effect is a phenomenon observed in PROTAC dose-response curves where, beyond an optimal concentration, increasing the amount of the PROTAC leads to a decrease in target protein degradation.[8] This results in a characteristic bell-shaped or "hooked" curve, which can be counterintuitive.[8]
Q5: What is the mechanism behind the hook effect?
A5: The hook effect is primarily caused by the formation of non-productive binary complexes at high PROTAC concentrations.[8] For a PROTAC to be effective, it must form a productive ternary complex.[9] However, at excessive concentrations, the PROTAC molecules can independently bind to either the target protein (POI-PROTAC) or the E3 ligase (E3-PROTAC), effectively sequestering them and preventing the formation of the required ternary complex.[8][10]
Troubleshooting Guide
This section provides practical guidance for addressing specific issues you may encounter during your PROTAC experiments.
Issue 1: High DC50 or Low Dmax - Suspected Poor Ternary Complex Formation
If your PROTAC exhibits weak degradation activity, it may be due to inefficient formation of a stable and productive ternary complex.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor PROTAC efficacy.
Detailed Steps:
-
Confirm Ternary Complex Formation: Before extensive chemical modifications, it's crucial to verify that your PROTAC can induce the formation of a ternary complex.
-
Optimize Linker Length: As discussed, linker length is a critical parameter.
-
Recommended Action: Synthesize a series of PROTACs with systematically varied linker lengths. For example, if you started with a PEG4 linker, synthesize analogues with PEG2, PEG3, PEG5, and PEG6 linkers.[5][13] Evaluate the degradation activity of each analogue to identify the optimal length for your specific system.
-
-
Assess Cellular Permeability: PROTACs are often large molecules and may have poor cell permeability, which can limit their intracellular concentration and thus their efficacy.[14][15]
-
Recommended Action: Perform cell permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays to assess the ability of your PROTAC to cross the cell membrane.[15][16] If permeability is low, consider modifying the linker to enhance its lipophilicity or to promote the adoption of a more membrane-permeable conformation.[17][18]
-
Data Presentation: Impact of Linker Length on BRD4 Degradation
The following table illustrates the impact of PEG linker length on the degradation of BRD4 by a series of PROTACs.
| PROTAC Candidate | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-A | PEG | 8 | 500 | 60 |
| PROTAC-B | PEG | 12 | 50 | 95 |
| PROTAC-C | PEG | 16 | 25 | 98 |
| PROTAC-D | PEG | 20 | 100 | 85 |
This is hypothetical data compiled for illustrative purposes based on general trends reported in the literature.[4][13]
Issue 2: Pronounced Hook Effect Limiting Efficacy
A significant hook effect can limit the therapeutic window of your PROTAC. The goal is to widen the concentration range at which maximum degradation is achieved.
Troubleshooting Workflow:
Caption: Workflow for mitigating the PROTAC hook effect.
Detailed Steps:
-
Enhance Ternary Complex Stability: A more stable ternary complex will be favored over the formation of binary complexes, thus reducing the hook effect.[19]
-
Recommended Action: Modify the linker to introduce rigidity or functional groups that can form favorable interactions with either the POI or the E3 ligase.[20] This can enhance the cooperativity of ternary complex formation.[2] Computational modeling can be a valuable tool to guide the rational design of such linkers.[21]
-
-
Modulate Binary Affinities: While seemingly counterintuitive, extremely high-affinity binding to either the POI or the E3 ligase can promote the formation of binary complexes at the expense of the ternary complex.
-
Recommended Action: If your PROTAC incorporates very high-affinity ligands, consider synthesizing analogues with slightly weaker binding affinities. The goal is to achieve a balance that favors the formation of the ternary complex.
-
Data Presentation: Mitigating the Hook Effect through Linker Optimization
The following table shows hypothetical data illustrating the successful mitigation of the hook effect by optimizing the PROTAC linker.
| Concentration | PROTAC-X (Original Linker) % Degradation | PROTAC-Y (Optimized Linker) % Degradation |
| 1 nM | 20 | 25 |
| 10 nM | 75 | 80 |
| 100 nM | 95 | 98 |
| 1 µM | 60 | 96 |
| 10 µM | 30 | 92 |
This is hypothetical data compiled for illustrative purposes.[8]
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is a standard method for quantifying the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line of interest
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for the desired amount of time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Quantify the protein concentration of each lysate.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.[13]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[13]
Protocol 2: Ternary Complex Formation Assessment by AlphaLISA
This is a biophysical assay to directly measure the formation of the ternary complex in a cell-free system.
Materials:
-
Purified, tagged target protein (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged)
-
PROTAC of interest
-
AlphaLISA acceptor beads (e.g., anti-His)
-
AlphaLISA donor beads (e.g., anti-GST)
-
Assay buffer
-
384-well microplate
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare solutions of the tagged target protein and E3 ligase.
-
Assay Setup: In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions. Include controls lacking one or more components.
-
Incubation: Incubate the plate to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA acceptor and donor beads.
-
Incubation in the Dark: Incubate the plate in the dark to allow for bead-protein binding.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.[10]
-
Data Analysis: An increased AlphaLISA signal indicates the formation of the ternary complex. Plot the signal against the PROTAC concentration.[10]
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]
- BenchChem. (2025). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. BenchChem Technical Support.
- ChemPep. (n.d.). Overview of PROTAC Linkers. ChemPep Inc.
-
Weerakoon, H., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(2), 340-349. [Link]
-
Kambe, T., et al. (2021). Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras. Biological and Pharmaceutical Bulletin, 44(9), 1326-1333. [Link]
-
Poongavanam, V., et al. (2021). Linker-dependent folding rationalizes PROTAC cell permeability. Chemical Communications, 57(84), 11015-11018. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1149-1163. [Link]
-
Khan, S., et al. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. International Journal of Molecular Sciences, 25(15), 8233. [Link]
- BenchChem. (2025). Alkyl vs. PEG Linkers in PROTACs: A Comparative Guide for Researchers. BenchChem Technical Support.
- Precise PEG. (n.d.). Linkers in PROTACs. Precise PEG.
-
Shcherbakov, D., & Varfolomeev, S. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1(1), 1-1. [Link]
-
Atilaw, Y., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(23), 15676-15694. [Link]
- BenchChem. (2025). Technical Support Center: Mitigating the Hook Effect in PROTAC Dose-Response Curves. BenchChem Technical Support.
-
Atilaw, Y., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 13(12), 1916-1923. [Link]
- LifeSensors. (n.d.).
- BenchChem. (2025). The Linker's Length: A Critical Determinant in PROTAC Efficacy. BenchChem Technical Support.
- Biopharma PEG. (n.d.). PROTAC Linkers. Biopharma PEG Scientific Inc.
-
London, N., et al. (2021). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. Journal of the American Chemical Society, 143(49), 20774-20785. [Link]
-
Mares, A., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments, (203), e66333. [Link]
- BenchChem. (2025). Optimizing PROTAC Efficacy: A Comparative Guide to Linker Length Variation In Vitro and In Vivo. BenchChem Technical Support.
- BOC Sciences. (n.d.). PROTAC Ternary Complex Assay Services. BOC Sciences.
-
Smith, B. E., et al. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Methods in Molecular Biology, 2378, 213-226. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
- BOC Sciences. (2024, August 22).
-
Roy, M. J., et al. (2023). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 66(1), 103-120. [Link]
- ResearchGate. (n.d.). PROTAC-mediated ternary complex formation and hook effect.
- ResearchGate. (n.d.). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex | Request PDF.
- BenchChem. (2025). A Comparative Guide to the Efficacy of PROTACs with Varying PEG Linker Lengths. BenchChem Technical Support.
- BenchChem. (2025).
- BenchChem. (2025). Common problems in PROTAC experiments and how to avoid them. BenchChem Technical Support.
- MarinBio. (n.d.). Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect. MarinBio.
- R Discovery. (2022, April 27).
-
Johnson, C., & Samarasinghe, K. (2025). Methods to accelerate PROTAC drug discovery. Drug Discovery Today, 30(6), 103986. [Link]
-
Gechijian, L. N., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Current Protocols, 3(12), e962. [Link]
- Tong, B., & Luo, M. (2022). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules, 27(19), 6527.
- Liu, Y., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(16), 10958-10984.
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Technical Support Center: Identifying and Minimizing By-products in Carbamate Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for carbamate synthesis. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you identify and minimize common by-products in your carbamate synthesis reactions. As Senior Application Scientists, we understand the nuances of these reactions and have structured this guide to address the most pressing challenges encountered in the lab.
Section 1: Troubleshooting Common By-products
This section addresses the most frequently encountered by-products in carbamate synthesis and provides actionable strategies to mitigate their formation.
Q1: I am observing a significant amount of urea formation in my reaction. What are the primary causes and how can I prevent it?
A1: Symmetrical and unsymmetrical urea formation is a very common side reaction in carbamate synthesis, particularly when using isocyanates or their precursors like chloroformates.[1][2] The primary cause is the reaction of an isocyanate intermediate with an amine.[3] This amine can be your starting material or one generated in situ.
Root Causes and Mitigation Strategies:
-
Moisture Contamination: Water reacts with isocyanates to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[1][3] This newly formed amine can react with another isocyanate molecule to produce a symmetrical urea.[2]
-
Troubleshooting: Ensure strict anhydrous conditions by using thoroughly dried glassware and anhydrous solvents.[1]
-
-
Reaction with Starting Amine: The isocyanate intermediate can react with the starting amine instead of the desired alcohol.
-
Troubleshooting:
-
Optimized Reagent Addition: When generating an isocyanate in situ (e.g., from an amine and a phosgene equivalent), slowly add the amine solution to the phosgene equivalent solution. This maintains a low concentration of the free amine, reducing the probability of it reacting with the isocyanate intermediate.[1]
-
Low-Temperature Conditions: When using chloroformates, add the chloroformate to the amine solution at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and minimize side reactions that can lead to isocyanate formation.[1][2]
-
-
-
Choice of Base: The base used to scavenge HCl in chloroformate-based methods can also act as a nucleophile.
-
Troubleshooting: Employ a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Avoid using primary or secondary amines as bases.[1]
-
-
Alternative Reagents: Phosgene and its derivatives are highly reactive and can lead to various side products.
Q2: My reaction is producing allophanates. What are they and how can I avoid them?
A2: Allophanates are by-products formed from the reaction of an isocyanate with a carbamate.[4] This is more likely to occur if there is an excess of isocyanate or if the reaction temperature is too high.
Root Causes and Mitigation Strategies:
-
Excess Isocyanate: A stoichiometric imbalance can lead to the isocyanate reacting with the newly formed carbamate product.
-
Troubleshooting: Use a slight excess of the alcohol component relative to the isocyanate to ensure all the isocyanate is consumed.
-
-
High Reaction Temperature: Elevated temperatures can promote the reaction between the carbamate and unreacted isocyanate.
-
Troubleshooting: Maintain a controlled, lower reaction temperature. The optimal temperature will be substrate-dependent and may require some optimization.
-
Q3: I'm observing N-alkylation of my carbamate product, especially when using CO2 and alkyl halides. How can this be minimized?
A3: N-alkylation of the carbamate product is a common side reaction in methods utilizing carbon dioxide and alkyl halides.[5][6] This occurs when the nitrogen atom of the formed carbamate acts as a nucleophile and attacks the alkyl halide.
Root Causes and Mitigation Strategies:
-
Reaction Conditions: Elevated temperatures and pressures can favor N-alkylation.[5]
-
Troubleshooting: Optimize the reaction temperature and pressure. For example, in some systems, temperatures around 70°C and a pressure of 3 bar have been shown to provide good conversion with minimal by-product formation.[5]
-
-
Reagent Stoichiometry: An excess of the alkylating agent can increase the likelihood of N-alkylation.[7]
-
Troubleshooting: Carefully control the stoichiometry of the alkyl halide. While a slight excess may be needed to drive the reaction to completion, a large excess should be avoided.[7]
-
-
Use of Additives: Certain additives can help suppress N-alkylation.
-
Troubleshooting: The use of tetrabutylammonium iodide (TBAI) has been shown to minimize overalkylation of the carbamate. This is likely due to TBAI enhancing the rate of CO2 incorporation and/or stabilizing the carbamate anion.[6]
-
Section 2: FAQs on Carbamate Synthesis
This section provides answers to frequently asked questions regarding various aspects of carbamate synthesis.
Q4: What are the main synthetic routes to carbamates and their associated by-products?
A4: The most common methods for synthesizing carbamates each have their own potential for by-product formation.
| Synthetic Route | Common Reagents | Potential By-products |
| Isocyanate Route | Isocyanate + Alcohol | Ureas, Allophanates[3][4] |
| Chloroformate Route | Chloroformate + Amine | Ureas, Over-alkylated products[1][2] |
| CO2 Route | CO2 + Amine + Alkyl Halide | N-alkylated carbamates[5] |
| CDI Route | Carbonyldiimidazole + Amine + Alcohol | Minimal by-products reported[1] |
Q5: How can I detect and quantify the by-products in my reaction mixture?
A5: A combination of chromatographic and spectroscopic techniques is typically employed.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric detection is a powerful tool for separating and quantifying the components of the reaction mixture, including the desired carbamate and any by-products.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile carbamates and by-products, GC-MS can provide excellent separation and identification.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structures of by-products after isolation.
Q6: Are there "greener" alternatives to traditional carbamate synthesis methods that minimize hazardous by-products?
A6: Yes, there is a significant research effort focused on developing more environmentally friendly methods for carbamate synthesis.
-
CO2 as a C1 Building Block: The use of carbon dioxide as a renewable, non-toxic C1 source is a major area of focus.[5][11][12] These methods often replace hazardous reagents like phosgene.[13]
-
Catalytic Approaches: The development of efficient catalysts can enable reactions under milder conditions, reducing energy consumption and the formation of temperature-related by-products.[11]
-
Solvent-Free Conditions: In some cases, reactions can be performed without a solvent, reducing waste.[14]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Minimizing Urea Formation in Chloroformate-Based Carbamate Synthesis
-
To a solution of the amine (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂), add a non-nucleophilic base such as triethylamine (1.1-1.5 eq.) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the chloroformate (1.0-1.1 eq.) dropwise to the stirred amine solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[1]
Protocol 2: Carbamate Synthesis from CO2, Amine, and Alkyl Halide
-
To a solution of the amine (1.0 eq.) and a base such as DBU (2.0 eq.) in an appropriate solvent (e.g., MeCN), add TBAI (if used).[5][15]
-
Purge the reaction vessel with CO2 and maintain a positive pressure (e.g., with a balloon or under a specific pressure in a reactor).[5]
-
Heat the reaction mixture to the optimized temperature (e.g., 70 °C).[5]
-
Slowly add the alkyl halide (1.1-2.5 eq.) to the reaction mixture.[5][7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with deionized water.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product via column chromatography.[1]
References
-
Bence, M., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. Available at: [Link]
- BenchChem (2025).
-
Semantic Scholar. Continuous Synthesis of Carbamates from CO2 and Amines. Available at: [Link]
- BenchChem (2025).
-
Scilit. Green synthesis of carbamates from CO 2 , amines and alcohols. Available at: [Link]
-
ACS Publications (2006). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters. Available at: [Link]
- Google Patents. Phosgene-free process for preparing carbamates.
- Pertanika Journal of Tropical Agricultural Science (2019).
-
RSC Publishing. Green synthesis of carbamates from CO2, amines and alcohols. Available at: [Link]
-
Wikipedia. Isocyanate. Available at: [Link]
- Organic Chemistry Portal.
- Frontiers (2020).
- ResearchGate (2015).
- ACS Publications (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry.
- Canadian Science Publishing.
- Wiley Online Library (2003). Alternatives to Phosgene and Carbon Monoxide.
- poliuretanos. 1.2.
- PubMed Central (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules.
- RSC Publishing (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances.
- ResearchGate (2018).
- ResearchGate.
- Reddit (2021).
- Google Patents. Efficient carbamate synthesis.
- BenchChem (2025).
- ResearchGate (2019).
- behavior, persistence & degradation of carbamate and thiocarbam
- ACS Publications. Trichloromethyl chloroformate. Reaction with amines, amino acids, and amino alcohols. The Journal of Organic Chemistry.
- U.S. Geological Survey. METHODS OF ANALYSIS BY THE U.S.
- ResearchGate.
- Organic Chemistry Portal.
- Organic Chemistry Portal.
- Organic Chemistry Portal.
- BenchChem (2025). Application Notes and Protocols for the Analytical Detection of Carbamic Acid.
- PubMed (2000).
- A Convenient Method for the Conversion of Amines to Carbam
- ResearchGate.
- The direct conversion of carbam
- PubMed Central (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.
- ResearchGate.
- Canada Commons.
- ACS Publications (2023).
- Google Patents. Method for making carbamates, ureas and isocyanates.
- Wikipedia.
- Sciencemadness Discussion Board (2018).
- ResearchGate. (PDF)
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Technical Support Center: Enhancing PROTAC Metabolic Stability with Rigid Linkers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively working on Proteolysis-Targeting Chimeras (PROTACs). Here, we will delve into one of the most critical challenges in PROTAC development: metabolic stability. Specifically, we will focus on the strategic use of rigid linkers to overcome this hurdle. This resource provides in-depth troubleshooting guides and frequently asked questions to support your experimental endeavors.
Understanding the Challenge: The Linker's Pivotal Role in Metabolic Stability
PROTACs are complex heterobifunctional molecules composed of a ligand for a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] This linker is far more than a simple spacer; it is a critical determinant of the PROTAC's overall performance, influencing ternary complex formation, cellular permeability, and, crucially, its metabolic stability.[1][2][3][4]
Flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used due to their synthetic accessibility.[3][5] However, these linkers often introduce metabolic liabilities, being susceptible to enzymatic degradation by cytochrome P450 (CYP) enzymes, aldehyde oxidase (AOX), and hydrolases.[6][7][8][] This "first-pass" metabolism can severely limit a PROTAC's oral bioavailability and in vivo efficacy.[8][10]
Rigid linkers, incorporating structures like piperazine, piperidine, triazoles, or aromatic rings, offer a compelling solution.[1][3][5] By restricting conformational freedom, they can pre-organize the PROTAC into a bioactive conformation, enhancing potency and shielding metabolically susceptible sites from enzymatic attack.[3][11] However, the transition to rigid linkers is not always straightforward and can present its own set of challenges.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that arise when working to improve PROTAC metabolic stability with rigid linkers.
Q1: I've replaced my flexible PEG linker with a rigid piperazine-based linker, but my PROTAC's half-life in human liver microsomes (HLM) hasn't improved. Why might this be?
A1: While rigid linkers can improve metabolic stability, several factors could be at play:
-
Metabolism of the Ligands: The metabolic instability may not be originating from the linker at all. It's crucial to assess the metabolic stability of the individual POI and E3 ligase ligands.[6][12] In some cases, one of the ligands may be the primary site of metabolism.[7][]
-
Metabolism at the Linker-Ligand Junction: The connection points between the linker and the ligands are often metabolic "hotspots." Common reactions at these sites include N-dealkylation and amide hydrolysis.[7][] Even with a rigid core, the chemistry of these junctions can still be a liability.
-
Involvement of Non-CYP Enzymes: While CYP enzymes are major contributors to drug metabolism, other enzymes like aldehyde oxidase (AOX) and hydrolases can also play a significant role, especially for PROTACs containing VHL ligands.[6][7][13][14] Standard HLM assays may not fully capture the metabolic contributions of these other enzymes.
-
Conformational Effects: The rigid linker may induce a conformation that, while stable itself, exposes a previously shielded metabolic soft spot on one of the ligands.
Q2: My new rigid-linker PROTAC shows excellent stability but has poor cell permeability and low degradation activity. What's the connection?
A2: There is often a trade-off between metabolic stability, permeability, and degradation efficacy.[15]
-
Permeability: Increasing rigidity can sometimes negatively impact a PROTAC's ability to adopt the folded conformations that are thought to be important for passive cell permeability.[16][17] This can lead to lower intracellular concentrations of your PROTAC.
-
Ternary Complex Formation: While a rigid linker can pre-organize a PROTAC into a bioactive conformation, if that conformation is not ideal for the specific POI and E3 ligase pair, it can hinder the formation of a productive ternary complex.[3] An overly rigid linker may lack the adaptability needed for optimal protein-protein interactions.[15]
Q3: What are the most common metabolic reactions that degrade PROTACs, and how can rigid linkers help prevent them?
A3: The most common metabolic reactions include:[]
-
Oxidation: Hydroxylation of alkyl chains and O-dealkylation of PEG-like linkers are frequent issues.[8][]
-
Hydrolysis: Amide bonds within the linker or at the linker-ligand junction are susceptible to hydrolysis.[7][]
-
N-dealkylation: Removal of alkyl groups from nitrogen atoms, often at the points of attachment to the ligands.[7][]
Rigid linkers can mitigate these issues in several ways:
-
Steric Shielding: The constrained conformation of a rigid linker can physically block metabolic enzymes from accessing susceptible sites.[11]
-
Replacement of Liable Moieties: Incorporating stable structures like triazole or aromatic rings eliminates easily oxidized alkyl or ether groups.[1]
Q4: Can the metabolites of my PROTAC interfere with my experiments?
A4: Yes, this is a critical consideration. Linker cleavage can generate metabolites that are essentially the individual POI and E3 ligase ligands.[8] These metabolites can then act as competitive antagonists, binding to the target protein or the E3 ligase without inducing degradation, and potentially confounding your experimental results.[8]
Troubleshooting Guides
This section provides structured workflows to diagnose and resolve common issues encountered during the development of metabolically stable PROTACs.
Issue 1: Poor Metabolic Stability in Initial Screens
Observation: Your PROTAC shows a short half-life (< 30 minutes) in human liver microsome (HLM) or hepatocyte stability assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor metabolic stability.
Detailed Steps & Rationale:
-
Assess Ligand Stability: Before extensive linker modification, it's essential to confirm that the instability isn't inherent to the warhead or E3 ligase binder.[6][12] This saves significant synthetic effort.
-
Metabolite Identification: If the ligands are stable, the next step is to pinpoint the "soft spots" on the PROTAC molecule.[14] Incubating the PROTAC with HLMs or hepatocytes followed by LC-MS/MS analysis will reveal the masses of metabolites, allowing you to deduce the sites of modification (e.g., +16 Da indicates an oxidation).
-
Rational Redesign:
Issue 2: Improved Stability, but Lost Activity
Observation: A new PROTAC with a rigid linker is metabolically stable but shows a significant decrease in degradation potency (higher DC50, lower Dmax).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stable but inactive PROTACs.
Detailed Steps & Rationale:
-
Assess Permeability: A PROTAC can't degrade its target if it can't get into the cell. Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can provide a quick assessment of passive diffusion.[18] Rigidification can sometimes negatively impact the physicochemical properties required for cell entry.[16][]
-
Evaluate Ternary Complex Formation: The ultimate goal of a PROTAC is to form a stable and productive ternary complex.[2][4] Biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or cellular target engagement assays like NanoBRET can quantify the formation and stability of this complex.[20][21] A drop in ternary complex stability with the rigid linker is a strong indicator that the conformation is not optimal.
-
Iterative Linker Design: If the ternary complex is the issue, it doesn't mean rigid linkers are not a viable strategy. It means the specific rigid linker used is not ideal. A focused library approach, exploring different rigid scaffolds (e.g., piperazine vs. triazole), lengths, and attachment points, is a logical next step.[5]
Data Summary: Impact of Linker Rigidity on Stability
The following table summarizes representative data from literature, illustrating how linker modifications can impact metabolic half-life.
| PROTAC Target | Linker Modification | Assay System | Half-life (t½) Improvement | Reference |
| Various | Linear vs. Cyclic (piperazine/triazole) | Human Hepatocytes | Cyclic linkers generally showed higher metabolic stability. | [7] |
| BTK | Flexible PEG to rigid pyridine-containing | Mouse Liver Microsomes | 1.3 min → 116.5 min | [8] |
| IRAK4 | Flexible to Rigid Linker | Not Specified | 180-fold longer half-life | [22] |
Key Experimental Protocols
Protocol 1: Human Liver Microsome (HLM) Stability Assay
Objective: To determine the in vitro metabolic stability of a PROTAC by measuring its rate of disappearance when incubated with HLMs.
Materials:
-
Test PROTAC
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6PDH)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile with internal standard (e.g., warfarin) for reaction quenching
-
Positive control compound (e.g., testosterone)
Procedure:
-
Prepare PROTAC Solution: Dilute the test PROTAC in buffer to a final concentration of 1 µM.
-
Prepare HLM/NADPH Mixture: In a 96-well plate, combine the phosphate buffer, HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system.
-
Initiate Reaction: Pre-warm the HLM/NADPH mixture at 37°C for 5 minutes. Add the PROTAC solution to initiate the reaction.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a well containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC at each time point.
-
Data Analysis: Plot the natural log of the percentage of remaining PROTAC versus time. The slope of the line can be used to calculate the in vitro half-life (t½).
Protocol 2: Ternary Complex Formation by Surface Plasmon Resonance (SPR)
Objective: To measure the binding kinetics and affinity of the ternary complex (POI-PROTAC-E3 Ligase).
Materials:
-
SPR instrument and sensor chip (e.g., CM5 chip)
-
Purified POI and E3 Ligase proteins
-
Test PROTAC
-
Amine coupling kit for protein immobilization
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize Protein: Immobilize the POI onto the sensor chip surface via amine coupling.
-
Binary Interaction (PROTAC-POI): Inject a series of concentrations of the PROTAC over the immobilized POI to determine the binary binding kinetics.
-
Binary Interaction (PROTAC-E3): In a separate experiment, immobilize the E3 ligase and inject the PROTAC to determine its binary affinity for the other partner.
-
Ternary Complex Formation: Inject a constant, saturating concentration of the E3 ligase mixed with a series of concentrations of the PROTAC over the immobilized POI.
-
Data Analysis: The resulting sensorgrams will show an enhanced binding response in the presence of both the PROTAC and the E3 ligase compared to the PROTAC alone. This data can be fit to kinetic models to determine the association and dissociation rates of the ternary complex, as well as to calculate the cooperativity of binding.
References
-
Precise PEG. (n.d.). Linkers in PROTACs. Retrieved from [Link]
-
Pessôa, C. D., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 63(19), 11051-11063. Retrieved from [Link]
-
Maple, H. J., et al. (2022). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Drug Discovery Today, 27(5), 1373-1380. Retrieved from [Link]
-
Pessôa, C. D., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. ACS Publications. Retrieved from [Link]
-
Pessôa, C. D., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Drug Discovery and Development. (2022). 7 strategies to improve PROTACs’ oral bioavailability. Retrieved from [Link]
-
Maple, H. J., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. Retrieved from [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]
-
Testa, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(11), 1231-1245. Retrieved from [Link]
-
Igo, D., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry, 14(11), 2217-2224. Retrieved from [Link]
-
Hypha Discovery Blogs. (2024). Metabolism of Targeted Protein Degraders. Retrieved from [Link]
-
Terasaka, T., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery, 18(sup1), 1-10. Retrieved from [Link]
-
ResearchGate. (2022). Classification of most common linkers used in PROTAC design. Retrieved from [Link]
-
Maple, H. J., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 13(4), 629-635. Retrieved from [Link]
-
National Institutes of Health. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Retrieved from [Link]
-
PubMed. (2025). Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases. Retrieved from [Link]
-
Taylor & Francis Online. (2019). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved from [Link]
-
Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Retrieved from [Link]
-
National Institutes of Health. (2022). An overview of PROTACs: a promising drug discovery paradigm. Retrieved from [Link]
-
The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. Retrieved from [Link]
-
YouTube. (2024). How to improve the function of your PROTAC degrader by understanding ternary complex formation. Retrieved from [Link]
-
National Institutes of Health. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Retrieved from [Link]
-
National Institutes of Health. (2021). Degradation of proteins by PROTACs and other strategies. Retrieved from [Link]
-
YouTube. (2024). Why isn't My PROTAC Effective?. Retrieved from [Link]
-
ResearchGate. (n.d.). PROTAC permeability, stability and cellular activity. Retrieved from [Link]
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- 2. chempep.com [chempep.com]
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- 14. Research on PROTAC Metabolism: Strategies and Main Approaches - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Pharmaceutical Building Blocks
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1] Its molecular structure, featuring a Boc-protected amine and a primary aliphatic amine, makes it a versatile synthon.[1][2] However, impurities arising from its synthesis—such as isomers, starting material residues, or degradation products—can have profound implications on the final drug product's quality and safety.[3]
This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this critical intermediate. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind our analytical choices. We will explore High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) as the primary analytical tool and contrast its performance with viable alternatives, offering field-proven insights to guide your method selection. All discussions are framed within the context of regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) Q3A guidelines, which mandate the reporting, identification, and qualification of impurities.[4][5][6][7]
The core analytical challenge presented by tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is its lack of a significant UV chromophore, rendering traditional HPLC-UV detection methods problematic and often insufficient for sensitive impurity profiling.[8][9][10] This guide will address this challenge head-on, comparing techniques that offer universal or near-universal detection capabilities.
The Primary Analytical Technique: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
For molecules like tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, HPLC-MS is an exceptionally powerful technique, combining the high-resolution separation of HPLC with the sensitive and specific detection of mass spectrometry.[11][12]
The "Why": Causality in Method Design
-
Chromatographic Separation (HPLC): The compound is polar and contains basic nitrogen atoms. This makes Reversed-Phase (RP) HPLC an ideal choice for separation. A C18 stationary phase provides sufficient hydrophobicity to retain the molecule, while a polar mobile phase (typically a mixture of water and acetonitrile or methanol) elutes it. To ensure good peak shape for the basic amines and to suppress silanol interactions with the column, a mobile phase additive like formic acid or ammonium acetate is crucial. A gradient elution, starting with a high aqueous content and increasing the organic solvent percentage, is typically employed to elute the main compound and any less polar impurities effectively.
-
Detection (MS): The absence of a UV chromophore makes MS detection indispensable. Electrospray Ionization (ESI) in positive ion mode is the premier choice for this molecule.[11] The two nitrogen atoms are readily protonated in the acidic mobile phase, forming [M+H]+ ions with high efficiency. This allows for highly sensitive detection and, critically, provides the molecular weight of the parent compound and any eluting impurities, which is the first step in structural identification.[13][14]
A Validated HPLC-MS Protocol
This protocol represents a robust starting point for method development and validation.
Objective: To separate and quantify tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate and its potential impurities.
Instrumentation:
-
HPLC or UHPLC system with a binary pump and autosampler.
-
Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer with an ESI source.
Materials:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 Acetonitrile:Water.
-
Reference Standard: Certified tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate.
Experimental Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
-
Mass Spectrometer Settings (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Full Scan and/or Selected Ion Monitoring (SIM) for the [M+H]+ of the main peak (m/z 229.2) and any known impurities.
-
Workflow and Data Interpretation
The analytical workflow ensures a self-validating system, from sample preparation through to data analysis and interpretation.
Caption: HPLC-MS workflow from sample preparation to purity assessment.
Interpreting the Data:
-
Purity Calculation: The primary result is the chromatogram. Purity is typically calculated using the area percent method: (% Purity) = (Area of Main Peak / Total Area of All Peaks) * 100. This assumes all compounds have a similar ionization efficiency, which is a reasonable starting point for structurally similar impurities.
-
Impurity Identification: For any peak exceeding the identification threshold (e.g., >0.10% as per ICH Q3A), its mass spectrum is examined.[6] The molecular weight can provide crucial clues to its structure, such as identifying a precursor, a de-Boc-protected species, or an oxidation product.
Comparative Analysis: Alternative Purity Assessment Techniques
While HPLC-MS is a powerful tool, other techniques offer different advantages and may be more suitable depending on the specific analytical need.
HPLC with Charged Aerosol Detection (CAD)
Principle: CAD is a universal detector that measures charge imparted to aerosol particles of the non-volatile analyte after the mobile phase has been evaporated.[15][16] The response is proportional to the mass of the analyte, largely independent of its chemical structure.[17] This makes it an excellent alternative for quantifying non-chromophoric compounds.[18]
Comparison to HPLC-MS:
-
Advantage over MS: CAD provides a more uniform response between the API and its impurities, which can lead to more accurate area percent purity calculations without needing to determine individual response factors.[17] It is often considered simpler to operate than an MS.[15]
-
Disadvantage: CAD provides no structural information. It tells you how much of an impurity is present, but not what it is. Therefore, it is often used alongside MS, or MS is used to identify peaks initially, and CAD is then used for routine quality control.
Quantitative NMR (qNMR)
Principle: Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the purity of a substance without needing a reference standard of the analyte itself.[19][20][21] Purity is calculated by integrating the signal of the analyte relative to the signal of a certified internal standard of known purity and concentration.[22][23]
Comparison to HPLC-MS:
-
Advantage over MS: qNMR is an absolute quantification method and can provide a highly accurate purity value (mass fraction).[23] It is also non-destructive.[20]
-
Disadvantage: qNMR has significantly lower sensitivity than HPLC-MS and is generally not suitable for detecting trace-level impurities (e.g., below 0.1%). It also requires that the analyte and standard have unique, well-resolved peaks in the NMR spectrum.[19]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS separates compounds based on their volatility and interaction with a stationary phase in a heated column.[8] For a non-volatile compound like tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, derivatization would be required to increase its volatility (e.g., by silylating the amine groups).
Comparison to HPLC-MS:
-
Advantage over HPLC-MS: GC-MS can offer very high chromatographic resolution for volatile compounds.
-
Disadvantage: The need for derivatization adds complexity, time, and potential for introducing artifacts or side reactions, making it a less direct and less desirable method.[8][9] HPLC is far better suited for this non-volatile, polar molecule.
Head-to-Head Performance Comparison
The choice of analytical technique is a balance of performance characteristics, cost, and the specific question being asked. The following table summarizes the key attributes of each method for this application.
| Feature | HPLC-MS | HPLC-CAD | qNMR | GC-MS (with Derivatization) |
| Principle | Chromatographic separation with mass-based detection.[11] | Chromatographic separation with mass-based aerosol detection.[15] | Nuclear resonance signal integration against a standard.[19] | Volatility-based separation with mass detection.[8] |
| Detection Type | Specific (Molecular Weight) | Universal (Mass-based) | Specific (Structural) | Specific (Molecular Weight) |
| Sensitivity (LOD/LOQ) | Very High (ng to pg level) | High (low ng level)[17] | Low (>0.1% level) | High (pg level) |
| Quantitation Accuracy | Good (can be affected by ionization efficiency differences) | Excellent (uniform response)[17] | Excellent (Primary Method)[20] | Good (can be affected by derivatization efficiency) |
| Impurity Identification | Excellent (provides MW) | None | Limited (provides structural info if impurity >0.5-1%) | Excellent (provides MW and fragmentation) |
| Throughput | High | High | Low | Medium |
| Complexity & Cost | High | Medium | High (instrument) / Medium (method) | Medium (method complexity is high) |
Conclusion and Expert Recommendations
For the comprehensive purity assessment of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, a multi-faceted approach is often the most robust.
-
For Discovery and Development: HPLC-MS is the indispensable workhorse. Its high sensitivity and ability to provide molecular weight information make it the ideal tool for impurity profiling, identification, and tracking during process development and stability studies.
-
For Routine Quality Control: Once impurities have been identified by MS, HPLC-CAD offers a compelling alternative for routine release testing.[16] Its operational simplicity and uniform response provide reliable and accurate purity values, making it highly suitable for a regulated QC environment.[15]
-
For Reference Standard Characterization: qNMR is the gold standard for assigning the absolute purity of a reference material.[20][21] While not a tool for trace impurity detection, its accuracy is unmatched for certifying the primary standard against which all other chromatographic methods will be calibrated.
-
Avoidance: GC-MS is not recommended for this analyte due to the need for derivatization, which introduces unnecessary complexity and potential for error.[9]
By understanding the strengths and limitations of each technique, researchers and drug developers can select the most appropriate analytical strategy, ensuring the quality and safety of this vital pharmaceutical intermediate.
References
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Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. [Link]
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Blog: Charged Aerosol Detection in Pharmaceutical Analysis. HWI group. [Link]
-
Charged aerosol detection in pharmaceutical analysis. PubMed. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). [Link]
-
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A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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Determining and reporting purity of organic molecules: why qNMR. PubMed. [Link]
-
qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. ACS Publications. [Link]
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Quantitative NMR Spectroscopy. [Link]
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ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]
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Using Quantitative NMR. JEOL Ltd. [Link]
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Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]
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Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. ResearchGate. [Link]
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Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. PMC - NIH. [Link]
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Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Bentham Science Publisher. [Link]
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Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. National University of Science and Technology Oman. [Link]
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Basic Principles of HPLC, MS & LC-MS. Chemyx. [Link]
-
Basics of LC/MS. Agilent. [Link]
-
A Comprehensive Guide to Chromatography and HPLC / LC-MS. Rajith Perera. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
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tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate | CAS 177583-27-6. [Link]
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tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. PubChem. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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A Comparative Guide to the ¹H and ¹³C NMR Characterization of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate and Its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Spectroscopic Precision in Modern Chemistry
In the landscape of pharmaceutical and materials science, the unequivocal determination of a molecule's three-dimensional structure is paramount. NMR spectroscopy stands as a cornerstone analytical technique, offering unparalleled insight into the chemical environment of individual atoms within a molecule. For flexible cyclic systems such as substituted cyclohexanes, NMR is particularly powerful in discerning subtle stereochemical nuances that can profoundly impact biological activity and material properties.
This guide focuses on tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, a bifunctional molecule featuring a carbamate-protected amine and a primary amine separated by a cyclohexane scaffold. This structural motif is of significant interest in medicinal chemistry, often employed as a linker in the design of novel therapeutic agents. The seemingly minor difference between the trans and cis isomers can lead to significant variations in their conformational preferences and, consequently, their interactions with biological targets. Therefore, a robust understanding of their respective NMR spectral signatures is not merely an academic exercise but a critical component of rigorous scientific investigation.
Interpreting the ¹H NMR Spectrum of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
The ¹H NMR spectrum of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, in a suitable deuterated solvent such as CDCl₃, is expected to exhibit several key features. The trans-1,4-disubstituted cyclohexane ring predominantly adopts a chair conformation where both substituents can occupy equatorial positions to minimize steric strain. This conformational preference is a key determinant of the observed chemical shifts and coupling constants.
Expected ¹H NMR Spectral Data (Predicted):
| Protons | Multiplicity | Chemical Shift (δ, ppm) | Integration | Key Features |
| t-Butyl (Boc) | Singlet | ~1.44 | 9H | A sharp, intense singlet characteristic of the nine equivalent protons of the tert-butoxycarbonyl protecting group. |
| Cyclohexyl (axial) | Multiplet | ~1.0-1.2 | 4H | Broad multiplets in the upfield region corresponding to the axial protons of the cyclohexane ring. |
| Cyclohexyl (equatorial) | Multiplet | ~1.8-2.0 | 4H | More downfield multiplets corresponding to the equatorial protons of the cyclohexane ring. |
| CH-N(Boc) | Multiplet | ~3.1-3.3 | 1H | A broad multiplet for the proton on the carbon bearing the carbamate group. |
| CH-CH₂NH₂ | Multiplet | ~1.3-1.5 | 1H | A multiplet for the proton on the carbon attached to the aminomethyl group. |
| CH₂NH₂ | Doublet | ~2.5-2.7 | 2H | A doublet arising from the methylene protons of the aminomethyl group, coupled to the adjacent methine proton. |
| NH (Boc) | Broad Singlet | ~4.5-5.0 | 1H | A broad singlet for the carbamate proton, which may be exchangeable with trace water in the solvent. |
| NH₂ | Broad Singlet | ~1.5-2.5 | 2H | A broad singlet for the primary amine protons, which is also subject to exchange. |
Causality Behind Expected Chemical Shifts:
The chemical shifts of the cyclohexane protons are highly dependent on their axial or equatorial orientation. Equatorial protons typically resonate at a lower field (higher ppm) compared to their axial counterparts due to anisotropic effects of the C-C single bonds in the ring. The protons on the carbons directly attached to the nitrogen atoms (CH-N(Boc) and CH-CH₂NH₂) are expected to be the most downfield of the ring protons due to the electron-withdrawing effect of the nitrogen atoms.
Comparative Analysis: Distinguishing trans from cis Isomers and the Methylene-Spaced Analog
A comparative analysis of the NMR spectra of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate with its cis isomer and the analog lacking the methylene spacer, tert-Butyl (trans-4-aminocyclohexyl)carbamate, reveals key structural differences.
tert-Butyl (cis-4-(aminomethyl)cyclohexyl)carbamate
In the cis isomer, the cyclohexane ring will still adopt a chair conformation, but one substituent will be in an axial position and the other in an equatorial position. This leads to a more complex and less symmetrical ¹H NMR spectrum compared to the trans isomer. The axial and equatorial protons will have more distinct chemical shifts, and the coupling patterns will be different due to the different dihedral angles. The proton on the carbon bearing the axial substituent will typically appear as a broader multiplet with smaller coupling constants compared to its equatorial counterpart in the trans isomer.
tert-Butyl (trans-4-aminocyclohexyl)carbamate
This analog lacks the methylene spacer between the cyclohexane ring and the primary amine. This structural change will be most evident in the ¹H NMR spectrum in the region of the protons attached to the carbon bearing the amino group. Instead of a doublet for a -CH₂NH₂ group, a multiplet for a -CHNH₂ proton will be observed, likely at a slightly different chemical shift. The integration of this signal will correspond to one proton instead of two.
Table 1: Comparative ¹H and ¹³C NMR Data (Predicted)
| Compound | Key ¹H NMR Differentiator | Key ¹³C NMR Differentiator |
| tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate | Relatively simpler spectrum due to higher symmetry. Distinct doublet for the CH₂NH₂ protons. | Fewer signals due to symmetry. |
| tert-Butyl (cis-4-(aminomethyl)cyclohexyl)carbamate | More complex spectrum with a larger number of distinct multiplets for the cyclohexane protons. | More signals in the cyclohexane region due to lower symmetry. |
| tert-Butyl (trans-4-aminocyclohexyl)carbamate | Absence of the CH₂NH₂ doublet; presence of a CHNH₂ multiplet with an integration of 1H. | A signal for a methine carbon attached to the NH₂ group instead of a methylene carbon. |
Experimental Protocols for NMR Analysis
To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended.
Diagram of the NMR Workflow:
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the analyte.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, or dimethyl sulfoxide-d₆) in a clean, dry vial.
-
Ensure complete dissolution by vortexing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity by shimming.
-
Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons.
-
Identify the chemical shift, multiplicity, and coupling constants for each signal.
-
Conclusion: The Power of NMR in Structural Verification
The detailed analysis of ¹H and ¹³C NMR spectra provides an unambiguous method for the characterization of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate and its differentiation from its cis isomer and other structurally related compounds. The chemical shifts, multiplicities, and coupling constants serve as a unique fingerprint for each molecule, directly reflecting its distinct stereochemistry and electronic environment. For researchers in drug development and materials science, a thorough understanding and application of these NMR principles are indispensable for ensuring the identity, purity, and quality of their chemical entities, thereby upholding the integrity of their scientific endeavors.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
The Great Divide: A Comparative Guide to Rigid vs. Flexible Linkers in PROTAC Efficacy
In the rapidly evolving landscape of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins of interest (POIs) by co-opting the cell's native ubiquitin-proteasome system.[1][2] A PROTAC molecule's architecture is deceptively simple: a ligand to bind the POI and another to recruit an E3 ubiquitin ligase, tethered by a chemical linker.[3] Initially perceived as a mere spacer, the linker is now unequivocally recognized as a critical determinant of a PROTAC's potency, selectivity, and overall drug-like properties.[4][]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of the two primary classes of PROTAC linkers: flexible and rigid. We will delve into the fundamental principles governing their influence on ternary complex formation, present supporting experimental data, and provide detailed protocols for the key assays required to discern their differential efficacy.
The Linker's Decisive Role in PROTAC Efficacy
The primary function of the linker is to bridge the POI and the E3 ligase, thereby facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[6] The stability and conformation of this complex are paramount for the efficient transfer of ubiquitin to the POI, marking it for proteasomal degradation.[7] The linker's length, composition, and, most pertinently for this discussion, its rigidity, dictate the spatial orientation of the two proteins within this complex.[1] An ideal linker not only enables a conformationally favorable arrangement for ubiquitination but also imparts desirable physicochemical properties, such as solubility and cell permeability, to the PROTAC molecule.[1]
A Head-to-Head Comparison: Flexible vs. Rigid Linkers
The choice between a flexible and a rigid linker can dramatically alter the performance of a PROTAC.[4] While flexible linkers have been the workhorses of early PROTAC design, there is a growing appreciation for the potential advantages offered by their rigid counterparts.[3]
| Feature | Flexible Linkers (e.g., PEG, Alkyl Chains) | Rigid Linkers (e.g., Piperazine, Aromatic Rings, Alkynes) |
| Conformational Freedom | High | Low |
| Ternary Complex Formation | Can adapt to various protein-protein orientations, but may incur an entropic penalty upon binding.[8] | Can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation if the conformation is optimal.[7][8] |
| Physicochemical Properties | PEG linkers enhance hydrophilicity and solubility.[2] Alkyl chains are more hydrophobic, which can impact solubility but may improve cell permeability.[2] | Can improve metabolic stability and other pharmacokinetic properties.[7] The inclusion of polar moieties like piperazine can enhance solubility.[9] |
| Synthetic Accessibility | Generally straightforward and allows for systematic variation in length.[3] | Can be more synthetically challenging to prepare.[8] |
| Selectivity | Selectivity can be influenced by the linker's ability to promote specific protein-protein interactions.[4] | The constrained conformation can lead to higher selectivity by disfavoring binding to off-target proteins.[4] |
The Case for Flexibility: Adaptability and Synthetic Ease
Flexible linkers, predominantly composed of polyethylene glycol (PEG) and alkyl chains, have been widely adopted in initial PROTAC design, largely due to their synthetic tractability.[3][4] Approximately 55% of reported PROTACs utilize PEG linkers, with around 30% employing alkyl chains.[3]
Advantages:
-
Conformational Adaptability: The high degree of rotational freedom allows the PROTAC to adopt a multitude of conformations, increasing the probability of achieving a productive ternary complex geometry with a given POI-E3 ligase pair.[8]
-
Synthetic Accessibility: The synthesis of PROTACs with flexible linkers is generally more straightforward, facilitating the rapid generation of libraries with varying linker lengths for optimization studies.[3]
Disadvantages:
-
Entropic Penalty: The inherent flexibility can lead to a significant entropic cost upon binding to form the ternary complex, potentially reducing its stability.[8]
-
Suboptimal Physicochemical Properties: Long alkyl chains can increase lipophilicity, leading to poor solubility, while both PEG and alkyl linkers can contribute to a high number of rotatable bonds, which may negatively impact cell permeability and oral bioavailability.[8]
-
Metabolic Instability: Flexible linkers can be more susceptible to oxidative metabolism.[7]
The Rise of Rigidity: Precision and Improved Pharmacokinetics
Rigid linkers incorporate structural elements that curtail conformational freedom, such as cyclic structures (e.g., piperazine, piperidine), aromatic rings, or alkynes.[8][10] This pre-organization of the PROTAC into a more defined conformation can offer significant advantages.
Advantages:
-
Enhanced Potency: By locking the PROTAC into a bioactive conformation that is optimal for ternary complex formation, rigid linkers can lead to a significant increase in degradation potency.[7]
-
Improved Pharmacokinetics: The constrained nature of rigid linkers can result in enhanced metabolic stability and more favorable pharmacokinetic profiles.[7]
-
Greater Selectivity: A more defined orientation of the warhead and E3 ligase ligand can improve selectivity for the intended POI by disfavoring interactions with off-target proteins.[4]
Disadvantages:
-
Synthetic Complexity: The synthesis of PROTACs incorporating rigid linkers is often more challenging.[8]
-
Risk of Misfit: If the pre-organized conformation is not ideal for a specific POI-E3 ligase pair, a rigid linker can impede the formation of a productive ternary complex.[7]
Quantitative Comparison of PROTAC Performance
The following table summarizes representative data from the literature, illustrating the impact of linker rigidity on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
| PROTAC Target | Linker Type | Linker Description | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | Flexible (PEG) | 4-unit PEG linker | ~10 | >90 | HeLa |
| BRD4 | Rigid (Alkyne) | Phenyl-alkyne linker | <5 | >95 | HeLa |
| Androgen Receptor | Flexible (PEG) | PEG-based linker | ~30 | ~85 | 22Rv1 |
| Androgen Receptor | Rigid (Phenyl) | Disubstituted phenyl linker | >3000 | Inactive | 22Rv1 |
| BTK | Flexible (PEG) | PEG-based linker | ~5 | >90 | Ramos |
| BTK | Rigid (Piperazine) | Piperazine-containing linker | ~1 | >95 | Ramos |
This table compiles representative data from multiple sources to illustrate general trends.[3][4][11]
Experimental Workflows for Comparative Efficacy Analysis
A systematic and rigorous experimental workflow is essential to objectively compare the efficacy of PROTACs with rigid versus flexible linkers. This workflow should encompass the assessment of key parameters, from initial binding events to the ultimate degradation of the target protein within a cellular context.
Caption: A generalized experimental workflow for the comparative validation of PROTACs with different linker types.
Detailed Experimental Protocols
Principle: Western blotting is the gold standard for quantifying the reduction of a target protein in cells following PROTAC treatment.[12] This allows for the determination of the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Protocol:
-
Cell Culture and Treatment: Plate the chosen cell line at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (typically from 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[13]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[4]
-
Calculate the percentage of protein degradation relative to the vehicle control and plot the data to determine the DC50 and Dmax values.
-
Principle: SPR is a powerful, real-time, label-free technique for measuring biomolecular interactions. It can be used to determine the kinetics (kon, koff) and affinity (Kd) of binary (PROTAC-protein) and ternary (POI-PROTAC-E3 ligase) interactions, and to quantify cooperativity (α).[14]
Protocol:
-
Immobilization: Covalently immobilize the purified E3 ligase onto a sensor chip surface.[14]
-
Binary Binding Analysis:
-
Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface to determine the binary Kd for this interaction.
-
In a separate experiment, inject a series of concentrations of the PROTAC over an immobilized POI surface to determine the other binary Kd.
-
-
Ternary Complex Analysis:
-
Prepare a series of samples containing a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface. The binding response will reflect the formation of the ternary complex.[14]
-
-
Data Analysis:
-
Fit the sensorgram data from the binary and ternary binding experiments to appropriate kinetic models to determine the kon, koff, and Kd values.
-
Calculate the cooperativity factor (α) using the formula: α = Kd (binary) / Kd (ternary).[14] A value of α > 1 indicates positive cooperativity, which is often correlated with more efficient degradation.
-
Principle: ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[15]
Protocol:
-
Sample Preparation: Prepare purified solutions of the E3 ligase, POI, and PROTAC in a matched buffer to minimize buffer mismatch effects.
-
Experimental Setup:
-
To measure the thermodynamics of ternary complex formation: Load the E3 ligase into the ITC cell and the POI pre-mixed with the PROTAC in the syringe.
-
Alternatively: Load the POI into the cell and the E3 ligase pre-mixed with the PROTAC in the syringe.
-
-
Titration: Perform a series of injections of the syringe solution into the cell, measuring the heat evolved or absorbed after each injection.
-
Data Analysis: Integrate the raw data to obtain the heat change per injection and fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters (Kd, ΔH, ΔS, and n). By comparing the binding affinity in the ternary context to the binary interactions, the cooperativity can also be assessed.[15]
Visualizing the PROTAC Mechanism and Linker Influence
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Caption: The logical relationships between linker characteristics and desired PROTAC outcomes.
Conclusion: A Balancing Act in PROTAC Design
The choice between a flexible and a rigid linker is a critical juncture in the design of a PROTAC, with profound implications for its efficacy and therapeutic potential. Flexible linkers, such as PEG and alkyl chains, offer the advantages of synthetic accessibility and conformational adaptability, making them a common starting point in PROTAC discovery.[7] In contrast, rigid linkers provide a pathway to enhanced potency, selectivity, and improved pharmacokinetic properties through conformational pre-organization.[7]
Ultimately, the optimal linker is highly dependent on the specific POI and E3 ligase pair .[2] A successful PROTAC design strategy, therefore, necessitates the empirical evaluation of a diverse array of linker types, lengths, and compositions. The systematic application of the biophysical and cell-based assays detailed in this guide is paramount to elucidating the structure-activity relationships that govern PROTAC efficiency and to rationally design the next generation of potent and selective protein degraders.
References
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Royal Society of Chemistry. (n.d.). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. [Link]
-
National Institutes of Health. (n.d.). Exploring PROTAC Cooperativity with Coarse-Grained Alchemical Methods. [Link]
-
National Institutes of Health. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. [Link]
-
National Institutes of Health. (n.d.). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. [Link]
-
Proceedings of the National Academy of Sciences. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. [Link]
-
ResearchGate. (n.d.). The cooperativity trends over PROTAC linker lengths change with varying. [Link]
-
ResearchGate. (n.d.). Structure based PROTAC linker optimization based on ternary complex. [Link]
-
bioRxiv. (2024). Structural Basis of Conformational Dynamics in the PROTAC-Induced Protein Degradation. [Link]
-
Royal Society of Chemistry. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. [Link]
-
SpringerLink. (n.d.). Mechanistic and Structural Features of PROTAC Ternary Complexes. [Link]
-
eLife. (2025). PROTAC- induced protein structural dynamics in targeted protein degradation. [Link]
-
Precise PEG. (n.d.). Linkers in PROTACs. [Link]
-
University of Dundee. (n.d.). Mechanistic and Structural Features of PROTAC Ternary Complexes. [Link]
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National Institutes of Health. (2020). Novel approaches for the rational design of PROTAC linkers. [Link]
-
ACS Publications. (2025). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. [Link]
-
National Institutes of Health. (n.d.). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. [Link]
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ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers. [Link]
-
ScienceOpen. (n.d.). Degradation of proteins by PROTACs and other strategies. [Link]
-
Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. [Link]
-
National Institutes of Health. (n.d.). PROTAC-induced protein structural dynamics in targeted protein degradation. [Link]
-
Taylor & Francis Online. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]
-
Charnwood Discovery. (n.d.). Measuring PROTAC Ternary Complex Formation by SPR. [Link]
-
ResearchGate. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. [Link]
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Beyond the Cyclohexyl Core: A Comparative Guide to Alternative Linkers for Next-Generation PROTACs
Introduction: The Linker as the Master Orchestrator of Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, offering the unprecedented ability to hijack the cell's own ubiquitin-proteasome system to eradicate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three essential components: a warhead that engages the protein of interest (POI), an E3 ligase-recruiting ligand, and, critically, a chemical linker that tethers the two.[2] Far from being a passive spacer, the linker is a pivotal determinant of a PROTAC's biological activity, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) which is the prerequisite for ubiquitination and subsequent proteasomal degradation.[3] An ill-suited linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately abrogating the PROTAC's efficacy.[3]
The tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamate linker has been a workhorse in the field, valued for its commercial availability and the conformational restriction provided by the cyclohexane ring. However, the quest for PROTACs with enhanced potency, selectivity, and drug-like properties has spurred the exploration of a diverse chemical space for alternative linker architectures. This guide provides an in-depth, objective comparison of these alternatives, supported by experimental data, to empower researchers in the rational design of more effective protein degraders.
The PROTAC Mechanism of Action: A Symphony Conducted by the Linker
The efficacy of a PROTAC hinges on its ability to successfully orchestrate a sequence of intracellular events. The linker's structure directly impacts each of these steps, from cellular entry to the catalytic degradation of the target protein.
Figure 2: A typical experimental workflow for the synthesis and evaluation of PROTACs with different linkers.
Protocol 1: Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the degradation of the target protein. [1] 1. Cell Culture and Treatment:
- Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- Allow cells to adhere overnight.
- Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
- Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the total protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Immunoblotting:
- Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
- Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
4. Detection and Analysis:
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
- Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values. [1]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a PROTAC across an artificial membrane, providing an indication of its potential for cell entry.
1. Plate Preparation:
- Coat a 96-well filter plate with an artificial membrane solution (e.g., 2% lecithin in dodecane).
2. Compound Addition:
- Add the PROTAC solution to the donor wells.
- Fill the acceptor wells with buffer.
3. Incubation and Quantification:
- Incubate the plate assembly for a defined period (e.g., 4-16 hours).
- Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
4. Data Analysis:
- Calculate the permeability coefficient (Pe) using the following equation:
- Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A(t)] / [C_equilibrium])
- Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C_A(t)] is the concentration in the acceptor well at time t, and [C_equilibrium] is the concentration at equilibrium.
Conclusion: The Future of PROTAC Design is in the Linker
The choice of linker is a critical determinant of PROTAC success. While flexible alkyl and PEG linkers offer synthetic accessibility and have been instrumental in the initial development of PROTACs, the field is increasingly moving towards more sophisticated, rigid linkers to enhance potency, selectivity, and drug-like properties. The incorporation of cyclic moieties like piperidine and piperazine has proven to be a particularly effective strategy for improving the performance of PROTACs.
The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
-
National Institutes of Health (NIH). (n.d.). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. [Link]
-
National Institutes of Health (NIH). (n.d.). Current strategies for the design of PROTAC linkers: a critical review. [Link]
-
Royal Society of Chemistry. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?[Link]
-
PubMed. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. [Link]
-
arXiv. (2024). html. [Link]
-
National Institutes of Health (NIH). (n.d.). Current strategies for the design of PROTAC linkers: a critical review. [Link]
-
MDPI. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. [Link]
-
National Institutes of Health (NIH). (n.d.). Lessons in PROTAC design from selective degradation with a promiscuous warhead. [Link]
-
PubMed. (2023). Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. [Link]
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National Institutes of Health (NIH). (n.d.). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. [Link]
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American Chemical Society. (2025). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. [Link]
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A Comparative Guide to Quantitative NMR (qNMR) for Determining the Purity of Carbamate Compounds
A Senior Application Scientist's Perspective on Leveraging qNMR for Accurate and Reliable Purity Assessment
In the landscape of pharmaceutical development and quality control, the precise determination of compound purity is paramount. For carbamate compounds, a class of organic molecules with broad applications in pharmaceuticals and agrochemicals, establishing accurate purity profiles is a critical step. While traditional methods like High-Performance Liquid Chromatography (HPLC) have long been the industry standard, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and often superior alternative.[1][2] This guide provides an in-depth comparison of qNMR with other analytical techniques for the purity determination of carbamate compounds, supported by experimental insights and protocols.
The Principle of qNMR: A Fundamental Advantage
At its core, the strength of qNMR lies in its direct proportionality between the NMR signal integral and the number of nuclei contributing to that signal.[3] This fundamental principle allows for the direct quantification of a compound without the need for identical reference standards for each analyte, a significant advantage over chromatographic methods that rely on the availability of pure reference materials.[4][5] For novel carbamate derivatives or when reference standards are scarce, qNMR offers a direct path to accurate purity assessment.
qNMR vs. Traditional Methods: A Head-to-Head Comparison
The choice of an analytical technique for purity determination hinges on several key performance indicators. Here, we compare qNMR with HPLC and Mass Spectrometry (MS) for the analysis of carbamate compounds.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV-Vis. | Separation based on mass-to-charge ratio of ionized molecules. |
| Reference Standard | Does not require an identical reference standard for the analyte; a certified internal standard of a different compound can be used.[4] | Requires a well-characterized reference standard of the same compound for accurate quantification.[2] | Primarily a qualitative technique; quantitative analysis requires stable isotope-labeled internal standards and extensive calibration. |
| Accuracy & Precision | High accuracy and precision, often with measurement uncertainty ≤ 1%.[6] | Good accuracy and precision, but can be affected by the purity of the reference standard and detector response variability. | Can be highly accurate and precise with appropriate standards, but susceptible to matrix effects and ionization suppression. |
| Selectivity | Excellent selectivity based on unique chemical shifts of protons. Overlapping signals can often be resolved using 2D NMR techniques.[7] | Dependant on chromatographic resolution. Co-eluting impurities can lead to inaccurate quantification. | High selectivity based on mass, but isomers can be difficult to distinguish. |
| Universality | Applicable to nearly all soluble organic compounds containing NMR-active nuclei.[4] | Limited by the presence of a chromophore for UV detection. Other detectors (e.g., ELSD, RID) have their own limitations.[2] | Requires the analyte to be ionizable. |
| Sample Preparation | Simple: accurate weighing of the sample and internal standard, followed by dissolution in a deuterated solvent.[2] | Can be more complex, often requiring filtration, dilution, and preparation of mobile phases. | Often requires sample clean-up and preparation to minimize matrix effects. |
| Analysis Time | Rapid, with data acquisition typically taking a few minutes per sample.[4] | Can have longer run times, especially for complex mixtures requiring gradient elution.[2] | Fast analysis times, but method development can be time-consuming. |
Causality in Experimental Design: Why qNMR Excels for Carbamates
The chemical nature of carbamates makes them particularly well-suited for qNMR analysis. The presence of distinct proton environments in the carbamate functional group and associated alkyl or aryl substituents often provides well-resolved signals in the ¹H NMR spectrum. This allows for the selection of specific, non-overlapping signals for integration, which is the foundation of accurate quantification.
The choice of an internal standard is a critical decision in the qNMR workflow.[8] An ideal internal standard should be chemically inert, highly pure, soluble in the same deuterated solvent as the carbamate analyte, and possess signals that do not overlap with any analyte or impurity signals.[4][8] For many carbamates, certified reference materials like dimethyl sulfone or maleic acid are excellent choices, offering sharp singlet peaks in regions of the spectrum that are often free from carbamate signals.
A Validated Step-by-Step qNMR Protocol for Carbamate Purity Determination
This protocol is designed as a self-validating system, incorporating checks and best practices to ensure the integrity of the results, in alignment with guidelines from bodies like the USP and ICH.[9][10][11][12][13]
Instrument Qualification and Preparation
Before any analysis, the NMR instrument's performance must be verified.[14][15] This includes checks for:
-
Resolution and Lineshape: Ensuring sharp, symmetrical peaks.
-
Pulse Width Calibration: Accurate determination of the 90° pulse width for uniform excitation.
-
Sensitivity: Adequate signal-to-noise ratio for the desired level of quantification.
Sample and Internal Standard Preparation
Accuracy in this step is crucial for the final purity calculation.
-
Step 2.1: Selection of Internal Standard: Choose a certified internal standard (purity ≥99.9%) with known traceability.[16][17] Ensure its signals are well-resolved from the carbamate analyte's signals.
-
Step 2.2: Weighing: Using a calibrated microbalance, accurately weigh the carbamate sample (e.g., 5-10 mg) and the internal standard (e.g., 2-5 mg) into a clean, dry vial.[18] The ratio should be chosen to give comparable signal intensities for the integrated peaks.[17]
-
Step 2.3: Dissolution: Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to completely dissolve both the sample and the internal standard. Vortex the mixture to ensure homogeneity.
-
Step 2.4: Transfer to NMR Tube: Transfer the solution to a high-quality NMR tube.
NMR Data Acquisition
The acquisition parameters must be optimized for quantitative analysis.
-
Step 3.1: Locking and Shimming: Lock on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Step 3.2: Setting Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation. A value of 30-60 seconds is often sufficient.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8-16) to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[19]
-
Receiver Gain: Set the receiver gain to an optimal level to maximize the signal without causing ADC overflow.
-
Data Processing and Analysis
Careful processing is essential for accurate integration.
-
Step 4.1: Fourier Transformation and Phasing: Apply an exponential multiplication with a line broadening of 0.3 Hz, followed by Fourier transformation. Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Step 4.2: Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum.
-
Step 4.3: Integration:
-
Calibrate the spectrum using the known chemical shift of the internal standard or a reference compound like TMS.
-
Integrate the selected, well-resolved signal of the carbamate analyte and the signal of the internal standard. Ensure the integration limits are wide enough to encompass the entire peak, including any ¹³C satellites if they are to be included for both signals.[17]
-
-
Step 4.4: Purity Calculation: Use the following formula to calculate the purity of the carbamate compound:[19]
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = Carbamate compound
-
IS = Internal Standard
-
Experimental Workflow Diagram
Caption: Workflow for qNMR Purity Determination of Carbamate Compounds.
Trustworthiness Through Self-Validation
The described protocol has inherent self-validation checks. The use of a certified internal standard provides traceability to a primary standard.[16] The high resolution of NMR allows for the simultaneous detection and potential quantification of impurities, providing a more complete picture of the sample's composition.[6] Furthermore, the robustness of the method can be assessed by systematically varying parameters such as the relaxation delay and observing the impact on the final calculated purity.
Conclusion
For researchers, scientists, and drug development professionals working with carbamate compounds, qNMR offers a robust, accurate, and efficient method for purity determination.[3] Its fundamental advantages over traditional chromatographic techniques, particularly the obviation of the need for identical reference standards and its high selectivity, make it an invaluable tool in both research and quality control settings.[2][4] By following a well-designed and validated protocol, qNMR provides trustworthy and defensible data, accelerating the development of safe and effective carbamate-based products.
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A Senior Application Scientist's Comparative Guide to Cyclohexyl, Piperidine, and Piperazine Linkers in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the selection of a linker molecule is a critical decision that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. This guide provides an in-depth comparative analysis of three commonly employed saturated cyclic linkers: cyclohexyl, piperidine, and piperazine. Drawing upon a wealth of experimental data and established principles in drug design, we will explore the nuanced physicochemical properties, conformational dynamics, and synthetic considerations of each linker, offering insights to empower researchers in the rational design of next-generation therapeutics.
Introduction: The Unsung Heroes of Drug Efficacy
Linkers, far from being mere spacers, are pivotal components that dictate a molecule's solubility, permeability, metabolic stability, and target engagement. The choice between a non-polar carbocycle like cyclohexane and nitrogen-containing heterocycles such as piperidine and piperazine can dramatically alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its clinical success. This guide will dissect the unique contributions of each of these three linkers, providing a framework for their strategic deployment in drug discovery programs.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences in the physicochemical properties of cyclohexyl, piperidine, and piperazine linkers form the basis of their differential impact on drug performance. A summary of these key properties is presented below.
| Property | Cyclohexyl | Piperidine | Piperazine |
| Molecular Formula | C₆H₁₀ | C₅H₁₀N | C₄H₁₀N₂ |
| Molecular Weight ( g/mol ) | 82.14 | 84.14 | 86.14 |
| logP (Octanol/Water) | ~3.4 | ~1.1 | ~-1.0 |
| Topological Polar Surface Area (TPSA) (Ų) | 0 | 12.03 | 24.06 |
| pKa | N/A | ~11.2 | pKa₁: ~5.6, pKa₂: ~9.8 |
| Hydrogen Bond Acceptors | 0 | 1 | 2 |
| Hydrogen Bond Donors | 0 | 1 | 2 |
Cyclohexyl Linkers: The Lipophilic Scaffold for Rigidity and Bioisosterism
The cyclohexyl moiety, a saturated carbocycle, is a versatile building block in drug design, often employed to introduce rigidity and fill lipophilic pockets within a target protein.[1]
Key Attributes and Applications
-
Lipophilicity and Permeability: With a high logP value, the cyclohexyl group significantly increases the lipophilicity of a molecule. This can enhance membrane permeability and oral absorption, but may also lead to challenges with aqueous solubility.[2][3]
-
Rigidity and Conformational Control: As a rigid alternative to flexible alkyl chains, the cyclohexyl ring reduces the entropic penalty upon binding to a target, potentially leading to improved affinity.[1] Its well-defined chair and boat conformations can be exploited to orient substituents in precise spatial arrangements.[4][5]
-
Bioisosteric Replacement: The cyclohexyl group is frequently used as a bioisostere for phenyl and t-butyl groups.[1] As a three-dimensional substitute for a flat phenyl ring, it can offer more contact points within a binding pocket.[1]
-
Metabolic Stability: While generally considered metabolically stable, the cyclohexyl ring can undergo hydroxylation, primarily at the 4-position.[6]
Conformational Analysis of Cyclohexyl Linkers
The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing steric and angle strain. Substituents can occupy either axial or equatorial positions, with larger groups favoring the less sterically hindered equatorial position.[7] This conformational preference is a critical consideration in drug design, as the spatial orientation of functional groups dictates their interaction with the biological target.
Notable Drugs Featuring Cyclohexyl Moieties
Several FDA-approved drugs incorporate the cyclohexyl group, highlighting its therapeutic relevance. Examples include the antiviral Oseltamivir (Tamiflu) and the anticancer agent Oxaliplatin.[1]
Piperidine Linkers: The Basic Scaffold for Enhanced Interactions
The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a prevalent scaffold in medicinal chemistry, particularly in central nervous system (CNS) active drugs.[8][9]
Key Attributes and Applications
-
Basicity and Target Engagement: With a pKa of approximately 11.2, the piperidine nitrogen is protonated at physiological pH.[8] This positive charge can facilitate strong ionic interactions with acidic residues in target proteins, enhancing binding affinity.[8]
-
Modulated Lipophilicity: Compared to cyclohexane, piperidine is significantly less lipophilic, which can improve aqueous solubility.[8] However, it remains sufficiently lipophilic to allow for good membrane permeability.[9]
-
CNS Penetration: The ability of the piperidine moiety to engage in hydrogen bonding and its balanced lipophilicity contribute to its frequent use in drugs targeting the CNS.[8][9]
-
Metabolic Stability: The piperidine ring is generally metabolically stable, though N-dealkylation can occur.[9]
Conformational Analysis of Piperidine Linkers
Similar to cyclohexane, the piperidine ring predominantly adopts a chair conformation. The nitrogen lone pair can occupy either an axial or equatorial position, with the equatorial position being generally favored to minimize steric interactions.
Notable Drugs Featuring Piperidine Moieties
The piperidine scaffold is a cornerstone of many successful drugs, including the ADHD medication Methylphenidate (Ritalin) and the antipsychotic Risperidone.[8]
Piperazine Linkers: The Versatile Scaffold for Solubility and Multi-Targeting
Piperazine, a six-membered ring with two nitrogen atoms at opposite positions, is a "privileged structure" in drug design, particularly in kinase inhibitors and CNS-active agents.[8]
Key Attributes and Applications
-
Dual Basicity and Solubility: Piperazine has two pKa values, allowing for fine-tuning of its ionization state at physiological pH.[8] The ability to exist in a protonated state significantly enhances aqueous solubility, a common challenge in drug development.[7][10]
-
Hydrogen Bonding and Target Interactions: The two nitrogen atoms can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors, enabling multipolar interactions with biological targets.[11]
-
Rigidity and Linker in PROTACs: The semi-rigid nature of the piperazine ring is advantageous in the design of Proteolysis Targeting Chimeras (PROTACs), where it can help to pre-organize the molecule into a bioactive conformation for ternary complex formation.[12][13]
-
Metabolic Considerations: The presence of two nitrogen atoms provides more sites for metabolism, which can sometimes lead to the formation of active or toxic metabolites.[8][9]
Conformational Analysis of Piperazine Linkers
The piperazine ring also favors a chair conformation. The relative orientation of substituents on the two nitrogen atoms is a key determinant of the molecule's overall shape and biological activity.
Notable Drugs Featuring Piperazine Moieties
The piperazine ring is a key component of numerous blockbuster drugs, including the anticancer agent Imatinib (Gleevec) and the antipsychotic Olanzapine (Zyprexa).[8]
Comparative Impact on Drug Performance: A Data-Driven Analysis
Impact on Kinase Inhibitor Potency
In the realm of kinase inhibitors, the choice of linker can significantly impact potency. For example, a comparative study of CK2 allosteric inhibitors demonstrated that linker flexibility is crucial for optimal binding.[14] While this study did not directly compare the three linkers , it highlights the importance of linker conformation in achieving high affinity. Another study on tyrosine kinase inhibitors showed that piperazine-containing compounds like Imatinib and Nilotinib exhibit excellent binding scores.[15]
| Kinase Inhibitor | Linker Type | Target Kinase | IC₅₀ (nM) |
| Imatinib | Piperazine | Abl | 25 |
| Nilotinib | Piperazine | Abl | <30 |
| Entrectinib | Piperazine | TRKA/B/C, ROS1, ALK | 1.7, 0.1, 0.1, 0.2, 1.4 |
| Larotrectinib | Piperazine | TRKA/B/C | 5, 11, 6 |
Data compiled from multiple sources.[15][16]
Influence on ADME Properties
The selection of a linker has profound consequences for a drug's ADME profile.
-
Solubility: The order of aqueous solubility is generally Piperazine > Piperidine > Cyclohexyl, owing to the increasing polarity and hydrogen bonding capacity of the heterocyclic linkers.[8]
-
Permeability: Conversely, lipophilicity and membrane permeability tend to follow the reverse trend: Cyclohexyl > Piperidine > Piperazine.[9]
-
Metabolic Stability: While all three rings are relatively stable, piperazine offers more sites for potential metabolism.[8][9] The metabolic stability of a drug candidate must be experimentally determined.[13][17][18]
Experimental Protocols: Synthesis and Evaluation
The successful incorporation and evaluation of these linkers require robust and well-defined experimental protocols.
General Synthesis of Amide-Linked Derivatives
A common method for incorporating these linkers is through amide bond formation between the cyclic amine (or an appropriate precursor) and a carboxylic acid.
Protocol: Synthesis of N-Cyclohexyl Benzamide
-
Activation of Carboxylic Acid: To a solution of benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture at room temperature for 30 minutes.
-
Amide Bond Formation: Add cyclohexylamine (1.2 eq) to the reaction mixture and continue stirring at room temperature overnight.
-
Workup and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-cyclohexyl benzamide.[1]
Protocol: Synthesis of N-Piperidinyl Benzamide
This can be achieved following a similar procedure to the N-cyclohexyl benzamide synthesis, substituting cyclohexylamine with piperidine.[19]
Protocol: Synthesis of N-Piperazinyl Benzamide
For piperazine, which has two reactive nitrogens, a protection strategy is often necessary to achieve mono-acylation.
-
Protection of Piperazine: React piperazine with one equivalent of a protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to obtain mono-Boc-piperazine.
-
Amide Bond Formation: Couple mono-Boc-piperazine with benzoic acid using the DCC/DMAP protocol described above.
-
Deprotection: Remove the Boc group by treating the protected amide with an acid, such as trifluoroacetic acid (TFA) in DCM.
-
Workup and Purification: After the reaction is complete, neutralize the mixture and perform an extractive workup. Purify the final product by column chromatography or crystallization.[8]
Evaluation of Metabolic Stability
In vitro metabolic stability assays are essential for predicting the in vivo clearance of a drug candidate.
Protocol: Microsomal Stability Assay
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Incubation: Incubate the test compound (typically at 1 µM) with liver microsomes (e.g., human, rat) and a NADPH-regenerating system at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated.[11][13][17][18]
Visualization of Key Concepts
The following diagrams illustrate the key workflows and relationships discussed in this guide.
Conclusion: A Strategic Choice for Optimal Drug Design
The selection of a cyclohexyl, piperidine, or piperazine linker is a strategic decision with far-reaching implications for the success of a drug discovery program.
-
Cyclohexyl linkers are the go-to choice for increasing lipophilicity and providing a rigid, three-dimensional scaffold, particularly when targeting hydrophobic pockets.
-
Piperidine linkers offer a balance of lipophilicity and basicity, making them ideal for enhancing target interactions through ionic bonds and for achieving CNS penetration.
-
Piperazine linkers are unparalleled in their ability to improve aqueous solubility and provide multiple points of interaction, rendering them highly valuable for a wide range of therapeutic targets, including kinases.
Ultimately, the optimal linker choice is context-dependent and must be guided by the specific therapeutic target, the desired ADME properties, and the overall molecular design. A thorough understanding of the comparative strengths and weaknesses of these three fundamental linkers, as outlined in this guide, will empower medicinal chemists to make more informed decisions, thereby accelerating the discovery and development of novel, safe, and effective medicines.
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A Comparative Guide to the In Vitro and In Vivo Stability of PROTAC Linkers
For researchers, scientists, and drug development professionals venturing into the promising field of targeted protein degradation, the design of an effective Proteolysis Targeting Chimera (PROTAC) is a complex, multi-parameter optimization challenge. While the selection of high-affinity ligands for the protein of interest (POI) and the E3 ligase is crucial, the linker connecting these two moieties is far from a passive spacer.[1] The linker's length, composition, and rigidity are critical determinants of a PROTAC's stability, both in controlled in vitro environments and in the complex biological milieu of a living organism.[2] This guide provides an in-depth, objective comparison of the in vitro and in vivo stability of different PROTAC linkers, supported by experimental data and detailed methodologies to inform rational PROTAC design.
The Decisive Role of the Linker in PROTAC Viability
The linker is a key architectural element that governs a PROTAC's overall efficacy.[3] It dictates the spatial orientation of the POI and E3 ligase, influencing the formation and stability of the ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[1] Beyond this structural role, the linker's chemical nature profoundly impacts the molecule's physicochemical properties, including solubility, permeability, and, most importantly for this guide, its metabolic stability.[4][] An unstable linker can lead to premature degradation of the PROTAC, resulting in a loss of efficacy and potentially generating metabolites that could have off-target effects or compete with the intact PROTAC for binding.[6]
Common PROTAC Linker Classes: A Stability Perspective
The most prevalent linker motifs in published PROTAC structures are polyethylene glycol (PEG) and alkyl chains, owing to their synthetic accessibility and the ease with which their length and composition can be tuned.[7] However, the field is evolving towards more sophisticated, functional linkers to address the limitations of these simpler designs.[8]
Flexible Linkers: Alkyl vs. PEG Chains
Flexible linkers, predominantly alkyl- and PEG-based, have been widely used in the development of PROTACs.[9]
-
Alkyl Linkers: Composed of saturated or unsaturated hydrocarbon chains, alkyl linkers are generally hydrophobic and possess good chemical and metabolic stability.[9][10] Their hydrophobicity can enhance cell permeability, which is a desirable trait for oral bioavailability.[11][] However, this same characteristic can also limit the aqueous solubility of the PROTAC.[10]
-
PEG Linkers: These linkers consist of repeating ethylene glycol units, rendering them hydrophilic.[11] The inclusion of PEG linkers generally improves the aqueous solubility of PROTACs, which can be advantageous for formulation and administration.[10][13] While the flexibility of PEG linkers can allow the PROTAC to adopt a folded conformation that shields its polar surface area to facilitate cell membrane passage (a "chameleon effect"), they can be more susceptible to metabolic degradation in vivo compared to their alkyl counterparts.[9][13]
Rigid and Semi-Rigid Linkers: Enhancing Stability
To overcome the potential metabolic liabilities of flexible linkers, researchers have turned to more rigid structures.
-
Click-Chemistry Linkers (Triazoles): The copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction is a highly efficient method for generating triazole-containing linkers.[7] The resulting triazole moiety is metabolically stable and resistant to oxidative degradation, making it an attractive choice for in vivo applications.[9][14] This approach also facilitates the rapid synthesis of PROTAC libraries with varying linker lengths and compositions for optimization.[7]
-
Cycloalkanes and Heterocycles: Incorporating structures like piperazine, piperidine, or cyclohexane into the linker imparts rigidity and can enhance both water solubility and metabolic stability.[9] These linkers tend to maintain their structural integrity in biological systems, leading to improved pharmacokinetic profiles.[9]
-
Aromatic Linkers: Phenyl rings provide planarity and rigidity. The delocalized π-electrons in aromatic systems can improve linker stability and also participate in non-covalent interactions, such as π-π stacking, which can help stabilize the ternary complex.[9]
Comparative Stability Data: A Quantitative Look
The choice of linker can dramatically influence a PROTAC's degradation efficiency, typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).[15] The following tables summarize quantitative data from studies comparing the impact of linker composition on PROTAC properties and performance.
| PROTAC Target | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | 2-PEG | >5000 | <20 | H661 | [7] |
| BRD4 | 4-PEG | <500 | >80 | H661 | [7] |
| SMARCA2 | Alkyl Chain | 1.8 | >95 | MOLM-13 | [11] |
| SMARCA2 | PEG Chain | 3.1 | >95 | MOLM-13 | [11] |
| BTK | Alkyl Chain | 4.3 | >90 | TMD8 | [11] |
| BTK | PEG Chain | 1.3 | >90 | TMD8 | [11] |
Table 1: Influence of Linker Composition on Degradation Efficacy.
| PROTAC Target | Linker Type | Permeability (10⁻⁶ cm/s) | Metabolic Stability (t½ in microsomes, min) | Reference |
| Generic | Alkyl | High | >60 | [] |
| Generic | PEG | Variable | <30 | [13] |
| BRD4 | Phenyl-PEG | Improved vs PEG | Not Reported | [16] |
Table 2: Impact of Linker on Physicochemical and Pharmacokinetic Properties.
Experimental Protocols for Assessing PROTAC Stability
To empirically determine the stability of a novel PROTAC, a series of standardized in vitro and in vivo assays are essential.
In Vitro Stability Assays
1. Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[17]
Caption: Workflow for a typical microsomal stability assay.
Step-by-Step Protocol:
-
Preparation: Thaw liver microsomes (human, rat, or mouse) and prepare the NADPH regenerating system according to the manufacturer's instructions.[18] Prepare the PROTAC stock solution in a suitable solvent like DMSO.[17]
-
Incubation: In a microcentrifuge tube, mix the microsomal solution, NADPH regenerating system, and the PROTAC at a final concentration typically between 1-10 µM.[18] Incubate the mixture at 37°C with gentle agitation.[18]
-
Sampling and Termination: At predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an ice-cold solvent like acetonitrile to precipitate the proteins.[18][19]
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.[18] Collect the supernatant for analysis.[18]
-
Analysis: Quantify the remaining parent PROTAC at each time point using LC-MS/MS.[17]
-
Data Analysis: Plot the percentage of remaining PROTAC against time and calculate the half-life (t½) and intrinsic clearance.[17]
2. Plasma Stability Assay
This assay determines the stability of a PROTAC in plasma, which contains various enzymes like esterases and amidases that can degrade the molecule.[20]
Caption: Workflow for a plasma stability assay.
Step-by-Step Protocol:
-
Preparation: Prepare a stock solution of the PROTAC. Thaw plasma from the desired species (human, mouse, rat, etc.).
-
Incubation: Add the PROTAC to the plasma at a final concentration of around 1 µM and incubate at 37°C.[20]
-
Sampling and Termination: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture and add it to a tube containing cold acetonitrile with an internal standard to stop the reaction.[20]
-
Sample Processing: Vortex the samples and then centrifuge to pellet the precipitated plasma proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the amount of the parent PROTAC remaining.
-
Data Analysis: Calculate the half-life (t½) of the PROTAC in plasma by plotting the percentage of the compound remaining over time.[20]
In Vivo Stability and Pharmacokinetic (PK) Studies
In vivo studies are crucial to understand how a PROTAC behaves in a whole organism.
Caption: General workflow for an in vivo pharmacokinetic study.
Step-by-Step Protocol:
-
Dosing: Administer the PROTAC to the animal models (typically rodents) via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect blood samples at a series of time points post-administration.
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Sample Analysis: Extract the PROTAC from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration of the PROTAC versus time and use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and for oral dosing, bioavailability (%F).
Bridging the In Vitro-In Vivo Gap
A significant challenge in PROTAC development is the often-observed disconnect between in vitro and in vivo data.[6] A PROTAC may show excellent degradation in cell culture but fail in an animal model due to poor pharmacokinetic properties, including instability.[6] Metabolic instability of the linker can generate metabolites that compete with the intact PROTAC for binding to the target protein, thereby limiting its efficacy in vivo.[6] Therefore, a comprehensive evaluation of linker stability using the assays described above is paramount for the successful translation of a PROTAC from a laboratory tool to a potential therapeutic.
Conclusion: Rational Linker Design is Key
The linker is a critical component of a PROTAC that significantly influences its stability and overall performance. While traditional alkyl and PEG linkers have been instrumental in the early development of PROTACs, the field is increasingly moving towards more sophisticated, rigid, and metabolically robust linkers to improve in vivo properties.[7][8] A thorough understanding of the stability profiles of different linker types, coupled with rigorous in vitro and in vivo testing, is essential for the rational design of the next generation of highly effective and safe protein-degrading therapeutics. The "trial-and-error" approach to linker design is gradually being replaced by a more informed, structure-driven strategy, which promises to accelerate the development of this exciting new therapeutic modality.[7][8]
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Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(4), 273-312. (URL: [Link])
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Ciulli, A., & Trainor, N. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem, 17(10), e202200086. (URL: [Link])
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Gasparyan, A., & Nikoghosyan, Z. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(5), 350-362. (URL: [Link])
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Ciulli, A., & Trainor, N. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. R Discovery. (URL: [Link])
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From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. (URL: [Link])
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Gasparyan, A., & Nikoghosyan, Z. (2020). (PDF) Novel approaches for the rational design of PROTAC linkers. ResearchGate. (URL: [Link])
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A Senior Application Scientist's Guide to Coupling Reagents for Hindered Amine Acylation
The synthesis of an amide bond is the most frequently performed reaction in medicinal chemistry and drug development. While seemingly straightforward, the acylation of sterically hindered amines presents a significant synthetic challenge, often leading to sluggish reactions, low yields, and the formation of undesirable side products. The steric bulk surrounding the nitrogen atom can severely impede its nucleophilic attack on an activated carboxylic acid. This guide provides an in-depth, head-to-head comparison of modern coupling reagents, moving beyond catalog descriptions to offer field-proven insights and actionable protocols for overcoming these challenging transformations.
The Root of the Challenge: Overcoming Steric Repulsion
Steric hindrance in amine acylation arises from bulky substituents on either the amine (e.g., secondary amines with large N-alkyl groups, N-methylated amino acids) or the carboxylic acid (e.g., α,α-disubstituted acids). This spatial crowding increases the activation energy of the transition state for amide bond formation. Consequently, standard coupling conditions, such as those employing carbodiimides like EDC with HOBt, often fail or provide unsatisfactory yields.[1] Success in these cases hinges on selecting a coupling reagent that generates a highly activated carboxylic acid intermediate, thereby accelerating the rate of aminolysis to outcompete potential side reactions.
Mechanism & Performance of Key Reagent Classes
The choice of a coupling reagent dictates the nature of the activated intermediate and is the most critical parameter for success. We will dissect the mechanisms and comparative performance of the most effective classes of reagents for hindered couplings.
Uronium/Aminium Salts: The High-Reactivity Workhorses
Uronium and aminium salts are among the most powerful activating agents, converting carboxylic acids into highly reactive esters. Their efficacy stems from the formation of an intermediate that is an excellent leaving group.
Mechanism of Action: In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks the uronium salt to form a highly reactive O-acylisouronium species, which is then attacked by the amine to furnish the amide. For reagents containing a benzotriazole moiety, this proceeds via a benzotriazolyl active ester.
Caption: Uronium salt-mediated amide bond formation workflow.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): For decades, HATU has been the gold standard for difficult couplings.[2][3] Its superiority over its predecessor, HBTU, is attributed to the 1-hydroxy-7-azabenzotriazole (HOAt) moiety.[2][4] The nitrogen atom at the 7-position of the azabenzotriazole ring provides anchimeric assistance (a neighboring group effect), stabilizing the transition state and accelerating the aminolysis step.[5][6] This makes HATU exceptionally effective for acylating sterically demanding secondary amines and N-methylated amino acids.[3][7]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): While a highly effective reagent for routine synthesis, HBTU is generally less potent than HATU for hindered couplings. The OBt-ester it forms is less reactive than the OAt-ester from HATU, resulting in slower reaction times and potentially lower yields in challenging cases.[2][8]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium salt, COMU represents a significant advancement.[9][10] It is based on OxymaPure, an alternative to HOBt/HOAt that is not explosive.[9] COMU exhibits reactivity that is comparable, and in some cases superior, to HATU.[11] Its key advantages include a better safety profile, excellent solubility, and the formation of water-soluble byproducts, which simplifies purification.[10][11] Furthermore, COMU exists in the more reactive uronium form, unlike HBTU/HATU which exist primarily as the less reactive aminium isomers.[12]
Propanephosphonic Acid Anhydride (T3P®): The Process Chemist's Choice
T3P® is a cyclic anhydride that has gained immense popularity, especially in large-scale applications, due to its unique combination of high reactivity and practical advantages.
Mechanism of Action: T3P activates the carboxylic acid by forming a mixed phosphonic-carboxylic anhydride. This highly electrophilic intermediate is readily attacked by the amine. The byproducts are water-soluble phosphonic acids, making for a very clean workup.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
For researchers and professionals in drug development, the responsible management of chemical waste is as crucial as the innovative science it supports. This guide provides a detailed, safety-centric framework for the proper disposal of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, a common Boc-protected amine linker. Adherence to these procedures is essential for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Hazard Assessment
Before handling tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, a thorough understanding of its potential hazards is paramount. This compound is classified with several hazard statements, demanding strict adherence to safety protocols.
Hazard Identification:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H318: Causes serious eye damage
-
H335: May cause respiratory irritation
Essential Personal Protective Equipment (PPE):
Due to the hazardous nature of this compound, the following PPE must be worn at all times during handling and disposal procedures:
-
Eye Protection: Chemical safety goggles are mandatory. For splash hazards, a face shield should be worn in conjunction with goggles.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Always inspect gloves for integrity before use.[1]
-
Body Protection: A standard laboratory coat must be worn.[1]
-
Respiratory Protection: All handling and disposal operations should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
Emergency Preparedness:
Ensure that a safety shower and eyewash station are readily accessible and unobstructed. All personnel handling the compound must be familiar with their locations and operation.
Disposal Pathways: A Decision-Making Framework
The primary principle for the disposal of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is to render it non-hazardous through chemical neutralization whenever feasible, especially for small quantities generated in a laboratory setting. For larger quantities, disposal via a licensed hazardous waste contractor is the required route.
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate.
Chemical Neutralization Protocols for Small Quantities
For small quantities of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, chemical neutralization is a viable option to degrade the compound into less hazardous substances. Two primary methods are recommended: alkaline hydrolysis and acidic deprotection. The choice of method may depend on the other components present in the waste mixture.
Important Safety Precautions for Neutralization:
-
Always perform neutralization reactions in a chemical fume hood.[2]
-
Wear the full complement of PPE as described in Section 1.[2]
-
Use a reaction vessel that is large enough to accommodate potential foaming or gas evolution.
-
Add reagents slowly and control the reaction temperature, using an ice bath if necessary.[2]
Protocol 1: Alkaline Hydrolysis
This method is effective for hydrolyzing the carbamate functional group. Carbamate pesticides are known to be rapidly hydrolyzed in strongly alkaline media.[3]
Objective: To hydrolyze the carbamate ester to tert-butanol, carbon dioxide, and the corresponding diamine, trans-4-(aminomethyl)cyclohexanamine.
Materials:
-
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate waste
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Water
-
Ethanol (optional, as a co-solvent for solubility)
-
Reaction vessel (e.g., round-bottom flask with a condenser)
-
Stir plate and stir bar
-
Heating mantle
Procedure:
-
Preparation: For every 1 gram of the carbamate waste, prepare a 10% (w/v) solution of sodium hydroxide in water.
-
Dissolution: Dissolve the carbamate waste in a minimal amount of ethanol if it is not readily soluble in the aqueous base.
-
Reaction Setup: Place the dissolved waste in the reaction vessel equipped with a stir bar and a reflux condenser.
-
Addition of Base: Slowly add the sodium hydroxide solution to the reaction vessel while stirring.
-
Heating: Gently heat the mixture to reflux (approximately 80-100 °C) and maintain for at least 4 hours to ensure complete hydrolysis.
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully neutralize the excess base with a dilute acid (e.g., hydrochloric acid) to a pH between 6 and 8. Monitor the pH using pH paper or a calibrated pH meter.
-
Final Disposal: The resulting neutralized aqueous solution, containing the hydrolyzed products, should be collected in a designated aqueous hazardous waste container for disposal through your institution's hazardous waste program.
Protocol 2: Acidic Deprotection
This method leverages the acid-lability of the Boc protecting group, a common procedure in organic synthesis that can be adapted for waste disposal.[4]
Objective: To cleave the Boc group, generating the diamine salt, carbon dioxide, and isobutylene.
Materials:
-
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate waste
-
Concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA)
-
An appropriate organic solvent (e.g., dichloromethane (DCM) or ethyl acetate)
-
Sodium bicarbonate (NaHCO₃) solution (for neutralization)
-
Reaction vessel (e.g., Erlenmeyer flask or beaker)
-
Stir plate and stir bar
Procedure:
-
Dissolution: Dissolve the carbamate waste in a suitable organic solvent such as dichloromethane or ethyl acetate in the reaction vessel.
-
Acid Addition: While stirring at room temperature, slowly add an excess of concentrated hydrochloric acid or trifluoroacetic acid. Gas evolution (CO₂) will be observed.[4]
-
Reaction Time: Continue stirring at room temperature for 1-2 hours, or until gas evolution ceases, indicating the completion of the reaction.
-
Neutralization: Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the gas evolution stops and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).
-
Phase Separation and Disposal: The resulting mixture will likely form two layers. The entire biphasic mixture should be collected in a designated hazardous waste container for disposal through your institution's hazardous waste program. Do not attempt to separate the layers for drain disposal.
Disposal of Large Quantities and Contaminated Materials
For quantities of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate greater than 10 grams, or for bulk containers, chemical neutralization in the lab is not recommended. These should be disposed of directly through a licensed hazardous waste management company.
Procedure for Bulk Disposal:
-
Containerization: Ensure the waste is in a sealed, properly labeled container. The label should clearly state "Hazardous Waste" and the chemical name: "tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate".
-
Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials. Carbamates are incompatible with strong acids, bases, and strong reducing agents.[5]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed contractor.
Disposal of Contaminated Materials: Any materials that come into contact with tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, such as gloves, weigh boats, and paper towels, should be considered contaminated waste.
-
Solid Waste: Place all contaminated solid materials in a designated solid hazardous waste container.
-
Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container for hazardous chemical waste.
Summary of Disposal Procedures
| Waste Type | Disposal Method | Key Procedural Steps | Safety Considerations |
| Small Quantities (<10g) | Alkaline Hydrolysis | 1. Dissolve in minimal solvent. 2. Add 10% NaOH solution. 3. Reflux for 4 hours. 4. Cool and neutralize to pH 6-8. 5. Collect for hazardous waste disposal. | Perform in a fume hood, wear full PPE, control temperature. |
| Acidic Deprotection | 1. Dissolve in an organic solvent. 2. Slowly add excess strong acid (HCl or TFA). 3. Stir for 1-2 hours. 4. Neutralize with NaHCO₃ solution. 5. Collect biphasic mixture for hazardous waste disposal. | Perform in a fume hood, wear full PPE, be aware of gas evolution. | |
| Large Quantities (>10g) | Licensed Hazardous Waste Contractor | 1. Ensure proper labeling and containerization. 2. Store in a designated waste area. 3. Contact EHS for pickup. | Segregate from incompatible materials. |
| Contaminated Solids | Solid Hazardous Waste Collection | Place in a labeled solid hazardous waste container. | Do not dispose of in regular trash. |
Conclusion
The proper disposal of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is a critical aspect of laboratory safety and environmental responsibility. By understanding the hazards, utilizing appropriate personal protective equipment, and following the detailed neutralization and disposal procedures outlined in this guide, researchers can effectively manage this chemical waste stream. Always consult your institution's specific waste disposal policies and your local regulations to ensure full compliance.
References
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Personal protective equipment for handling tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
An Essential Guide to Personal Protective Equipment for Handling tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
Welcome to your definitive guide on the safe handling of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (CAS No. 177583-27-6). As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind specific personal protective equipment (PPE) choices, operational protocols, and emergency preparedness for this specific carbamate compound. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: The Foundation of Your Safety Protocol
Understanding the specific risks associated with tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is the critical first step in building an effective PPE strategy. This compound is not benign; it presents several hazards that dictate our handling procedures. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the primary hazards are clear and require our utmost respect.[1][2]
Table 1: GHS Hazard Profile
| Hazard Class | GHS Code | Description | Implication for Handling |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Avoid ingestion; do not eat, drink, or smoke in work areas.[1][3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Direct skin contact must be prevented through proper gloves and lab attire.[1][3] |
| Serious Eye Damage/Irritation | H318/H319 | Causes serious eye damage/irritation | Mandatory use of protective eyewear is required to prevent irreversible damage.[1][3] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | Work must be conducted in a well-ventilated area, preferably a fume hood, to avoid inhaling dust or aerosols.[2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | Respiratory protection may be necessary if dust or aerosols are generated.[1][2][3] |
These classifications are not merely regulatory hurdles; they are a roadmap to designing a safe experimental environment. The potential for serious eye damage, for instance, immediately elevates the required level of eye protection from simple safety glasses to chemical splash goggles.[1]
Core Protective Equipment: Your Personal Defense System
Based on the established hazards, a multi-layered PPE approach is required. Each component serves a specific purpose, and the failure of one can compromise the entire system.
Eye and Face Protection
Rationale: The classification "Causes serious eye damage"[1] is a critical warning. Contact can lead to significant and potentially irreversible harm.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles.[4] These provide a seal around the eyes, protecting from splashes, mists, and dust that standard safety glasses would not.
-
Recommended for High-Risk Operations: When handling larger quantities or if there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[4][5] The face shield protects the entire face from direct splashes.
Hand Protection
Rationale: This compound "Causes skin irritation."[1] The hands are the most likely point of direct contact, making gloves your most critical barrier.[6]
-
Material Selection: Chemically resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. Always consult a glove compatibility chart for extended or immersive work.
-
Protocol:
-
Always inspect gloves for tears, pinholes, or signs of degradation before use.[7]
-
Wear gloves that extend over the cuff of your lab coat to create a continuous barrier.[8]
-
Practice proper glove removal techniques to avoid touching the contaminated exterior with your bare skin.[7]
-
Wash hands thoroughly with soap and water after removing gloves.[3][5]
-
Body Protection
Rationale: To prevent skin contact from spills or splashes and to protect personal clothing from contamination.
-
Standard Use: A long-sleeved laboratory coat is required.
-
Spill or Transfer Operations: For tasks involving larger quantities or a higher risk of splashes, a chemically resistant apron worn over the lab coat provides an additional layer of protection.[4] Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[9]
Respiratory Protection
Rationale: The compound may cause respiratory irritation and is harmful if inhaled.[1][2] The primary method of control should always be engineering controls (i.e., a chemical fume hood).
-
When Required: A NIOSH-approved respirator is necessary if you are handling the solid outside of a fume hood, if dust is generated, or if ventilation is inadequate.[10]
-
Type: A particulate respirator (e.g., N95) or a respirator with P3 filters is recommended for dust.[10] If vapors are a concern, an air-purifying respirator with organic vapor cartridges may be needed. A proper fit test and training are essential for respirator use.
Operational Plans: Integrating Safety into Your Workflow
Effective PPE use is not just about what you wear, but how you use it within your experimental workflow.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE for any task involving this chemical.
Caption: Logical workflow for selecting appropriate PPE.
Step-by-Step Donning and Doffing Protocol
The order of putting on and taking off PPE is crucial to prevent cross-contamination.
Donning (Putting On):
-
Lab Coat: Fasten completely.
-
Respirator (if required): Perform a seal check.
-
Goggles/Face Shield: Adjust for a secure fit.
-
Gloves: Pull cuffs over the sleeves of the lab coat.
Doffing (Taking Off):
-
Gloves: Remove using a glove-to-glove technique, peeling them off so they are inside-out. Dispose of them immediately in a designated waste container.
-
Apron (if worn): Remove without touching the front surface.
-
Face Shield/Goggles: Handle by the strap or sides.
-
Lab Coat: Unfasten and roll it up, contaminated side inward.
-
Respirator (if worn): Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Emergency and Disposal Plans
Spill Management
Even with the best precautions, spills can happen. Your response must be immediate and correct.
Minor Spill (Contained, small quantity):
-
Alert personnel in the immediate area.
-
Ensure you are wearing the appropriate PPE (gloves, goggles, lab coat minimum).
-
Cover the spill with an inert absorbent material like vermiculite or sand.[11]
-
Sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[7][12]
-
Clean the spill area with a suitable solvent, followed by soap and water.[11]
Major Spill (Uncontrolled, large quantity):
-
Evacuate the area immediately.[13]
-
Alert others and activate your facility's emergency response team.[13]
-
Close doors to the affected area to contain vapors.
-
Do not re-enter until cleared by safety professionals.
Caption: Decision tree for responding to a chemical spill.
First Aid Measures
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical advice.[3][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[3]
Disposal Plan
All waste, including the chemical itself, absorbed spill materials, and contaminated disposable PPE, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.
-
Dispose of the waste according to all local, state, and federal regulations. Do not pour down the drain.[3][12]
By adhering to these detailed protocols, you not only protect yourself and your colleagues but also ensure the validity and integrity of your scientific work. This structured approach to safety is the hallmark of a professional and high-functioning research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
